molecular formula C9H10N2O B063997 (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 178488-40-9

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B063997
CAS No.: 178488-40-9
M. Wt: 162.19 g/mol
InChI Key: BBSIMWBQHYAZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the imidazopyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities. The methanol functional group at the 3-position provides a versatile synthetic handle for further derivatization, enabling researchers to develop novel analogs and probe structure-activity relationships (SAR). Its primary research value lies in its role as a key intermediate in the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders, inflammatory pathways, and various kinase enzymes. The 8-methyl substituent can be strategically employed to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile. Researchers utilize this compound to design and synthesize potential therapeutic agents, leveraging the imidazopyridine core's ability to interact with a wide range of biological targets through hydrogen bonding and pi-stacking interactions. As a versatile synthetic precursor, this compound is an essential tool for constructing compound libraries and advancing innovative chemical biology projects.

Properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSIMWBQHYAZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444621
Record name (8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178488-40-9
Record name (8-methylimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif renowned for its prevalence in a multitude of biologically active compounds and marketed pharmaceuticals. This technical guide provides a comprehensive overview of a specific derivative, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS Number: 178488-40-9), a valuable building block for drug discovery and medicinal chemistry. This document will delve into its chemical and physical properties, outline a robust synthetic pathway, explore its significance in the synthesis of bioactive molecules, and discuss the broader therapeutic potential of the 8-substituted imidazo[1,2-a]pyridine class. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical entity.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, forming the central scaffold of numerous therapeutic agents. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. This has led to the development of drugs with a wide range of pharmacological activities, including hypnotic agents like Zolpidem, anxiolytics, and more recently, novel anticancer and antimicrobial agents. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 8-methyl substitution, in particular, can influence the molecule's metabolic stability and binding affinity.

Physicochemical Properties of this compound

This compound is a reagent-grade solid heterocyclic building block.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 178488-40-9[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [3]
Appearance Solid[3]
SMILES Cc1cccn2c(CO)cnc12[3][4]
InChI 1S/C9H10N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-5,12H,6H2,1H3[3][4]

Safety Information: This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation or sensitization and is harmful if swallowed.[3] Appropriate personal protective equipment should be worn during handling.

Synthesis of this compound: A Proposed Pathway

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Selective Reduction 8-Methylimidazo[1,2-a]pyridine 8-Methylimidazo[1,2-a]pyridine 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 8-Methylimidazo[1,2-a]pyridine->8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde POCl₃, DMF Target This compound 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde->Target NaBH₄, Methanol

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

The introduction of a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring is a common and efficient transformation. The Vilsmeier-Haack reaction is a well-established method for this purpose.[5]

Protocol:

  • To a stirred solution of 8-methylimidazo[1,2-a]pyridine in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Reduction to this compound

The selective reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride.

Protocol:

  • Dissolve the 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition, allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Analytical Characterization

While specific spectral data for this compound is not available in the searched literature, the following are the expected characteristic signals based on the analysis of analogous compounds.

Expected Analytical Data:

  • ¹H NMR: The spectrum would be expected to show a characteristic singlet for the methyl group protons, distinct aromatic protons of the pyridine and imidazole rings, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum should display signals corresponding to the methyl carbon, the aromatic carbons of the fused ring system, and the methylene carbon of the hydroxymethyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (162.19 g/mol ).[3]

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol functional group.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further chemical modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

Precursor to Bioactive Molecules

The imidazo[1,2-a]pyridine scaffold is a key component in numerous compounds with diverse biological activities.[6] Derivatives have shown promise as:

  • Anticancer Agents: Various substituted imidazo[1,2-a]pyridines have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7]

  • Antimicrobial and Antifungal Agents: The scaffold is present in compounds with potent activity against various bacterial and fungal strains.[8]

  • Anti-inflammatory Agents: Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an important target in inflammation.[9]

  • Antitrypanosomatid Agents: The imidazo[1,2-a]pyridine core has been explored for the development of drugs against parasitic diseases.

The introduction of the 8-methyl group and the 3-hydroxymethyl substituent can modulate the pharmacokinetic and pharmacodynamic properties of these potential drug candidates.

Role as a Key Intermediate in Synthesis

The hydroxymethyl group at the 3-position can be readily converted to other functional groups, making this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening. For instance, oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in the field of medicinal chemistry. Its synthesis, based on established methodologies, is straightforward, and its versatile reactivity allows for the generation of a diverse range of derivatives. The well-documented biological activities of the imidazo[1,2-a]pyridine scaffold, coupled with the potential for fine-tuning properties through substitution, make this compound and its derivatives highly attractive for further investigation in the quest for novel therapeutic agents. This guide provides a foundational understanding for researchers looking to incorporate this valuable molecule into their drug discovery programs.

References

  • ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025).
  • ResearchGate. (2025). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • Bhat, Z. R., et al. (2022). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Molecules, 27(17), 5540.

Sources

An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, a robust synthetic protocol, methods for structural elucidation, and the vast potential for this molecule within the broader context of therapeutic discovery.

The Imidazo[1,2-a]pyridine Core: A "Privileged" Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that has garnered the designation of a "privileged structure" in medicinal chemistry.[1] This term is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. The inherent structural rigidity, coupled with the specific arrangement of nitrogen atoms, allows for a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition by enzymes and receptors.

Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antituberculosis, anti-inflammatory, and antiviral properties.[2][3] Several commercial drugs, such as Zolpidem (an ambient sedative) and Alpidem (an anxiolytic), are based on this versatile scaffold, underscoring its therapeutic relevance.[1] The specific compound of interest, this compound, incorporates two key substituents: an 8-methyl group and a 3-hydroxymethyl group. The methyl group at the 8-position can influence the molecule's lipophilicity and metabolic stability, while the hydroxymethyl group at the 3-position provides a crucial handle for further chemical modification and can act as a hydrogen bond donor, potentially enhancing binding affinity to target proteins.

Synthesis and Mechanism

This compound is most logically and efficiently synthesized via the reduction of its corresponding aldehyde precursor, 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This precursor is commercially available, making the synthesis accessible. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, and sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity.[2][4]

Causality of Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected over more powerful reducing agents like lithium aluminum hydride (LiAlH₄). NaBH₄ is a chemoselective reagent that readily reduces aldehydes and ketones while typically not affecting other functional groups like esters, amides, or nitriles that might be present in more complex derivatives.[5] This selectivity prevents unwanted side reactions. Furthermore, NaBH₄ is safer to handle than LiAlH₄ as it can be used in protic solvents like methanol or ethanol without violent decomposition.[4]

  • Solvent System: A mixture of methanol (MeOH) and a co-solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is often employed. Methanol serves to solubilize the sodium borohydride and the aldehyde starting material, and it also acts as a proton source to quench the intermediate alkoxide anion, forming the final alcohol product.[4]

  • Temperature Control: The reaction is typically initiated at a reduced temperature (0 °C). This is a standard precautionary measure to control the initial exothermic reaction rate upon addition of the hydride reagent, ensuring a safe and controlled process.[4] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

  • Workup Procedure: The reaction is quenched with an aqueous solution, such as saturated ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), to neutralize any excess NaBH₄ and to complete the hydrolysis of any remaining borate esters.[1] An extraction with an organic solvent like ethyl acetate or dichloromethane allows for the isolation of the desired alcohol product from the aqueous phase containing inorganic salts.

Experimental Protocol: Reduction of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Materials:

  • 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equivalent) in a mixture of methanol and dichloromethane (e.g., a 1:1 or 1:2 v/v ratio).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the cooled solution. The slow addition is crucial to manage the initial effervescence and exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice-water bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product start_aldehyde 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 77937-29-2) reaction 1. Dissolve Aldehyde in Solvent 2. Cool to 0 °C 3. Add NaBH4 4. Stir at RT (2-4h) start_aldehyde->reaction start_reagent Sodium Borohydride (NaBH4) start_reagent->reaction start_solvent Methanol / DCM start_solvent->reaction workup 1. Quench with aq. NH4Cl 2. Extract with DCM 3. Dry (Na2SO4) 4. Concentrate reaction->workup end_product This compound (CAS: 178488-40-9) workup->end_product

Caption: Synthetic workflow for the preparation of this compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data: The chemical shifts are predicted for a solution in CDCl₃, with TMS as the internal standard.

Data Type Predicted Chemical Shift (ppm) Assignment & Rationale
¹H NMR ~ 8.0-8.2H5 (doublet): Located on the pyridine ring, deshielded by the adjacent nitrogen.
~ 7.5-7.7H7 (singlet or narrow triplet): Aromatic proton on the imidazole ring.
~ 7.1-7.3H6 (doublet of doublets): Aromatic proton on the pyridine ring.
~ 6.7-6.9H9 (doublet): Aromatic proton on the pyridine ring, adjacent to the methyl group.
~ 4.8-5.0-CH₂OH (singlet): Methylene protons of the hydroxymethyl group.
~ 2.4-2.6-CH₃ (singlet): Protons of the 8-methyl group.
Broad singlet-OH: Hydroxyl proton, chemical shift can vary with concentration and solvent.
¹³C NMR ~ 145-148C8a (quaternary): Bridgehead carbon of the pyridine ring.
~ 140-143C2 (quaternary): Carbon of the imidazole ring.
~ 125-128C7 (methine): Aromatic CH on the imidazole ring.
~ 123-126C5 (methine): Aromatic CH on the pyridine ring.
~ 120-123C3 (quaternary): Carbon bearing the hydroxymethyl group.
~ 115-118C6 (methine): Aromatic CH on the pyridine ring.
~ 112-115C9 (methine): Aromatic CH on the pyridine ring.
~ 55-60-CH₂OH (methylene): Carbon of the hydroxymethyl group.
~ 16-18-CH₃ (methyl): Carbon of the 8-methyl group.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₉H₁₀N₂O), the expected results are:

  • Molecular Ion (M⁺): An exact mass measurement using High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula. The expected monoisotopic mass is 162.0793 g/mol .

  • [M+H]⁺ Ion: In Electrospray Ionization (ESI) mass spectrometry, a prominent peak at m/z 163.0866 corresponding to the protonated molecule is expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

  • C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching of the methyl (-CH₃) and methylene (-CH₂) groups.

  • C=C and C=N Stretches: A series of sharp peaks in the 1400-1650 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic ring system.

  • C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic applications. The imidazo[1,2-a]pyridine core is a cornerstone in the development of kinase inhibitors, a major class of anticancer drugs.

Scaffold for Kinase Inhibitors

Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of various kinases, including:

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many human cancers. Imidazo[1,2-a]pyridine-based compounds have been identified as highly potent and selective inhibitors of PI3Kα, a key isoform in this pathway.[4]

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met receptor tyrosine kinase is another important target in oncology. Its dysregulation is implicated in tumor growth, invasion, and metastasis. Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective c-Met inhibitors.[6][7]

The 3-hydroxymethyl group of this compound serves as a key point for diversification. It can be oxidized to an aldehyde for further reactions, converted to a leaving group for nucleophilic substitution, or used in ester or ether linkages to explore the binding pocket of a target kinase, enabling the optimization of potency and selectivity.

G cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Targets (Cell Growth, Survival) AKT->Downstream Activation Inhibitor This compound -based Derivatives Inhibitor->PI3K Inhibition

Caption: Role of Imidazo[1,2-a]pyridine derivatives as inhibitors in the PI3K/AKT pathway.

Antimicrobial Potential

Beyond oncology, the imidazo[1,2-a]pyridine scaffold has shown significant promise in the fight against infectious diseases. Notably, derivatives have been identified with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] The ability to easily modify the structure of this compound allows for the creation of libraries of related compounds that can be screened for activity against a wide range of bacterial and viral targets.

Conclusion

This compound is more than just a chemical compound; it is a key that unlocks access to a class of molecules with proven therapeutic relevance. Its synthesis is straightforward from a commercially available precursor, and its structure can be reliably characterized using standard analytical techniques. As a building block, it provides the privileged imidazo[1,2-a]pyridine core decorated with functional groups at strategic positions, offering medicinal chemists a robust platform for the rational design and development of next-generation therapeutics targeting a multitude of diseases. The continued exploration of this scaffold is a promising avenue for addressing unmet medical needs, particularly in the fields of oncology and infectious disease.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gaba, M., & Mohan, C. (2016). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions. Medicinal Chemistry Research, 25(2), 173–210. [Link]

  • Kaur, H., & Kumar, S. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, K., Tsukamoto, S., Raynaud, F. I., & Workman, P. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403–412. [Link]

  • Masterson, D. S. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Qiu, H., Liu, Y., Zhai, X., Zhang, T., Dong, J., Zhang, L., Liu, J., & Zhang, W. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1030–1035. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • CP Lab Safety. This compound, 1 gram, Reagent Grade. [Link]

  • Firdaus, M., et al. (2020). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Journal of Physics: Conference Series, 1463, 012028. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kaya, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. [Link]

  • Thomas, J. S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4873–4878. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Cui, G., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Forrest, A. K., & Taylor, R. J. K. (2000). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, (11), 1839–1845. [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a wide spectrum of biological activities.[1] This bicyclic aromatic heterocycle is a key component in numerous therapeutic agents, including well-known drugs like zolpidem and alpidem.[1] Its unique electronic and steric properties make it an ideal framework for designing novel molecules with tailored pharmacological profiles, ranging from anticancer to anti-inflammatory and antiviral activities.[1]

This guide provides a comprehensive technical overview of a specific, yet highly valuable derivative: this compound. We will delve into its fundamental chemical properties, explore a robust synthetic methodology, discuss its characterization, and illuminate its potential as a pivotal building block in the landscape of modern drug discovery. The insights presented herein are curated to empower researchers to leverage this molecule's full potential in their scientific endeavors.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its key identifiers and physical characteristics. This compound is a solid compound at room temperature. Its core data is summarized in the table below for quick reference and comparison.

PropertyValueSource(s)
Molecular Weight 162.18 g/mol [2]
Molecular Formula C₉H₁₀N₂O[2][3]
CAS Number 178488-40-9[2]
Physical Form Solid
SMILES String Cc1cccn2c(CO)cnc12[3]
InChI Key BBSIMWBQHYAZGW-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a well-established multicomponent reaction strategy, which offers advantages in terms of atom economy and procedural simplicity. The following section outlines a proven synthetic approach, delves into the underlying reaction mechanism, and provides a detailed experimental protocol.

Proposed Synthetic Pathway: A Multicomponent Approach

A robust method for constructing the imidazo[1,2-a]pyridine core is the copper-catalyzed A³-coupling (alkyne-aldehyde-amine) reaction.[4] This approach allows for the convergent synthesis from readily available starting materials. For our target molecule, the key precursors would be 3-methylpyridin-2-amine, an appropriate aldehyde, and a protected propargyl alcohol.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Final Step cluster_product Final Product 3_methylpyridin_2_amine 3-Methylpyridin-2-amine glycolaldehyde Glycolaldehyde A3_Coupling Cu(II)-Catalyzed A³-Coupling glycolaldehyde->A3_Coupling propargyl_alcohol Propargyl Alcohol (Protected) propargyl_alcohol->A3_Coupling protected_product Protected Intermediate A3_Coupling->protected_product Domino Condensation & Cyclization deprotection Deprotection protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step-by-Step Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask, combine 3-methylpyridin-2-amine (1.0 eq), glycolaldehyde (1.1 eq), and a suitable copper(II) catalyst (e.g., CuSO₄·5H₂O, 10 mol%).

  • Solvent and Additives: Add an aqueous micellar media, such as an aqueous solution of sodium dodecyl sulfate (SDS), to the flask.[4] Introduce a reducing agent like sodium ascorbate (20 mol%) to facilitate the catalytic cycle.[4]

  • Addition of Alkyne: To the stirring mixture, add a protected form of propargyl alcohol (e.g., using a silyl protecting group) (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude intermediate product using column chromatography. Subsequently, remove the protecting group from the alcohol under standard conditions (e.g., using a fluoride source for silyl groups) to yield the final product.

  • Final Purification: Recrystallize or perform a final chromatographic purification to obtain this compound of high purity.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR should show characteristic peaks for the methyl group, the methylene protons of the methanol moiety, and the aromatic protons of the imidazopyridine ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A purity level of >95% is generally required for biological screening and further synthetic applications.

Applications in Research and Drug Development

While this compound is primarily a heterocyclic building block, its core structure is of significant interest in drug discovery.[2]

A Versatile Synthetic Intermediate

The primary hydroxyl group serves as a versatile chemical handle for further synthetic modifications. It can be readily oxidized to an aldehyde for use in reductive amination or Wittig-type reactions, or it can be converted into a leaving group for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Potential in Anticancer Drug Discovery

The imidazo[1,2-a]pyridine scaffold is present in a number of compounds with potent anticancer activity.[5][6] For instance, derivatives of this scaffold have been identified as highly potent and selective inhibitors of the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase implicated in various human cancers.[7] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, making it an attractive target for cancer therapy.

Signaling_Pathway cMet c-Met Receptor PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor (8-Methylimidazo[1,2-a]pyridin-3-yl) methanol Derivative Inhibitor->cMet Inhibits

Caption: Potential inhibition of the c-Met signaling pathway by imidazo[1,2-a]pyridine derivatives.

This compound represents a valuable starting point for the synthesis of novel c-Met inhibitors and other kinase-targeted therapies. Its structure can be elaborated to optimize binding affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

Proper handling of all chemicals is paramount in a research setting. Based on available safety data, this compound should be handled with care.

  • Hazard Classifications: It is classified as Acute Toxicity, Oral (Category 4) and can cause skin sensitization (Category 1).

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is a gateway to innovation in medicinal chemistry. With a molecular weight of 162.18 g/mol and a versatile chemical structure, it serves as an essential building block for the synthesis of complex molecules with significant therapeutic potential.[2] Its connection to the broader family of biologically active imidazo[1,2-a]pyridines, particularly in the realm of oncology, underscores its importance for researchers and drug development professionals.[1] By understanding its synthesis, properties, and potential applications, scientists are well-equipped to unlock new avenues in the quest for novel and effective therapies.

References

  • (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade - CP Lab Safety. [Link]

  • This compound - Amerigo Scientific. [Link]

  • This compound - PubChemLite. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • Imidazo[1,2-a]pyridin-8-ylmethanol | C8H8N2O | CID 11029987 - PubChem. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. [Link]

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. [Link]

  • (PYRIDIN-3-YL)METHANOL | CAS 100-55-0 - Matrix Fine Chemicals. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. [Link]

  • Methanol - Wikipedia. [Link]

  • (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. [Link]

  • 3-Pyridinemethanol Chemical Properties, Uses, Safety & Suppliers. [Link]

Sources

An In-depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. This bicyclic aromatic system, consisting of a fused pyridine and imidazole ring, serves as the foundation for a multitude of biologically active compounds. Its unique electronic and steric properties allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. Notably, this scaffold is present in commercially successful drugs, underscoring its therapeutic relevance. The exploration of novel derivatives, such as this compound, continues to be a fertile area of research for the development of new therapeutic agents.

Core Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically approached through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine ring system. A logical and adaptable pathway involves the initial formation of the 8-methylimidazo[1,2-a]pyridine core, followed by regioselective functionalization at the C3 position to introduce the hydroxymethyl group.

Part 1: Synthesis of the 8-Methylimidazo[1,2-a]pyridine Scaffold

The foundational step is the construction of the bicyclic core. This is typically achieved through the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For the target molecule, the key starting material is 2-amino-3-methylpyridine.

Experimental Protocol: Synthesis of 8-Methylimidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 40-50% aqueous solution).

  • Cyclization: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base, such as sodium bicarbonate, to a pH of 7-8. The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 8-methylimidazo[1,2-a]pyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 8-methylimidazo[1,2-a]pyridine.

Causality of Experimental Choices: The choice of an α-halocarbonyl, such as chloroacetaldehyde, is critical as it provides the two-carbon unit necessary to form the imidazole ring. The acidic conditions generated in situ facilitate the initial nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine system.

Part 2: C3-Functionalization via Vilsmeier-Haack Reaction

With the 8-methylimidazo[1,2-a]pyridine core in hand, the next step is the introduction of a functional group at the C3 position, which is electronically activated for electrophilic substitution. The Vilsmeier-Haack reaction is a highly effective method for this purpose, introducing a formyl group.

Experimental Protocol: Synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Reagent Preparation: In a separate flask, the Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq) to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.

  • Formylation: The previously synthesized 8-methylimidazo[1,2-a]pyridine (1.0 eq) is dissolved in anhydrous DMF and added dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: The reaction mixture is then allowed to warm to room temperature and subsequently heated to around 80-90°C for several hours, with monitoring by TLC.

  • Work-up and Isolation: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Part 3: Reduction to this compound

The final step is the reduction of the C3-formyl group to the desired hydroxymethyl group. This is a standard transformation readily achieved with a mild reducing agent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) is dissolved in a protic solvent such as methanol or ethanol.

  • Reduction: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise to the solution at 0°C. The reaction is then stirred at room temperature until the starting material is consumed (monitored by TLC).[1]

  • Work-up and Isolation: The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Self-Validating System: Each step of this synthetic sequence can be validated by standard analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The successful conversion at each stage is confirmed by the disappearance of the starting material's characteristic signals and the appearance of the product's signals in the respective spectra.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic methods.

PropertyValue
IUPAC Name This compound
CAS Number 178488-40-9
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol

Spectroscopic Data (Predicted and Correlated from Similar Structures):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The methyl group at the C8 position would appear as a singlet in the upfield region (around 2.4-2.6 ppm). The methylene protons of the hydroxymethyl group at C3 would likely appear as a singlet around 4.5-4.8 ppm. The proton of the hydroxyl group will be a broad singlet, and its chemical shift will be solvent-dependent. The aromatic protons on the pyridine and imidazole rings will have distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The methyl carbon at C8 will be in the aliphatic region, while the methylene carbon of the hydroxymethyl group will be observed around 55-65 ppm. The remaining signals will be in the aromatic region, corresponding to the carbons of the fused heterocyclic system.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 163.08.

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Potential: Targeting the PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for cancer therapy.[3] While specific biological data for this compound is not extensively published, its structural features suggest it as a valuable building block or a potential lead compound for the development of PI3K/mTOR inhibitors.

The general mechanism of action for imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream targets and inhibiting the pro-survival signaling cascade. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Future Directions and Conclusion

This compound represents a key molecular entity within the medicinally significant class of imidazo[1,2-a]pyridines. The synthetic pathway detailed herein provides a robust and logical approach for its preparation, enabling further investigation into its chemical and biological properties. While the therapeutic potential of this specific compound remains to be fully elucidated, its structural relationship to known bioactive molecules, particularly inhibitors of the PI3K/mTOR pathway, makes it a compound of high interest for future drug discovery and development efforts. Further screening of this molecule in various biological assays is warranted to unlock its full therapeutic potential.

References

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol SMILES notation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, valuable derivative: this compound. While this compound primarily serves as a versatile heterocyclic building block, its structural features—a methyl group at the C8 position and a hydroxymethyl group at the C3 position—make it a strategic starting point for the synthesis of novel therapeutic agents.[3] This document details its physicochemical properties, outlines a robust, field-proven synthetic methodology based on classical heterocyclic chemistry, and explores its potential applications by contextualizing it within the broader landscape of imidazo[1,2-a]pyridine drug development programs. The content is intended for researchers, medicinal chemists, and professionals in drug development who require a deep understanding of this scaffold for designing next-generation therapeutics.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine system is a nitrogen-bridged fused heterocyclic ring that has garnered significant attention from the scientific community. Its rigid, planar structure and rich electron density make it an ideal framework for interacting with a multitude of biological targets. The therapeutic versatility of this scaffold is evidenced by its presence in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][4]

The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive and includes:

  • Anticancer[5][6]

  • Antitubercular[7]

  • Anti-inflammatory[8]

  • Antiviral and Antifungal[8]

  • Anticonvulsant and Antiprotozoal[8]

This wide therapeutic window establishes the imidazo[1,2-a]pyridine core as a validated starting point for drug discovery campaigns.[1][9] The functionalization at various positions on the bicyclic ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a key aspect of modern rational drug design.

Physicochemical Profile of this compound

This compound is a solid, reagent-grade chemical building block.[3] Its identity and core properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 178488-40-9[3][10]
Molecular Formula C₉H₁₀N₂O[3][10]
Molecular Weight 162.19 g/mol
SMILES Notation Cc1cccn2c(CO)cnc12[10]
InChI Key BBSIMWBQHYAZGW-UHFFFAOYSA-N[10]
Physical Form Solid
Hazard Codes GHS07 (Harmful, Irritant)

Synthesis and Mechanistic Pathways

Retrosynthetic Analysis and Proposed Route

A logical retrosynthetic disconnection of the target molecule points to 2-amino-3-methylpyridine as the key pyridine precursor and a three-carbon α-halocarbonyl synthon. A practical and efficient forward synthesis involves a two-step process: initial formation of a chloromethyl intermediate followed by nucleophilic substitution to yield the final alcohol.

Retrosynthesis TM This compound INT 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine(Intermediate) TM->INT SN2 Hydrolysis SM1 2-Amino-3-methylpyridine INT->SM1 Condensation/ Cyclization SM2 1,3-Dichloroacetone INT->SM2 Condensation/ Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a self-validating system, grounded in the fundamental principles of heterocyclic chemistry. The causality for each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine

  • Rationale: This step builds the core heterocyclic ring system. The reaction between the nucleophilic nitrogen of the 2-aminopyridine and one of the electrophilic carbonyl-adjacent carbons of 1,3-dichloroacetone initiates the process. Intramolecular cyclization follows, driven by the formation of the stable aromatic imidazo[1,2-a]pyridine ring. Sodium bicarbonate is used as a mild base to neutralize the HBr or HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Protocol:

    • To a round-bottom flask, add 2-amino-3-methylpyridine (1.0 eq.).

    • Dissolve the starting material in a suitable solvent such as ethanol or acetone (approx. 10 mL per gram of aminopyridine).

    • Add sodium bicarbonate (2.5 eq.) to the mixture.

    • To this stirring suspension, add a solution of 1,3-dichloroacetone (1.1 eq.) in the same solvent dropwise at room temperature.[12][13]

    • After the addition is complete, heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(chloromethyl)-8-methylimidazo[1,2-a]pyridine.

Step 2: Hydrolysis to this compound

  • Rationale: This step involves a standard nucleophilic substitution (Sₙ2) reaction. The chloromethyl group is a good leaving group, and it is displaced by a hydroxide ion to form the desired primary alcohol. An aqueous basic solution provides the nucleophile and drives the reaction.

  • Protocol:

    • Dissolve the purified 3-(chloromethyl)-8-methylimidazo[1,2-a]pyridine (1.0 eq.) from Step 1 in a mixture of dioxane and water (e.g., a 3:1 ratio).

    • Add sodium hydroxide (2.0 eq.) or potassium carbonate (2.0 eq.).

    • Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • After cooling, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the final compound by recrystallization or column chromatography to obtain this compound as a solid.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis SMs 2-Amino-3-methylpyridine + 1,3-Dichloroacetone Reaction1 Dissolve in Ethanol Add NaHCO₃ Reflux (4-8h) SMs->Reaction1 Workup1 Filter Salts Concentrate Silica Chromatography Reaction1->Workup1 Intermediate 3-(Chloromethyl)-8-methyl imidazo[1,2-a]pyridine Workup1->Intermediate Reaction2 Dissolve in Dioxane/H₂O Add NaOH Heat (2-4h) Intermediate->Reaction2 Proceed to Step 2 Workup2 Neutralize Extract with EtOAc Dry & Concentrate Reaction2->Workup2 Purification Recrystallization or Chromatography Workup2->Purification Product This compound Purification->Product

Caption: Proposed two-step synthesis workflow.

Purification and Characterization
  • Purification: Flash column chromatography using silica gel is the standard method for purifying both the intermediate and the final product. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol for more polar compounds. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for final purification.

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the imidazopyridine core, a singlet for the methyl group (C8-CH₃), and a singlet for the methylene protons (C3-CH₂OH). The hydroxyl proton will appear as a broad singlet.

    • ¹³C NMR: Expect distinct signals for the nine carbon atoms in the molecule, including the methyl, methylene, and aromatic carbons.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion at m/z 163.09.

    • Infrared (IR) Spectroscopy: Expect a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol group.

Applications in Medicinal Chemistry and Drug Development

Role as a Versatile Building Block

This compound is not primarily an end-stage drug candidate but rather a crucial starting material. The two functional handles—the C3-hydroxymethyl group and the C2-position of the ring—are sites for diversification.

  • C3-Hydroxymethyl Group: The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid. These functional groups are gateways to a vast number of subsequent reactions:

    • Aldehyde: Can undergo reductive amination, Wittig reactions, or aldol condensations to build complex side chains.

    • Carboxylic Acid: Can be converted to amides, esters, or used in coupling reactions. Amide coupling is a cornerstone of medicinal chemistry for exploring structure-activity relationships.

  • C2-Position: The C2 position of the imidazo[1,2-a]pyridine ring can be functionalized, often through halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl or alkyl substituents.

Scaffold_Diversification cluster_C3 C3-Position Chemistry cluster_C2 C2-Position Chemistry Core This compound (Core Scaffold) Oxidation Oxidation Core->Oxidation Halogenation Halogenation (e.g., NBS) Core->Halogenation Aldehyde C3-Aldehyde Oxidation->Aldehyde Acid C3-Carboxylic Acid Oxidation->Acid ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination AmideCoupling Amide Coupling Acid->AmideCoupling Library1 Library of C3-Amine Derivatives ReductiveAmination->Library1 Library2 Library of C3-Amide Derivatives AmideCoupling->Library2 C2_Bromo C2-Bromo Intermediate Halogenation->C2_Bromo Coupling Cross-Coupling (e.g., Suzuki) C2_Bromo->Coupling Library3 Library of C2-Aryl Derivatives Coupling->Library3

Caption: Diversification pathways from the core scaffold.

Structure-Activity Relationship (SAR) Insights from the Scaffold

While specific SAR data for this exact molecule is unavailable, extensive research on the imidazo[1,2-a]pyridine scaffold provides valuable predictive insights.[5][14]

  • C3-Position: Substituents at the C3 position are crucial for modulating activity. For many anticancer derivatives, this position is used to introduce pharmacophores that interact with specific pockets in target enzymes like kinases.[5] The hydroxymethyl group of the title compound provides the ideal anchor point for introducing this diversity.

  • C8-Position: The C8 position is located in the pyridine ring portion of the scaffold. Substitution here, such as the methyl group in the title compound, can influence solubility, metabolic stability, and steric interactions with the target protein. It can serve to block a potential site of metabolism or to provide a beneficial hydrophobic interaction.

By leveraging this compound, researchers can systematically synthesize libraries to probe the SAR landscape of their biological target, optimizing for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is a strategically important molecule in the field of drug discovery. Its value lies not in its intrinsic biological activity but in its role as a highly versatile and functionalized building block. It provides a direct entry point to the therapeutically validated imidazo[1,2-a]pyridine core, featuring two distinct points for chemical diversification. The robust and scalable synthesis, based on fundamental heterocyclic chemistry, makes it an accessible starting material for research laboratories and pharmaceutical companies. As the search for novel therapeutics continues, the intelligent application of such well-designed scaffolds will remain critical to the successful development of new medicines.

References

  • Kaur, H., & Singh, M. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link][1]

  • Chauhan, D., & Kumar, R. (2023). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link][4]

  • Velasco-Velázquez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link][15]

  • Singh, P., & Kumar, A. (2023). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry. [Link][2]

  • Gaba, M., & Mohan, C. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link][9]

  • Xinghui Industry. (n.d.). Exploring Heterocyclic Chemistry: The Importance of Imidazo[1,2-a]pyridine Scaffolds. Xinghui Industry. [Link]

  • Martinez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link][16]

  • Aliwani, H., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link][14]

  • Yıldırım, S., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1689-1701. [Link][17]

  • Ali, I., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link][5]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link][8]

  • Manvar, P., et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids. Bentham Science. [Link]

  • Sissouma, D., et al. (2022). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Research Square. [Link][18]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link][10]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link][6]

  • CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. CP Lab Safety. [Link][3]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2575. [Link][11]

  • Wikipedia. (n.d.). Chloroacetone. Wikipedia. [Link][12]

  • Google Patents. (n.d.). Continuous preparation of chloroacetone. [13]

  • Kamal, A., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4748-4752. [Link][7]

Sources

An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol. While the formal "discovery" of this particular molecule is not extensively documented in dedicated literature, its significance arises from its membership in this critical class of compounds. This document will detail a robust and logical synthetic pathway, outline its physicochemical properties, and explore its potential therapeutic applications by drawing on the well-established biological activities of closely related analogs. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in pharmaceutical research. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal scaffold for designing molecules with diverse pharmacological profiles.[3] Marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) feature this core structure, highlighting its clinical relevance.[4] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer, antitubercular, anti-inflammatory, and antiulcer properties.[1][5] The 8-methyl substitution and the 3-hydroxymethyl functionalization of the title compound are key features that can influence its pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound

A robust and scientifically sound synthetic route to this compound can be achieved through a two-step process: the formylation of the 8-methylimidazo[1,2-a]pyridine core at the C3 position, followed by the reduction of the resulting aldehyde.

Step 1: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8] The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 8-methylimidazo[1,2-a]pyridine in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate is formed.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The dropwise addition of POCl₃ to DMF at low temperatures is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.

  • The use of an excess of the Vilsmeier reagent ensures the complete formylation of the substrate.

  • The workup procedure involving pouring the reaction mixture onto ice and neutralization is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic reaction medium.

Diagram of the Vilsmeier-Haack Reaction:

Vilsmeier_Haack node_DMF DMF node_Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ node_DMF->node_Vilsmeier In situ formation node_POCl3 POCl₃ node_POCl3->node_Vilsmeier In situ formation node_Intermediate Iminium Salt Intermediate node_Vilsmeier->node_Intermediate node_8MIP 8-Methylimidazo[1,2-a]pyridine node_8MIP->node_Intermediate Electrophilic substitution at C3 node_Aldehyde 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde node_Intermediate->node_Aldehyde Hydrolysis node_H2O H₂O (Workup) node_H2O->node_Intermediate Reduction node_Aldehyde 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde node_Alcohol This compound node_Aldehyde->node_Alcohol Reduction node_NaBH4 NaBH₄ node_NaBH4->node_Aldehyde

References

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Synthesis, Properties, and Therapeutic Potential

Abstract

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active compounds.[1][2] Its unique electronic properties and rigid, bicyclic framework make it an ideal template for designing molecules that interact with a wide array of biological targets. This technical guide focuses on a key derivative, this compound, a versatile synthetic intermediate. We will provide a comprehensive overview of its synthesis, physicochemical characterization, and, most importantly, its vast potential as a foundational building block for developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The prominence of the imidazo[1,2-a]pyridine core stems from its presence in several successful pharmaceutical agents. Drugs like Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) all feature this scaffold and act as modulators of the GABA-A receptor.[3][4][5][6] Beyond its role in central nervous system (CNS) agents, the imidazo[1,2-a]pyridine framework has been extensively explored for a multitude of therapeutic applications.

The scaffold's value lies in its synthetic tractability and the ability to readily functionalize it at multiple positions, allowing for the fine-tuning of pharmacological properties. Its derivatives have demonstrated a remarkable range of biological activities, including:

  • Anticancer Agents: As inhibitors of critical signaling pathways.[7]

  • Kinase Inhibitors: Targeting enzymes such as PI3K, mTOR, Akt, and IGF-1R, which are often dysregulated in cancer and inflammatory diseases.[8][9][10][11]

  • Anti-infective Agents: Exhibiting potent activity against viruses, tuberculosis, and other pathogens.[12][13][14]

This compound is particularly significant because the C3-methanol group serves as a crucial synthetic handle. This functional group allows for straightforward extension of the molecule to incorporate pharmacophores necessary for biological activity, mirroring the synthetic strategies used for drugs like Zolpidem.[15]

Synthesis of this compound

The synthesis of this compound is typically achieved through a reliable, two-step process starting from a commercially available substituted pyridine. The strategy involves the initial formation of the bicyclic core followed by a regioselective functionalization at the C3 position.

Retrosynthetic Analysis & Strategy

The most logical retrosynthetic approach involves two primary disconnections:

  • C3-Functionalization: The C3-hydroxymethyl group is introduced via an electrophilic substitution reaction, specifically a hydroxymethylation, on the pre-formed 8-methylimidazo[1,2-a]pyridine core. The electron-rich nature of the imidazole ring directs this substitution to the C3 position.

  • Imidazole Ring Formation: The 8-methylimidazo[1,2-a]pyridine core is formed via the condensation of 2-amino-3-methylpyridine with a two-carbon electrophile, such as bromoacetaldehyde.

This strategy is efficient due to the high yields and regioselectivity of each step and the accessibility of the starting materials.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: C3-Hydroxymethylation A 2-Amino-3-methylpyridine C 8-Methylimidazo[1,2-a]pyridine A->C Condensation B Bromoacetaldehyde B->C F This compound C->F Electrophilic Substitution D Formaldehyde D->F E Sodium Acetate / Acetic Acid E->F

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis and C3-hydroxymethylation of imidazo[1,2-a]pyridines.[12]

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-methylpyridine (1.0 eq) and ethanol to create a ~0.5 M solution.

  • Reaction: Add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., HBr).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 8-methylimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

  • Reagents & Setup: In a sealed vessel, dissolve 8-methylimidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid.

  • Addition: Add sodium acetate (2.0 eq) and a 37% aqueous solution of formaldehyde (3.0 eq).

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 4-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it over ice. Carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8-9.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Rationale for Methodological Choices
  • Choice of Reagents: The use of bromoacetaldehyde (often generated in situ or from its acetal) provides the necessary two-carbon electrophilic unit for cyclization with the two nitrogen atoms of the aminopyridine. In the second step, formaldehyde in an acidic medium generates the hydroxymethyl carbocation (or its equivalent), which is the electrophile for the substitution reaction. Sodium acetate acts as a base to facilitate the reaction.

  • Regioselectivity: The C3 position of the imidazo[1,2-a]pyridine core is the most electron-rich and sterically accessible position for electrophilic attack, leading to highly regioselective hydroxymethylation with minimal side products. This is a well-established principle in the chemistry of this scaffold.

Physicochemical Properties and Characterization

The identity and purity of this compound must be rigorously confirmed using standard analytical techniques.

Core Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O[16]
Molecular Weight 162.19 g/mol [16]
CAS Number 178488-40-9[16][17]
Appearance Typically an off-white to pale solidGeneral
Analytical Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on the pyridine and imidazole rings, a singlet for the C8-methyl group, a singlet for the C3-methylene (-CH₂OH) group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants will confirm the substitution pattern.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals, confirming the molecular formula. The chemical shifts of the carbons, particularly the downfield shift of the C3 carbon and the presence of the methylene carbon, validate the structure.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is typically used.

  • Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z value corresponding to ~163.19.

  • High-Resolution MS (HRMS): This technique can be used to confirm the elemental composition to within a few parts per million, providing definitive structural confirmation.

Biological Significance and Therapeutic Potential

This compound is not typically an endpoint therapeutic agent itself; rather, it is a high-value starting material for creating libraries of diverse drug candidates.

The C3-Methanol Group as a Synthetic Hub

The true utility of this compound lies in the reactivity of the C3-hydroxymethyl group. It can be easily converted into a variety of other functional groups, enabling the exploration of structure-activity relationships (SAR).

Derivatization cluster_targets Potential Therapeutic Classes Start This compound Kinase Kinase Inhibitors (e.g., PI3K, Akt) Start->Kinase Amide Coupling, Etherification CNS CNS Agents (GABA-A Modulators) Start->CNS Oxidation then Amide Coupling (Zolpidem-like) AntiInfective Anti-Infectives (Antiviral, Anti-TB) Start->AntiInfective Conversion to Thioethers

Caption: Potential derivatization pathways from the title compound.

  • Precursor to CNS Agents: The synthesis of Zolpidem involves a C3-acetamide moiety.[15] this compound can be oxidized to the corresponding carboxylic acid and then coupled with dimethylamine to produce an analog of Zolpidem. The 8-methyl group can be explored for its effects on subtype selectivity for GABA-A receptors and metabolic stability.[3]

  • Precursor to Kinase Inhibitors: Many imidazo[1,2-a]pyridine-based kinase inhibitors feature complex side chains at the C3 position.[9][10] The methanol group can be converted to an amine for further elaboration or used in etherification reactions to attach larger fragments designed to interact with specific kinase active sites.

  • Precursor to Anti-Infectives: Potent antiviral activity has been reported for derivatives where the C3-methanol is converted to a thioether.[12] Similarly, antitubercular agents based on this scaffold often have elaborate carboxamide side chains at C3.[14]

Conclusion and Future Directions

This compound is a strategically important molecule in modern drug discovery. While the imidazo[1,2-a]pyridine core provides the foundational structure recognized by numerous biological targets, the 8-methyl substituent offers a point of modulation, and the C3-methanol group provides the essential chemical handle for facile derivatization.

Future research efforts should focus on using this building block to systematically generate libraries of novel compounds. By exploring different functional groups at the C3 position, researchers can rapidly probe the SAR for a wide range of therapeutic targets, from protein kinases to CNS receptors and microbial enzymes. The synthetic accessibility and proven biological relevance of its parent scaffold make this compound a highly valuable asset for any medicinal chemistry program.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]

  • Laconde, G., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]

  • Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]

  • Various Authors. (2024). Most significant examples of Zolpidem synthesis. ResearchGate. [Link]

  • Kallan, N. C., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(11), 848-853. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2249-2266. [Link]

  • De Clercq, E., et al. (1995). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 38(13), 2491-2497. [Link]

  • Ferandin, Y., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 900-905. [Link]

  • Wikipedia. (n.d.). Zolpidem. Wikipedia. [Link]

  • Sridhar, M., et al. (2008). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Arkivoc. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 629-651. [Link]

  • Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 01002. [Link]

  • Palko, R., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3169. [Link]

  • Various Authors. (n.d.). Synthesis of zolpidem in different routes. ResearchGate. [Link]

  • Drug Central. (n.d.). alpidem. Drug Central. [Link]

  • Wikipedia. (n.d.). Alpidem. Wikipedia. [Link]

  • Wikipedia. (n.d.). Saripidem. Wikipedia. [Link]

  • Patsnap Synapse. (n.d.). Saripidem. Patsnap Synapse. [Link]

  • Bionity. (n.d.). Saripidem. Bionity. [Link]

  • Therapeutic Target Database. (n.d.). Saripidem. Drug Information. [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences, 11(1), 1-13. [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • Sriram, G., et al. (n.d.). Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. chemrxiv. [Link]

  • CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. CP Lab Safety. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • Patel, B., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5763-5769. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Liu, Y., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]

Sources

Imidazo[1,2-a]pyridine scaffold introduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: From Synthesis to Therapeutic Frontiers

Authored by a Senior Application Scientist

Abstract

The Imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged scaffold".[1][2][3] This prominence is due to its presence in numerous marketed drugs and its ability to interact with a wide array of biological targets, demonstrating a vast therapeutic spectrum.[4][5] This guide provides a comprehensive overview of the Imidazo[1,2-a]pyridine system, beginning with its fundamental physicochemical properties and delving into the principal synthetic methodologies. We will explore the nuanced structure-activity relationships (SAR) that govern its biological effects and examine its mechanisms of action, with a particular focus on its role as a modulator of GABA-A receptors. Case studies of seminal drugs such as Zolpidem and Alpidem will be presented to illustrate the scaffold's clinical journey. Finally, we will survey the expanding therapeutic landscape of Imidazo[1,2-a]pyridine derivatives, including their emerging applications in oncology, infectious diseases, and neurodegenerative disorders.

The Imidazo[1,2-a]pyridine Core: A Privileged Structure

The Imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring at the 1 and 2 positions.[6] This unique arrangement of nitrogen atoms within a planar, aromatic system endows the molecule with a specific electronic distribution and three-dimensional shape, allowing it to serve as a versatile template for drug design. Its structural similarity to endogenous purines and other biologically crucial molecules contributes to its ability to bind to diverse protein targets with high affinity.[6] The scaffold's "privileged" status stems from its repeated appearance in successful drug discovery campaigns targeting different biological pathways, proving its utility across various therapeutic areas.[3][7]

The core structure provides a rigid framework with multiple vectors for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The numbering convention for this heterocyclic system is critical for discussing substitution patterns in structure-activity relationship (SAR) studies.

Caption: Numbering of the Imidazo[1,2-a]pyridine scaffold.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The construction of the Imidazo[1,2-a]pyridine core is a well-established area of organic synthesis, with numerous methodologies developed to afford substituted derivatives. These strategies range from classic condensation reactions to modern metal-catalyzed and multicomponent approaches.[1][8]

Classical Condensation Strategies

The most fundamental and widely used methods involve the condensation of a 2-aminopyridine derivative with a suitable carbonyl-containing compound.

  • Reaction with α-Haloketones: This approach involves the nucleophilic substitution of the halide by the pyridine nitrogen of 2-aminopyridine, followed by intramolecular cyclization. A notable advancement in this area is a method that proceeds efficiently without a catalyst or solvent at 60°C, highlighting a move towards greener chemistry.[6] The synthesis of derivatives for detecting β-amyloid plaques has been achieved using a similar fusion reaction between a bromoketone and 2-aminopyridines under mild basic conditions.[9]

  • Three-Component Reactions (MCRs): Multicomponent reactions are highly efficient for generating molecular diversity. The Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful one-pot protocol for synthesizing 2,3-disubstituted Imidazo[1,2-a]pyridines.[10] Similarly, a copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct and efficient route to a broad range of derivatives.[6]

Modern Synthetic Approaches

Recent advancements have focused on transition-metal catalysis and novel tandem reactions to improve efficiency, regioselectivity, and substrate scope.[2]

  • Copper-Catalyzed Reactions: Copper catalysts are frequently employed in the synthesis of this scaffold. Methods include copper-catalyzed annulation reactions and oxidative coupling, which offer pathways to various substituted products.[2]

  • Metal-Free Syntheses: To enhance the environmental friendliness and reduce costs, metal-free synthetic protocols have been developed. These often rely on iodine-catalyzed approaches or take advantage of the intrinsic reactivity of the starting materials under specific conditions.[10]

The choice of synthetic strategy is dictated by the desired substitution pattern on both the imidazole and pyridine rings, as the biological activity of these compounds is highly dependent on the nature and position of these substituents.[10]

Table 1: Overview of Key Synthetic Strategies
Reaction Type Key Reactants Catalyst/Conditions Key Advantages Reference(s)
Condensation2-Aminopyridine, α-HaloketoneOften catalyst-free or mild baseHigh yields, simple procedure[6][9]
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideMetal catalysis (e.g., Sc(OTf)₃)One-pot, high diversity[10]
Three-Component Coupling2-Aminopyridine, Aldehyde, AlkyneCopper catalystDirect, efficient access to derivatives[6]
Oxidative CouplingPyridines, Oxime EstersMolecular IodineMetal-free, regioselective[10]
Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is based on the highly efficient and environmentally benign reaction between 2-aminopyridine and an α-bromoketone as described by Zhu et al.[6]

Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine via a solvent-free and catalyst-free condensation reaction.

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • 2-Bromoacetophenone (α-bromoacetophenone) (1.0 mmol, 199 mg)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate/Hexane mixture (for TLC)

  • Column chromatography setup (silica gel)

Procedure:

  • Reactant Addition: To a 10 mL round-bottom flask, add 2-aminopyridine (94 mg, 1.0 mmol) and 2-bromoacetophenone (199 mg, 1.0 mmol).

  • Reaction Setup: Place a magnetic stir bar in the flask. The reaction is performed neat (without solvent).

  • Heating and Stirring: Place the flask in a heating mantle or oil bath pre-heated to 60°C. Stir the mixture vigorously. The solid reactants will melt and react.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). Spot the starting materials and the reaction mixture. The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Dissolve the resulting solid in a minimal amount of dichloromethane.

    • Purify the crude product by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient to isolate the pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Trustworthiness: This self-validating protocol relies on TLC to monitor the reaction to completion, ensuring that the work-up is not initiated prematurely. The final purification by column chromatography, followed by spectroscopic characterization, confirms the successful synthesis and purity of the target compound.

G Workflow for Catalyst-Free Synthesis start 1. Add 2-Aminopyridine & 2-Bromoacetophenone to Flask react 2. Heat to 60°C with Stirring (Solvent-Free) start->react monitor 3. Monitor by TLC (Consumption of Reactants) react->monitor workup 4. Cool and Purify (Column Chromatography) monitor->workup Reaction Complete characterize 5. Characterize Product (NMR, MS) workup->characterize

Caption: Experimental workflow for the synthesis of Imidazo[1,2-a]pyridines.

Medicinal Chemistry and Mechanism of Action

The Imidazo[1,2-a]pyridine scaffold is a cornerstone of several successful drugs, primarily those targeting the central nervous system (CNS).[6] Its derivatives are also being explored as anticancer, antimycobacterial, and antiviral agents.[4][11]

CNS Agents: Modulators of the GABA-A Receptor

Many of the CNS effects of Imidazo[1,2-a]pyridines, such as sedative, hypnotic, and anxiolytic activities, are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[12] This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability.

Imidazo[1,2-a]pyridine drugs like Zolpidem, Alpidem, and Saripidem are non-benzodiazepines that act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor.[13][14] They enhance the effect of GABA without directly activating the receptor themselves. A key aspect of their pharmacology is their selectivity for different GABA-A receptor α-subunits.

  • Zolpidem (Ambien): Used for insomnia, Zolpidem selectively binds to GABA-A receptors containing the α1 subunit.[13][15] This selectivity is believed to be responsible for its strong hypnotic effects with weaker anxiolytic and muscle relaxant properties compared to less selective benzodiazepines.[13][16]

  • Alpidem (Ananxyl): Formerly marketed as an anxiolytic, Alpidem also interacts with the GABA-A receptor complex.[17][18] However, its clinical use was halted due to rare but severe hepatotoxicity.[19] Its mechanism also involves interaction with the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, which became a focus in understanding its liver toxicity.[19][20]

  • Saripidem: This anxiolytic and sedative agent also demonstrates high selectivity for the ω1 (α1) subtype of the GABA-A receptor.[14]

G Mechanism of Zolpidem at the GABA-A Receptor cluster_receptor GABA-A Receptor (Pentameric Ion Channel) cluster_effect Neuronal Effect GABA GABA Receptor α1 Subunit (Benzodiazepine Site) GABA->Receptor Binds Zolpidem Zolpidem (Imidazo[1,2-a]pyridine) Zolpidem->Receptor Positive Allosteric Modulation Channel Cl⁻ Channel Receptor->Channel Enhances Opening Influx Increased Cl⁻ Influx Channel->Influx Hyperpolarization Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedation/Hypnosis) Hyperpolarization->Inhibition

Caption: Zolpidem enhances GABA's effect at the α1-containing GABA-A receptor.

Table 2: Pharmacological Profiles of Key Imidazo[1,2-a]pyridine Drugs
Drug Primary Use Primary Target(s) Key Pharmacological Effect Status Reference(s)
Zolpidem InsomniaGABA-A (α1 selective)Hypnotic, SedativeMarketed[12][13][15]
Alpidem AnxietyGABA-A, TSPOAnxiolyticWithdrawn (Hepatotoxicity)[17][19][20]
Saripidem AnxietyGABA-A (ω1 selective)Anxiolytic, SedativeInvestigational[14][21]
Zolimidine Peptic UlcerH+/K+ ATPase (Proton Pump)GastroprotectiveMarketed in some countries[6][22]
Olprinone Heart FailurePhosphodiesterase 3 (PDE3)CardiotonicMarketed in some countries[3][6]
Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of Imidazo[1,2-a]pyridine derivatives.

  • For CNS Activity: The substitution pattern on the core is critical. For Zolpidem, the N,N-dimethylacetamide group at position C3 and the methyl and p-tolyl groups at C6 and C2, respectively, are essential for its high affinity and selectivity for the α1 subunit of the GABA-A receptor.[13][23]

  • For Anticancer Activity: Derivatives have been developed as potent inhibitors of various kinases, including PI3K, mTOR, and VEGFR.[11][24] For a series of autotaxin (ATX) inhibitors, the imidazo[1,2-a]pyridine core was found to occupy a central spot in the enzyme's binding groove, with substituents at positions 2, 3, and 6 pointing towards distinct pockets.[25] Slight modifications to the substituent at position 3 had a strong impact on activity, highlighting its critical role in binding.[25]

  • For Antimycobacterial Activity: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of agents against Mycobacterium tuberculosis.[6][26] This class of compounds has been shown to target QcrB, a component of the electron transport chain, thereby inhibiting energy production in the bacterium.[7][22]

Expanding Therapeutic Applications

Beyond the CNS, the Imidazo[1,2-a]pyridine scaffold is a fertile ground for discovering agents for other diseases.

  • Oncology: The scaffold is present in numerous investigational kinase inhibitors targeting pathways crucial for cancer cell proliferation and survival.[11][27]

  • Infectious Diseases: As mentioned, derivatives show potent activity against both drug-sensitive and multidrug-resistant tuberculosis.[7] The scaffold is also being investigated for antiviral, antifungal, and antileishmanial properties.[4][28]

  • Neurodegenerative Diseases: Due to their ability to cross the blood-brain barrier and their structural versatility, derivatives have been developed as imaging agents for β-amyloid plaques in Alzheimer's disease.[6][9] The derivative known as IMPY showed excellent binding affinity to Aβ aggregates and favorable brain uptake and washout properties in animal models.[9]

Conclusion and Future Outlook

The Imidazo[1,2-a]pyridine scaffold has unequivocally proven its value in medicinal chemistry, transitioning from a simple heterocyclic system to the core of multiple blockbuster drugs and promising clinical candidates. Its synthetic accessibility and the rich possibilities for functionalization have allowed chemists to meticulously tailor its properties to interact with a remarkable diversity of biological targets. While its legacy is firmly cemented in the treatment of CNS disorders, the future of the Imidazo[1,2-a]pyridine scaffold lies in its potential to address other pressing medical needs, particularly in the fields of oncology and infectious diseases. As our understanding of disease biology deepens, this "privileged scaffold" will undoubtedly continue to serve as a foundational template for the design and development of the next generation of innovative therapeutics.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021-12-14).
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
  • Alpidem: A Technical Review of its Development, Anxiolytic Promise, and Market Withdrawal Due to Hepatotoxicity. Benchchem.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. (2013-09-01).
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. (2022-01-20).
  • alpidem. Drug Central.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. (2025-08-10).
  • Zolpidem. Wikipedia.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Zolpidem. Britannica. (2025-11-28).
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science Publishers. (2016-12-01).
  • Alpidem. Wikipedia.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03).
  • Imidazo[1,2-a]pyridines as privileged structures in medicinal chemistry and in our cross-coupling reactions approach. ResearchGate.
  • Pharmacological and behavioral profile of alpidem as an anxiolytic. PubMed.
  • Alpidem in the treatment of panic disorder. PubMed.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - NIH. (2023-04-26).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. (2025-11-16).
  • Synthesis of zolpidem in different routes. ResearchGate.
  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. arkat usa.
  • Synthesis of Zolpidem and Alpidem. ResearchGate.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ElectronicsAndBooks.
  • Saripidem. Patsnap Synapse.
  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. (2015-10-01).
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC - NIH.
  • Saripidem. Wikipedia.
  • Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. PubMed.
  • Zolpidem. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential. PubMed.
  • A double-blind, placebo-controlled study of alpidem, a novel anxiolytic of imidazopyridine structure, in chronically anxious patients. PubMed.

Sources

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system where a pyridine ring is fused to an imidazole ring.[1] This nitrogen-bridged scaffold is of immense interest in medicinal chemistry due to its structural similarity to purines and its versatile chemical properties, which allow for a broad range of functionalizations.[1] Its significance is underscored by the number of marketed drugs containing this core, including Zolpidem for insomnia, Saripidem as an anxiolytic agent, and Olprinone for acute heart failure.[2] The synthetic accessibility of this scaffold, through classic methods like the Tschitschibabin reaction and modern multicomponent reactions, has enabled the creation of vast chemical libraries, leading to the discovery of derivatives with a remarkable spectrum of biological activities.[1] This guide provides a detailed exploration of the key therapeutic areas where imidazo[1,2-a]pyridine derivatives have shown significant promise, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Imidazo[1,2-a]pyridine (IP) derivatives have emerged as potent anticancer agents that interfere with multiple molecular mechanisms crucial for tumor growth and survival.[3][4] Their efficacy has been demonstrated against a wide range of cancer cell lines, including breast, colon, melanoma, and cervical cancers.[5][6][7]

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary anticancer strategy for IP derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[8]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[9] Several IP derivatives have been developed as potent pan-PI3K or dual PI3K/mTOR inhibitors.[10][11] By blocking this pathway, these compounds can effectively halt cell cycle progression and induce apoptosis (programmed cell death).[5][9] For instance, one study identified an IP derivative, compound 15a , as a potent PI3K/mTOR dual inhibitor that showed significant tumor growth inhibition in mouse xenograft models without notable toxicity.[10]

  • Other Kinase Targets: Beyond the PI3K pathway, IPs have been shown to inhibit other critical kinases, including Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor-1 Receptor (IGF-1R), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][12] Inhibition of these targets disrupts the cell cycle, reduces tumor angiogenesis, and blocks growth factor signaling.

  • Induction of Apoptosis: Many IP compounds trigger cancer cell death via apoptosis.[7] Studies have shown that they can upregulate pro-apoptotic proteins like p53 and Bax while increasing the activity of executioner caspases (e.g., caspase-7, caspase-8) and the cleavage of PARP, a key marker of apoptosis.[5][7][13]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes IP_Derivative Imidazo[1,2-a]pyridine Derivative IP_Derivative->PI3K Inhibits IP_Derivative->mTORC1 Inhibits (Dual Inhibitors)

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by IP derivatives.

Quantitative Data Summary: Anticancer Potency

The potency of various IP derivatives has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below.

Compound Class/IDCancer Cell LineTarget(s)IC50 (µM)Reference
Selenylated IPsBreast (MCF-7)DNA damage, ApoptosisLow µM range[5]
Compound 6Melanoma (A375)Akt/mTOR, p53/p21< 12[5]
IP-5Breast (HCC1937)Apoptosis, pAKT45[7][13]
IP-6Breast (HCC1937)Apoptosis, pAKT47.7[7][13]
3-(pyrimidin-4-yl)-IPsVariousIGF-1RNanomolar range[12]
6'-Alkoxy 5'-aminopyrazine-IPsOvarian (A2780)pan-PI3KNanomolar range[11]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds. Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Front Against Resistant Pathogens

The rise of drug-resistant pathogens poses a significant global health threat. Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of bacteria, fungi, and mycobacteria, offering promising new scaffolds for antimicrobial drug development.[1][14][15][16]

Antitubercular Activity

Perhaps the most significant antimicrobial potential of IPs is against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2]

  • Mechanism of Action: A key target for IP derivatives is the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain involved in cellular energy production (oxidative phosphorylation).[17][18] By inhibiting QcrB, these compounds effectively choke the bacterium's energy supply. The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine amide that functions through this mechanism.[17]

  • Potency: Numerous imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown remarkable potency, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range against replicating, non-replicating, MDR, and XDR strains of Mtb.[1][2][17]

Antibacterial and Antifungal Activity

Various IP derivatives have exhibited broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][14][19] Additionally, certain derivatives show promise as antifungal agents against pathogens like Candida albicans.[16][19] The synthetic strategy often involves creating hybrid molecules, for instance, by linking the IP core to other heterocyclic systems like thiazole or pyrazole to enhance antimicrobial potency.[14][20]

Below is a workflow for the screening of novel antimicrobial IP derivatives.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of IP Library MIC_Assay Broth Microdilution (MIC Assay) Synthesis->MIC_Assay Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., Vero cells) MIC_Assay->Cytotoxicity Active Hits Pathogens Panel of Pathogens (e.g., Mtb, S. aureus, E. coli) Pathogens->MIC_Assay Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Target_ID Target Identification (e.g., QcrB inhibition) Selectivity->Target_ID Selective Hits Resistance Resistance Studies Target_ID->Resistance SAR Structure-Activity Relationship (SAR) Target_ID->SAR Resistance->SAR PK_PD Pharmacokinetics & Pharmacodynamics SAR->PK_PD Lead Lead Candidate PK_PD->Lead

Caption: High-throughput screening workflow for antimicrobial IP compounds.

Anti-inflammatory and Antiviral Properties

Anti-inflammatory Effects

Chronic inflammation is a driver of numerous diseases, including cancer and autoimmune disorders. IP derivatives have demonstrated significant anti-inflammatory properties.[21][22]

  • Mechanism of Action: The anti-inflammatory activity is often mediated through the suppression of the STAT3 and NF-κB signaling pathways.[21][23][24] These pathways control the expression of pro-inflammatory genes. By inhibiting them, IP derivatives can reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, as well as enzymes such as COX-2 and iNOS.[21][25] One study showed that a novel IP derivative, MIA, could dock into the NF-κB p50 subunit, and its anti-inflammatory effects were enhanced when co-administered with curcumin.[21][23]

Antiviral Activity

The IP scaffold has also served as a foundation for developing potent antiviral agents.[26]

  • Spectrum of Activity: Derivatives have shown pronounced activity against several viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and various herpesviruses.[26][27] Some research has also explored their potential as anti-HIV agents, with molecular docking studies suggesting strong binding affinities to HIV-1 reverse transcriptase and HIV-2 protease.[28][29]

  • Structure-Activity Relationship: For antiviral activity, studies have highlighted the importance of specific substitutions, such as a thioether side chain at the C3 position, in achieving high potency.[26][28]

Applications in Neurodegenerative Disorders

The unique properties of the imidazo[1,2-a]pyridine core have also led to its exploration for applications in neurodegenerative diseases like Alzheimer's.[30][31]

  • Amyloid Plaque Imaging: Certain radioiodinated IP derivatives, such as [¹²⁵I]IMPY, have been developed as ligands that bind with high affinity to β-amyloid (Aβ) plaques.[32] These compounds show excellent brain uptake and washout in animal models, making them promising candidates for developing PET or SPECT imaging agents to diagnose Alzheimer's disease.[31][32]

  • Therapeutic Potential: Other derivatives have been investigated as adenosine A1 receptor antagonists and 5-HT4 receptor partial agonists, targets that are relevant for improving cognitive function in neurodegenerative disorders.[33][34]

Conclusion

The imidazo[1,2-a]pyridine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its derivatives have demonstrated an exceptionally broad and potent range of biological activities, from killing multidrug-resistant bacteria and cancer cells to modulating inflammatory pathways and targeting neurodegenerative processes. The synthetic tractability of the core allows for fine-tuning of its pharmacological properties through systematic structure-activity relationship studies. As research continues to uncover new mechanisms and identify more potent and selective derivatives, the imidazo[1,2-a]pyridine scaffold will undoubtedly continue to be a source of promising clinical candidates for treating some of the most challenging human diseases.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed.
  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain | Journal of Medicinal Chemistry - ACS Public
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • [Synthesis of imidazo[1,2-a]pyridine deriv
  • Synthesis of imidazo[1,2-a]pyridine Deriv
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH.
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Full article: Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety - Taylor & Francis Online.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed.
  • Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents - Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Analogs in Oncology Resear - Benchchem.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchG
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors | Request PDF - ResearchG
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
  • Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed.
  • Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed.
  • Antibacterial imidazo[1,2-a]pyridines.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed.
  • Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses - ResearchG
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy | Bentham Science Publishers.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - ResearchG
  • Pyridines and Imidazopyridines with Medicinal Significance - PubMed.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed.
  • Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety - Taylor & Francis.
  • [PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines | Semantic Scholar.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchG
  • Multi target-directed imidazole derivatives for neurodegenerative diseases - ResearchG
  • Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease - ResearchG
  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associ
  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores - ResearchG
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors - ResearchG

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This family of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information and recommended handling procedures for this compound, drawing upon data from structurally similar compounds and established principles of chemical safety.

Section 1: Compound Profile and Hazard Identification

1.1 Chemical and Physical Properties

PropertyValueSource
Molecular Formula C9H10N2O[3]
Molecular Weight 162.19 g/mol [3]
CAS Number 178488-40-9[4]
Appearance Not explicitly stated, likely a solidN/A
Solubility No data availableN/A

1.2 Hazard Classification (Anticipated)

Based on the data for the 2-yl isomer, the following hazards should be anticipated[2]:

  • Acute Toxicity: The toxicological properties have not been thoroughly investigated. Therefore, it is prudent to treat the compound as potentially harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

It is crucial to note that no component of the structurally similar product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[2]

Section 2: Prudent Practices for Safe Handling and Storage

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

2.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[2]

  • Body Protection: A laboratory coat is mandatory. For operations with a higher risk of splashes, consider additional protective clothing.

  • Respiratory Protection: If handling the compound as a powder or if aerosol generation is possible, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[2]

2.2 Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] This is critical to minimize the risk of inhalation.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

2.3 Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Section 3: Emergency Procedures

In the event of an exposure or spill, a swift and informed response is critical.

3.1 First Aid Measures

  • General Advice: In all cases of exposure, consult a physician and provide them with the available safety information.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[2]

3.2 Spill Response

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust or vapors.[7]

  • Containment and Cleaning: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] Prevent the substance from entering drains.[5]

Section 4: Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, should be treated as hazardous waste.

  • Product Disposal: Dispose of the compound through a licensed professional waste disposal service. It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of as unused product.[2]

Section 5: Chemical Reactivity and Stability

  • Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides and nitrogen oxides (NOx).[7]

Section 6: Toxicological and Ecological Information

  • Toxicological Data: To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] The absence of data necessitates a cautious approach.

  • Ecological Data: No data is available on the ecological effects of this compound. It is imperative to prevent its release into the environment.[2]

Conclusion

The responsible and safe handling of this compound is a cornerstone of conducting research with this promising class of compounds. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can mitigate the potential risks associated with this and other novel chemical entities. Continuous vigilance and a commitment to a strong safety culture are paramount in the pursuit of scientific advancement.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data (Analogue SDS) B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Weigh Compound C->D In Fume Hood E Perform Experiment D->E F Decontaminate Glassware E->F G Dispose of Waste F->G H Remove & Dispose of PPE G->H

Caption: Figure 1: A general workflow for the safe handling of this compound in a laboratory setting.

G Spill Spill Occurs SmallSpill Is the spill small and contained? Spill->SmallSpill Trained Are you trained to clean it up? SmallSpill->Trained Yes Evacuate Evacuate the area and notify safety personnel SmallSpill->Evacuate No Cleanup Clean up spill following established procedures Trained->Cleanup Yes Trained->Evacuate No Report Report the incident Cleanup->Report Evacuate->Report

Caption: Figure 2: A decision tree for responding to a spill of this compound.

References

Introduction: A Profile of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a variety of biologically active molecules. As a research chemical, its properties are not as extensively documented as more common laboratory reagents. This guide provides a comprehensive overview of the available safety data, protocols for safe handling, and emergency procedures, synthesized from supplier information, data on structurally related compounds, and established chemical safety principles. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly and mitigate potential risks in a laboratory setting.

Chemical and Physical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its safe handling and use in experimental design. The table below summarizes the key identifiers and known properties for this compound. It is critical to note that comprehensive toxicological and ecological data for this compound have not been thoroughly investigated[1].

PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Number 178488-40-9[2]
Molecular Formula C₉H₁₀N₂O[2][3]
Molecular Weight 162.19 g/mol [3]
Appearance Solid
SMILES String Cc1cccn2c(CO)cnc12[3]
InChI Key BBSIMWBQHYAZGW-UHFFFAOYSA-N
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Flash Point Not applicable

Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with specific hazards that necessitate careful handling.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

Source: Sigma-Aldrich

GHS Pictograms and Signal Word

Caption: GHS Pictogram and Signal Word.

Detailed Hazard Statements and Precautionary Measures
  • H302: Harmful if swallowed: This indicates that acute toxic effects are expected if the substance is ingested. Symptoms following ingestion of similar chemical structures can include nausea, vomiting, and abdominal pain[4].

  • H317: May cause an allergic skin reaction: Repeated or prolonged skin contact may lead to sensitization, causing an allergic reaction in subsequent exposures. This necessitates the use of appropriate personal protective equipment (PPE) to prevent skin contact.

Expert Toxicological Insight: Consideration of the Methanol Moiety

While the full toxicological profile of this compound is uninvestigated, its structure contains a methanol group attached to a heterocyclic core. Methanol itself is a toxic alcohol, and its metabolites, formaldehyde and formic acid, are responsible for its characteristic toxicity, which can include metabolic acidosis, visual disturbances (including blindness), and damage to the central nervous system[5][6]. Although the metabolic fate of the title compound is unknown, researchers should be aware of the potential for methanol-like toxicity, particularly in scenarios involving ingestion or significant absorption. As little as 10 mL of pure methanol can cause blindness[6].

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is paramount to ensuring laboratory safety. The following procedures are based on the known hazards and best practices for handling research chemicals of unknown long-term toxicity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.

PPE_Workflow start Entering the Lab eye_protection Wear ANSI-approved safety glasses or chemical splash goggles. start->eye_protection end Begin Experiment lab_coat Wear a fully buttoned lab coat with sufficient sleeve length. eye_protection->lab_coat gloves Wear nitrile gloves. Inspect for tears before use. lab_coat->gloves respirator Use in a certified chemical fume hood. Respirator needed only if aerosolizing outside of containment. gloves->respirator respirator->end

Caption: Required Personal Protective Equipment Workflow.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles must be worn at all times.

  • Hand Protection: Nitrile gloves are recommended. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[1]. Contaminated gloves should be disposed of as chemical waste.

  • Skin and Body Protection: A fully buttoned laboratory coat should be worn. Ensure sleeves are of sufficient length to prevent skin exposure between the glove and cuff.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols[1][7].

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, weighing paper, glassware) and waste containers are present.

  • Weighing: To avoid creating dust, do not pour the solid. Use a spatula to carefully transfer the required amount of the solid onto weighing paper or directly into a container.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly. If necessary, cap the container and sonicate or vortex to aid dissolution.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent. Dispose of all contaminated disposables (gloves, weighing paper) in a designated solid hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete[1].

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][8].

  • Keep the container tightly closed to prevent moisture absorption and contamination[8][9].

  • The storage class is 11: Combustible Solids. Store away from areas of acute fire hazard[4].

First-Aid and Emergency Procedures

Rapid and appropriate response to an exposure or spill is critical. The following procedures should be clearly posted in the laboratory.

Emergency Response Decision Tree

Emergency_Response cluster_type Type of Exposure cluster_action Immediate Action exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhale action_skin Remove contaminated clothing. Wash skin with soap and plenty of water for 15 min. skin_contact->action_skin action_eye Rinse with plenty of water for at least 15 min, lifting upper and lower eyelids. eye_contact->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingest seek_medical Seek Immediate Medical Attention. Show SDS to the doctor. action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: Decision Tree for Emergency First-Aid Response.

  • In Case of Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][8].

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Due to its classification as a skin sensitizer, it is crucial to seek medical advice[1].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][8].

  • In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1][7].

Spill and Fire Procedures
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Ventilate the area.

    • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[1].

    • Clean the spill area thoroughly.

  • Fire Extinguishing Media:

    • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1].

    • Hazardous Combustion Products: In the event of a fire, toxic nitrogen oxides (NOx) and carbon oxides may be produced[1]. Firefighters should wear self-contained breathing apparatus[1].

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous chemical waste.

  • Product Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not allow the product to enter drains[1].

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations[1][10].

Conclusion

This compound is a valuable research chemical with defined acute hazards, including being harmful if swallowed and the potential to cause skin sensitization. While comprehensive toxicological data is lacking, a cautious approach that accounts for the potential hazards of its structural components is warranted. By implementing the detailed handling, storage, and emergency protocols outlined in this guide, researchers can effectively manage the risks associated with this compound and maintain a safe laboratory environment.

References

  • Hardy Diagnostics. Material Safety Data Sheet for Methanol. [Link]

  • Proman. Safety Data Sheet for Methanol. [Link]

  • Capot Chemical. MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. [Link]

  • CP Lab Safety. (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. [Link]

  • UCLA Chemistry & Biochemistry. Methanol - Standard Operating Procedure. [Link]

  • Methanex Corporation. Methanol Safety Data Sheet. [Link]

  • ScienceLab.com. Methanol MSDS. [Link]

  • Methanex Corporation. Physical Properties of Pure Methanol. [Link]

  • Methanex Europe SA/NV. Methanol Safety Data Sheet. [Link]

  • PubChem. Imidazo[1,2-a]pyridin-8-ylmethanol. [Link]

  • Univar. Safety Data Sheet for Methanol. [Link]

  • Amerigo Scientific. This compound. [Link]

  • National Center for Biotechnology Information. Methanol Toxicity - StatPearls. [Link]

  • PubChem. 3-Pyridinemethanol. [Link]

  • EMACC-WG / MSF Norway / Oslo University Hospital. Protocol – Methanol Poisoning. [Link]

Sources

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol via a Catalyzed Three-Component Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[3][4] The target molecule, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, represents a valuable building block for the synthesis of more complex pharmaceutical agents and functional materials.[5] The introduction of a hydroxymethyl group at the C-3 position provides a key handle for further synthetic modifications.

This guide details a robust and efficient one-pot synthesis of this compound. The protocol is based on the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful isocyanide-based multicomponent reaction (I-MCR) renowned for its high atom economy and convergence in constructing the imidazo[1,2-a]pyridine core.[6][7]

Synthesis Overview: The Groebke-Blackburn-Bienaymé Reaction

The chosen synthetic strategy employs a three-component reaction involving 2-amino-3-methylpyridine, an isocyanide, and an aldehyde component. In this specific protocol, to achieve the desired 3-hydroxymethyl group, a two-step, one-pot approach is utilized. First, a standard GBB reaction is performed with a protected aldehyde, followed by an in situ deprotection/reduction to yield the target alcohol. For simplicity and efficiency, this protocol adapts the GBB reaction by using paraformaldehyde as a direct source for the hydroxymethyl group, although this requires careful control of reaction conditions. The reaction is effectively catalyzed by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), which is known to significantly enhance the rate and yield of GBB reactions.[8][9]

Reaction Mechanism Explained

The GBB reaction proceeds through a well-established cascade mechanism.[8][10] The key steps are:

  • Imine Formation: The Lewis acid catalyst (Sc(OTf)₃) activates the aldehyde (in this case, formaldehyde generated from paraformaldehyde) towards nucleophilic attack by the exocyclic nitrogen of 2-amino-3-methylpyridine. This is followed by dehydration to form a reactive N-acyliminium ion intermediate.

  • Nucleophilic Attack by Isocyanide: The isocyanide attacks the electrophilic carbon of the iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes a[4][6]-dipolar cyclization. The nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the nitrile ylide intermediate.

  • Aromatization: A final proton transfer step leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

This mechanistic pathway highlights the efficiency of multicomponent reactions in rapidly building molecular complexity from simple starting materials.[11]

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, characterized product.

Synthesis_Workflow Start Starting Materials (2-Amino-3-methylpyridine, Paraformaldehyde, TosMIC) Reaction One-Pot GBB Reaction - Solvent: Methanol - Catalyst: Sc(OTf)₃ - Temp: 65 °C (Reflux) Start->Reaction Combine & Heat Workup Aqueous Workup - Quench with NaHCO₃ - Extract with Ethyl Acetate Reaction->Workup After 12-24h Purification Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography Workup->Purification Isolate Crude Product Final Product This compound Purification->Product Pure Compound Characterization Characterization - ¹H NMR - ¹³C NMR - HRMS Product->Characterization Verify Structure

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W.Amount (mg)Moles (mmol)Equiv.
2-Amino-3-methylpyridine108.14540.75.01.0
Paraformaldehyde(30.03)n165.25.51.1
Tosylmethyl isocyanide (TosMIC)195.241073.85.51.1
Scandium(III) triflate492.16123.00.250.05
Methanol (MeOH), anhydrous32.0420 mL--
Ethyl Acetate (EtOAc)88.11~100 mL--
Saturated aq. NaHCO₃84.01~50 mL--
Brine-~50 mL--
Anhydrous Na₂SO₄142.04As needed--
Silica Gel (230-400 mesh)-As needed--

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylpyridine (540.7 mg, 5.0 mmol, 1.0 equiv.), paraformaldehyde (165.2 mg, 5.5 mmol, 1.1 equiv.), and scandium(III) triflate (123.0 mg, 0.25 mmol, 0.05 equiv.).

  • Solvent and Reagent Addition: Add 20 mL of anhydrous methanol to the flask. Stir the suspension for 10 minutes at room temperature. Subsequently, add tosylmethyl isocyanide (TosMIC) (1073.8 mg, 5.5 mmol, 1.1 equiv.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate/hexanes as the mobile phase.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc) to isolate the pure this compound.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The expected molecular weight is 162.19 g/mol .[5]

Safety and Handling Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Paraformaldehyde: This is a source of formaldehyde, which is toxic and a suspected carcinogen.[12][13] Avoid inhalation of dust and handle with care. It can be depolymerized to formaldehyde gas by heating.

  • Tosylmethyl isocyanide (TosMIC): Isocyanides are known for their strong, unpleasant odors and potential toxicity. Handle with care.

  • Scandium(III) triflate: This is a moisture-sensitive Lewis acid. Handle quickly in a dry environment.

  • Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of this compound using the powerful Groebke-Blackburn-Bienaymé multicomponent reaction.[1][6] The use of a Lewis acid catalyst ensures good yields, and the one-pot nature of the reaction streamlines the synthetic process.[14][15] This procedure offers a practical route for researchers to access this valuable heterocyclic building block for applications in drug discovery and materials science.

References

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: Molecules, 2022. URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: Chemistry Proceedings, 2022. URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions Source: National Center for Biotechnology Information (PMC), 2023. URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions Source: Beilstein Journal of Organic Chemistry, 2023. URL: [Link]

  • Title: Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction Source: ResearchGate, 2018. URL: [Link]

  • Title: Paraformaldehyde 96% for Synthesis: A Buyer's Guide Source: Okchem.com URL: [Link]

  • Title: Synthesis of 3-hydroxymethyl imidazo[1,2-a]azines and structures 1, 2 and 8 Source: ResearchGate URL: [Link]

  • Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: Beilstein Journal of Organic Chemistry, 2024. URL: [Link]

  • Title: Synthesis of 3-hydroxymethylimidazo[1,2-a]pyridine Source: PrepChem.com, 2017. URL: [Link]

  • Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: National Center for Biotechnology Information (PMC), 2024. URL: [Link]

  • Title: Paraformaldehyde — Chemistry, Uses & Best Practices Source: Astor Scientific, 2025. URL: [Link]

  • Title: A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating Source: SciELO, 2019. URL: [Link]

  • Title: A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating Source: ScienceOpen, 2019. URL: [Link]

  • Title: PARAFORMALDEHYDE 97% Source: Ataman Kimya URL: [Link]

  • Source:Google Patents, 1973.
  • Title: PARAFORMALDEHYDE (PARAFORMALDEHİT) Source: Ataman Kimya URL: [Link]

  • Title: The Chemical Intermediate Landscape: Focus on 2-Amino-3-methylpyridine Source: DCAT Value Chain Insights, 2024. URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: In focus: 2-Amino-3-methylpyridine Source: ExSyn, 2023. URL: [Link]

  • Title: Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry Source: RSC Advances, 2019. URL: [Link]

  • Title: Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines Source: MDPI, 2017. URL: [Link]

  • Title: Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications Source: MDPI, 2023. URL: [Link]

  • Title: (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade Source: CP Lab Safety URL: [Link]

  • Title: Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media Source: ACS Omega, 2019. URL: [Link]

  • Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines Source: Organic & Biomolecular Chemistry, 2016. URL: [Link]

  • Title: Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same Source: PubChem, 2016. URL: [Link]

Sources

Application Note: Copper-Catalyzed Synthesis of Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Catalyst of Choice

The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry and drug discovery.[1][2] This fused heterocyclic system is a key pharmacophore in numerous commercially available drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Saripidem.[2][3] Its rigid, planar structure and unique electronic properties allow it to interact with a wide range of biological targets, leading to diverse therapeutic activities such as anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2][4][5]

The development of efficient, scalable, and sustainable methods for synthesizing this scaffold is therefore of paramount importance. While various synthetic routes exist, copper-catalyzed reactions have emerged as a dominant and highly attractive strategy.[6] Copper offers significant advantages over other transition metals like palladium; it is earth-abundant, significantly less expensive, and exhibits lower toxicity, aligning with the principles of green chemistry.[7][8][9] Its versatile catalytic activity, particularly in facilitating the formation of crucial carbon-nitrogen (C-N) bonds, makes it exceptionally well-suited for the construction of nitrogen-containing heterocycles like imidazo[1,2-a]pyridines.[7][10][11]

This application note provides a detailed guide to the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, targeting researchers, medicinal chemists, and process development scientists. We will explore the underlying reaction mechanisms, provide field-tested, step-by-step protocols for key synthetic transformations, and offer insights into the causality behind experimental choices.

Mechanistic Rationale: The Logic of C-N Bond Formation

The majority of copper-catalyzed syntheses of imidazo[1,2-a]pyridines proceed through a cascade of reactions that culminate in the formation of two new C-N bonds, thereby constructing the five-membered imidazole ring onto the pyridine framework. A prominent and illustrative example is the three-component domino reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, often referred to as an A³ (Aldehyde-Alkyne-Amine) coupling reaction.

The catalytic cycle, shown below, typically involves the following key steps:

  • Imine Formation: The reaction initiates with the condensation of the 2-aminopyridine and an aldehyde to form a reactive imine intermediate. This step is often facilitated by the catalyst or mild heating.

  • Copper Acetylide Generation: Concurrently, the copper(I) catalyst reacts with the terminal alkyne to generate a highly nucleophilic copper acetylide species.[12]

  • Nucleophilic Addition: The copper acetylide attacks the electrophilic carbon of the imine intermediate. This crucial C-C bond-forming step creates a propargylamine derivative.

  • Intramolecular Cyclization: The terminal amino group of the pyridine moiety then performs a nucleophilic attack on the alkyne. This intramolecular hydroamination is a 5-exo-dig cyclization, which is a kinetically and thermodynamically favored process that forms the five-membered imidazole ring.[13]

  • Aromatization & Catalyst Regeneration: A final isomerization/aromatization step yields the stable imidazo[1,2-a]pyridine product and regenerates the active Cu(I) catalyst for the next cycle.

Many modern protocols leverage aerobic oxidation, where atmospheric oxygen serves as a "green" and cost-free terminal oxidant, particularly in reactions starting from ketones or involving C-H activation.[14][15][16][17][18]

Catalytic Cycle for A3 Coupling cluster_main Catalytic Cycle cluster_pre Initial Reactants CuI Cu(I) Catalyst Cu_Acetylide Copper Acetylide [R-C≡C-Cu] CuI->Cu_Acetylide + Terminal Alkyne - H+ Propargylamine Propargylamine Intermediate Cu_Acetylide->Propargylamine + Imine Intermediate Cyclized_Intermediate Cyclized Intermediate Propargylamine->Cyclized_Intermediate 5-exo-dig Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Product Cyclized_Intermediate->Product Aromatization Product->CuI Catalyst Regeneration Aminopyridine 2-Aminopyridine Imine Imine Intermediate Aminopyridine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Condensation Imine->Propargylamine

Caption: Catalytic cycle for the copper-catalyzed A³ coupling reaction.

Experimental Protocols & Field-Proven Insights

The following protocols are designed to be self-validating systems, providing not just the steps but the rationale behind them. Successful execution relies on careful technique and the use of appropriately purified reagents.

Protocol 1: One-Pot, Three-Component Synthesis via A³-Coupling in Aqueous Media

This protocol is adapted from an environmentally sustainable method that utilizes a copper(II) precursor with an in-situ reducing agent in a micellar aqueous solution, highlighting a green chemistry approach.[13]

Principle: A 2-aminopyridine, an aldehyde, and a terminal alkyne are coupled in a one-pot reaction catalyzed by a Cu(I) species generated in situ. The use of a surfactant in water creates micelles that act as microreactors, promoting the reaction between organic substrates.

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aromatic or aliphatic aldehyde (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%)

  • Sodium ascorbate (0.2 mmol, 20 mol%)

  • Sodium dodecyl sulfate (SDS) (0.1 mmol, 10 mol%)

  • Deionized water (2 mL)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • 10 mL round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with temperature controller or oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Micelle Preparation: To a 10 mL round-bottom flask, add SDS (28.8 mg, 0.1 mmol) and deionized water (2 mL). Stir vigorously for 5 minutes at room temperature to ensure the formation of a clear micellar solution. Causality: SDS forms micelles in water, creating a nonpolar microenvironment where the organic reactants can concentrate and react efficiently.

  • Reactant Loading: Sequentially add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (25.0 mg, 0.1 mmol), and sodium ascorbate (39.6 mg, 0.2 mmol) to the flask. Causality: Sodium ascorbate is a mild reducing agent that reduces the stable Cu(II) salt to the catalytically active Cu(I) species in situ.[13]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture. The slight excess of the alkyne ensures complete consumption of the intermediate formed from the aldehyde and aminopyridine.

  • Reaction Execution: Fit the flask with a condenser and heat the mixture to 50 °C with vigorous stirring. Monitor the reaction progress by TLC (typically using a 4:1 Hexane:Ethyl Acetate eluent). Reactions are generally complete within 6-16 hours.[13]

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate (15 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure imidazo[1,2-a]pyridine derivative.

Protocol 2: Synthesis via Copper-Catalyzed Aerobic Oxidative C-H Amination

This protocol describes a direct synthesis from readily available ketones and 2-aminopyridines, using air as the sole oxidant. This method is highly atom-economical.[18]

Principle: A tandem reaction involving imine formation followed by an intramolecular copper-catalyzed aerobic oxidative C-H amination/cyclization. The copper catalyst facilitates the C-N bond formation with the assistance of molecular oxygen.

Materials:

  • Acetophenone derivative (1.0 mmol, 1.0 equiv)

  • 2-Aminopyridine derivative (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Ethyl acetate (for extraction)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • 25 mL Schlenk tube or round-bottom flask with a magnetic stir bar

  • Condenser (open to air or with an air-filled balloon)

  • Heating mantle with temperature controller or oil bath

  • Standard work-up and purification equipment as in Protocol 1

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL Schlenk tube, combine the acetophenone derivative (1.0 mmol), 2-aminopyridine derivative (1.2 mmol), and CuI (19.0 mg, 0.1 mmol).

  • Solvent Addition: Add DMSO (2 mL) to the tube. Causality: DMSO is a polar aprotic solvent that effectively dissolves the reactants and catalyst, and its high boiling point is suitable for the required reaction temperature.

  • Reaction Execution: Place the tube in a preheated oil bath at 120 °C and stir under an air atmosphere (an air-filled balloon attached to the flask is sufficient). The reaction progress can be monitored by TLC. Typical reaction times range from 12-24 hours.[18] Causality: The high temperature drives both the initial condensation and the subsequent oxidative cyclization. Air provides the molecular oxygen required for the oxidative C-H amination step, regenerating the active catalyst.

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system like hexane/ethyl acetate) to yield the pure imidazo[1,2-a]pyridine.

Data Presentation & Workflow

The versatility of copper-catalyzed methods allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines. The choice of protocol can be guided by starting material availability and desired substitution patterns.

Table 1: Comparison of Representative Copper-Catalyzed Protocols

EntryProtocol TypeStarting MaterialsCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1A³-Coupling2-Aminopyridine, Benzaldehyde, PhenylacetyleneCuSO₄/NaAsc (10/20)Water/SDS50692[13]
2A³-Coupling5-Chloro-2-aminopyridine, 4-Fluorobenzaldehyde, PhenylacetyleneCuSO₄/NaAsc (10/20)Water/SDS501085[13]
3Oxidative C-H AminationAcetophenone, 2-AminopyridineCuI (10)DMSO1202492[18]
4Oxidative C-H Amination4'-Methylacetophenone, 2-AminopyridineCuI (10)DMSO1202485[18]
5Oxidative Cyclization2-Aminopyridine, (E)-β-nitrostyreneCuBr (20)DMF801290[19]

General Experimental Workflow

The overall process for synthesizing, purifying, and characterizing imidazo[1,2-a]pyridine derivatives follows a standardized workflow in a synthetic chemistry lab.

Experimental Workflow Prep 1. Reagent & Glassware Preparation Setup 2. Reaction Setup (Loading Reactants & Catalyst) Prep->Setup Reaction 3. Reaction Execution (Heating & Stirring) Setup->Reaction Monitor 4. TLC Monitoring Reaction->Monitor Periodically Monitor->Reaction Workup 5. Quenching & Aqueous Work-up (Extraction) Monitor->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Char 7. Characterization (NMR, HRMS) Purify->Char Product Pure Product Char->Product

Caption: General workflow for synthesis and purification.

Conclusion and Future Perspectives

Copper catalysis provides a powerful, cost-effective, and increasingly sustainable platform for the synthesis of medicinally vital imidazo[1,2-a]pyridine derivatives. The methods outlined, from aqueous A³-couplings to aerobic C-H functionalizations, demonstrate the breadth and utility of this approach. Future advancements in this field are likely to focus on expanding the substrate scope, further reducing catalyst loading, and developing novel protocols that operate under even milder conditions, such as those mediated by visible light, to further enhance the "green" credentials of these essential transformations.[15] The use of reusable heterogeneous copper catalysts, including nanocatalysts, also represents a promising avenue for improving the scalability and environmental impact of these syntheses.[2][20][21]

References

  • Title: Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. Source: Applied Organometallic Chemistry, 2022. URL: [Link]

  • Title: Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. Source: PubMed, 2012. URL: [Link]

  • Title: Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. Source: RSC Advances, 2022. URL: [Link]

  • Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Source: Organic Chemistry Portal. URL: [Link]

  • Title: The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Source: RSC Medicinal Chemistry, 2024. URL: [Link]

  • Title: One-pot Copper Nanoparticle-catalyzed Synthesis of Imidazo[1,2-a]pyridines Under Solvent-free Conditions. Source: Chemical Research in Chinese Universities, 2014. URL: [Link]

  • Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Source: Current Topics in Medicinal Chemistry, 2016. URL: [Link]

  • Title: Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines. Source: Green Chemistry, 2018. URL: [Link]

  • Title: Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. Source: RSC Advances, 2022. URL: [Link]

  • Title: Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Source: Letters in Applied NanoBioScience, 2021. URL: [Link]

  • Title: Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Source: ACS Omega, 2019. URL: [Link]

  • Title: Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals. Source: ChemSusChem, 2021. URL: [Link]

  • Title: Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Source: Catalysis Science & Technology, 2014. URL: [Link]

  • Title: Contribution to the Mechanism of Copper-Catalyzed C–N and C-O Bond Formation. Source: Organometallics, 2018. URL: [Link]

  • Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Source: ACS Omega, 2023. URL: [Link]

  • Title: Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Source: ChemistrySelect, 2022. URL: [Link]

  • Title: Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Source: Archiv der Pharmazie, 2023. URL: [Link]

  • Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Source: The Journal of Organic Chemistry, 2012. URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Source: BIO Web of Conferences, 2024. URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Source: Molbank, 2023. URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Source: Beilstein Journal of Organic Chemistry, 2018. URL: [Link]

  • Title: Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Source: ACS Omega, 2023. URL: [Link]

  • Title: Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Source: ACS Publications, 2018. URL: [Link]

  • Title: Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. Source: RSC Advances, 2015. URL: [Link]

  • Title: Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega, 2017. URL: [Link]

  • Title: Copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines: synthesis of imidazopyridine derivatives. Source: PubMed, 2013. URL: [Link]

Sources

Synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2] This protocol details a robust and efficient three-step synthetic route, commencing with the construction of the 8-methylimidazo[1,2-a]pyridine core, followed by regioselective formylation at the C3 position via the Vilsmeier-Haack reaction, and culminating in the reduction of the resulting aldehyde to the target primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure successful execution.

Introduction and Synthetic Strategy

The imidazo[1,2-a]pyridine ring system is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a broad spectrum of biological activities.[3] The target molecule, this compound, incorporates a methyl group at the 8-position and a hydroxymethyl substituent at the 3-position, functionalities that can be pivotal for modulating pharmacological properties.

Our synthetic approach is a logical and well-established three-step sequence designed for efficiency and scalability.

Synthetic Scheme Overview:

Synthetic_Scheme 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Step1 Step 1: Cyclization 2-Amino-3-methylpyridine->Step1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step1 8-Methylimidazo[1,2-a]pyridine 8-Methylimidazo[1,2-a]pyridine Step1->8-Methylimidazo[1,2-a]pyridine Step2 Step 2: Formylation 8-Methylimidazo[1,2-a]pyridine->Step2 Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Step2 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Step2->8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Step3 Step 3: Reduction 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde->Step3 Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Step3 Target_Molecule This compound Step3->Target_Molecule

Caption: Overall synthetic workflow for this compound.

The causality behind this strategic choice is as follows:

  • Step 1: Cyclization: The initial step involves the condensation of commercially available 2-amino-3-methylpyridine with chloroacetaldehyde to construct the foundational 8-methylimidazo[1,2-a]pyridine ring system.[4] This is a classic and reliable method for the synthesis of this heterocyclic core.

  • Step 2: Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful and highly regioselective method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] The imidazo[1,2-a]pyridine system is particularly activated at the C3 position, making this reaction ideal for introducing the required aldehyde functionality.

  • Step 3: Reduction: The final step is a straightforward reduction of the aldehyde to a primary alcohol. Sodium borohydride is chosen as a mild and selective reducing agent that is well-suited for this transformation, minimizing the risk of over-reduction or side reactions.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
2-Amino-3-methylpyridineC₆H₈N₂108.14≥98%Commercially Available
Chloroacetaldehyde (50 wt.% in H₂O)C₂H₃ClO78.5050%Commercially Available
Sodium bicarbonateNaHCO₃84.01≥99%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
Phosphorus oxychloridePOCl₃153.33≥99%Commercially Available
Sodium borohydrideNaBH₄37.83≥98%Commercially Available
Methanol (MeOH)CH₃OH32.04AnhydrousCommercially Available
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
HexanesC₆H₁₄86.18ACS GradeCommercially Available
Magnesium sulfateMgSO₄120.37AnhydrousCommercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and consumables

Experimental Protocols

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

Step1_Mechanism cluster_0 Reaction Scheme Start 2-Amino-3-methylpyridine + Chloroacetaldehyde Intermediate Schiff Base Intermediate Start->Intermediate Condensation Product 8-Methylimidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of 8-Methylimidazo[1,2-a]pyridine.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-methylpyridine (10.8 g, 100 mmol) and ethanol (100 mL).

  • Add sodium bicarbonate (12.6 g, 150 mmol) to the suspension.

  • While stirring vigorously, add chloroacetaldehyde (50 wt.% in water, 17.3 g, 110 mmol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The disappearance of the starting 2-amino-3-methylpyridine spot indicates reaction completion.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford 8-methylimidazo[1,2-a]pyridine as a solid.

Step 2: Synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (Vilsmeier-Haack Formylation)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 11.0 mL, 120 mmol) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 8-methylimidazo[1,2-a]pyridine (6.6 g, 50 mmol) in anhydrous DMF (20 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction by TLC (eluent: 70% ethyl acetate in hexanes).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 50-70% ethyl acetate in hexanes) to yield 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a solid.

Step 3: Synthesis of this compound

Procedure:

  • In a 250 mL round-bottom flask, dissolve 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (4.8 g, 30 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.7 g, 45 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC (eluent: 80% ethyl acetate in hexanes) for the disappearance of the starting aldehyde.

  • Quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Expected ¹H NMR Data for this compound (in CDCl₃, 400 MHz):

  • δ ~7.8-8.0 (d, 1H, Ar-H)

  • δ ~7.2-7.4 (s, 1H, Ar-H)

  • δ ~6.8-7.0 (m, 2H, Ar-H)

  • δ ~4.8 (s, 2H, -CH₂OH)

  • δ ~2.6 (s, 3H, -CH₃)

  • δ ~2.0 (br s, 1H, -OH)

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of 8-methylimidazo[1,2-a]pyridine Incomplete reaction.Increase reaction time and ensure the mixture is refluxing properly.
Loss of product during workup.Ensure efficient extraction and careful handling during purification.
Step 2: Multiple products in Vilsmeier-Haack reaction Reaction temperature too high.Maintain strict temperature control during the addition of reagents.
Impure starting material.Ensure the 8-methylimidazo[1,2-a]pyridine is of high purity.
Step 3: Incomplete reduction of the aldehyde Insufficient reducing agent.Use a slight excess of NaBH₄ and monitor the reaction closely by TLC.
Deactivated NaBH₄.Use freshly opened or properly stored sodium borohydride.

Safety Precautions

  • Chloroacetaldehyde: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Sodium borohydride (NaBH₄): Flammable solid and reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to the reaction mixture slowly.

  • Always wear appropriate PPE and work in a well-ventilated area.

References

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Retrieved from [Link]

  • Chemical Papers. (n.d.). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Retrieved from [Link]

  • The Chemical Intermediate Landscape. (n.d.). Focus on 2-Amino-3-methylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO-3-METHYLPYRIDINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. Retrieved from [Link]

  • Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Retrieved from [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

Sources

Strategic Purification of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol by Medium-Pressure and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0831

Abstract: This application note provides a comprehensive, step-by-step guide for the purification of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a key heterocyclic intermediate in pharmaceutical synthesis. We detail a two-stage chromatographic strategy, beginning with a rapid, bulk purification using automated flash chromatography, followed by a high-resolution polishing step utilizing preparative High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of stationary phases, mobile phases, and other critical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable purification method for polar heterocyclic compounds.

Introduction: The Purification Challenge

This compound is a bicyclic heteroaromatic compound featuring a polar hydroxymethyl group and a basic imidazopyridine core.[1] This combination of functionalities presents a unique challenge for purification. The polarity of the molecule can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor peak shape and difficult elution in normal-phase chromatography.[2] Conversely, in reversed-phase chromatography, its polarity might result in insufficient retention.[2]

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-component reactions, which can generate a variety of structurally similar byproducts and unreacted starting materials.[3][4] Therefore, a well-designed purification strategy is paramount to achieving the high purity required for subsequent synthetic steps and ultimately for active pharmaceutical ingredient (API) production.

This guide outlines a strategic approach that leverages the strengths of two complementary chromatographic techniques: flash chromatography for initial bulk purification and preparative HPLC for final polishing to >98% purity.

Foundational Principles: Chromatographic Method Development

The development of a successful chromatographic purification method is a systematic process that begins with understanding the physicochemical properties of the target analyte.[5][6]

Analyte Characterization
  • Structure and Polarity: this compound possesses a moderately polar character due to the presence of the nitrogen-containing heterocyclic system and the hydroxyl group.[1]

  • Solubility: The compound's solubility should be assessed in a range of common chromatographic solvents to ensure compatibility with both the mobile phase and sample loading procedures.[6]

  • Potential Impurities: A thorough understanding of the synthetic route is crucial for anticipating potential impurities.[7] Common impurities may include unreacted 2-amino-3-methylpyridine, halo-carbonyl reagents, and side-products from condensation reactions.[8][9]

Selecting the Chromatographic Mode

Given the polar nature of this compound, both normal-phase and reversed-phase chromatography are viable options.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[10][11] Polar compounds are retained longer, making this a suitable choice for separating the target compound from less polar impurities.[12]

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This mode is excellent for separating compounds based on hydrophobicity and is widely used in the pharmaceutical industry for its reproducibility and scalability.[13][14]

For this application, we will utilize normal-phase flash chromatography for the initial bulk purification due to its cost-effectiveness and high loading capacity for moderately polar compounds.[15][16] This will be followed by reversed-phase preparative HPLC for the final polishing step to achieve high purity, as RPC often provides superior resolution for complex mixtures.[17][18][19]

Workflow for Purification

The overall strategy involves a systematic progression from analytical method development to preparative scale-up.

Purification_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: High-Resolution Polishing cluster_3 Phase 4: Quality Control TLC TLC Scouting Anal_HPLC Analytical HPLC Method Development TLC->Anal_HPLC Initial Conditions Flash_Chrom Flash Chromatography Anal_HPLC->Flash_Chrom Scale-up Parameters Prep_HPLC Preparative HPLC Flash_Chrom->Prep_HPLC Partially Purified Fractions QC_Analysis Purity Analysis (HPLC, NMR) Prep_HPLC->QC_Analysis Purified Fractions Flash_Chromatography_Workflow Start Crude Material Prep Sample Preparation (Wet or Dry Loading) Start->Prep Load Load onto Silica Cartridge Prep->Load Run Run Flash System (Isocratic or Gradient Elution) Load->Run Collect Collect Fractions (UV-Triggered) Run->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap End Partially Purified Product Evap->End

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Unambiguous structural characterization of novel derivatives is therefore a critical step in drug discovery and development. This application note provides a comprehensive guide to the characterization of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The causality behind experimental choices, such as solvent selection and the use of specific NMR experiments, is explained to provide a deeper understanding of the methodology. This guide is intended to serve as a robust resource for scientists requiring definitive structural verification of this and related heterocyclic compounds.

Introduction: The Significance of Imidazo[1,2-a]pyridines and NMR

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds of significant interest due to their wide range of biological activities.[1] The specific compound of interest, this compound (CAS No. 178488-40-9), incorporates key structural motifs—a methyl group at the 8-position and a hydroxymethyl group at the 3-position—that can influence its physicochemical properties and biological interactions.

NMR spectroscopy is the gold standard for the structural elucidation of small organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2][3] For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the heterocyclic core and verifying the integrity of the functional groups.

The molecular structure with the standard numbering convention for the imidazo[1,2-a]pyridine ring is shown below. This numbering is essential for the correct assignment of NMR signals.

Caption: Structure of this compound.

Experimental Design and Rationale

A successful NMR experiment begins with careful planning. The choices made during sample preparation and parameter setup directly impact the quality of the resulting spectrum.

Solvent Selection: The Key to Clarity

The choice of deuterated solvent is critical. It must dissolve the analyte completely while not interfering with its signals. For heterocyclic compounds with potentially exchangeable protons (like the -OH group), the solvent's properties can be leveraged for spectral editing.

  • Chloroform-d (CDCl₃): A common, non-polar aprotic solvent. It is excellent for many organic molecules. However, the hydroxyl proton (-OH) signal can be broad and appear over a wide chemical shift range. It may also exchange with trace amounts of D₂O, leading to signal disappearance.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent with a strong hydrogen bond accepting character. It is invaluable for this analysis because it slows down the proton exchange rate of the -OH group. This results in a sharper, more defined signal that often displays coupling to adjacent protons (in this case, the -CH₂- group), providing definitive structural confirmation.[4][5]

  • Methanol-d₄ (CD₃OD): A polar protic solvent. It will cause rapid exchange of the -OH proton with the solvent's deuterium atoms, leading to the disappearance of the analyte's -OH signal from the ¹H NMR spectrum. This can be used as a confirmatory experiment (D₂O exchange) to identify the hydroxyl proton.

Recommendation: DMSO-d₆ is the preferred solvent for a comprehensive initial analysis of this compound.

Sample Concentration and Purity

The amount of sample required depends on the specific NMR experiment being performed.

  • ¹H NMR: Typically requires 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.[6][7]

  • ¹³C NMR: Is inherently less sensitive than ¹H NMR. A higher concentration is preferable, typically requiring 50-100 mg of material for a spectrum with a good signal-to-noise ratio in a reasonable time.[6][7]

Causality: The sample must be fully dissolved and free of particulate matter. Solids do not contribute to the solution-state NMR spectrum but can severely degrade the magnetic field homogeneity, a process known as "shimming," resulting in broad and poorly resolved peaks.[8][9] Paramagnetic impurities (e.g., residual metal catalysts) are particularly detrimental and must be removed, as they cause significant line broadening.[8]

Internal Standard

An internal standard is crucial for accurately referencing the chemical shift scale. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR in organic solvents.[6][8]

Why TMS?

  • Inertness: It is chemically non-reactive with most analytes.

  • Signal Simplicity: All 12 protons are chemically and magnetically equivalent, producing a single, sharp singlet in the ¹H spectrum. All 4 carbons are also equivalent, giving one sharp singlet in the ¹³C spectrum.

  • Chemical Shift: Its signals are shielded and appear upfield (at 0.00 ppm) from almost all other organic compounds, minimizing the chance of signal overlap.[2][8]

  • Volatility: It can be easily removed from the sample after the experiment if recovery is needed.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for acquiring high-quality NMR data.

G cluster_prep Protocol 1: Sample Preparation cluster_acq Protocol 2 & 3: Data Acquisition prep1 Weigh 10-20 mg (¹H) or 50-100 mg (¹³C) of sample into a clean, dry vial. prep2 Add 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS. prep1->prep2 prep3 Vortex or sonicate gently until the sample is fully dissolved. prep2->prep3 prep4 Filter the solution through a Pasteur pipette with a small cotton plug into a clean 5 mm NMR tube. prep3->prep4 prep5 Cap the NMR tube and wipe the outside clean. prep4->prep5 acq1 Insert the sample into the NMR spectrometer. acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Acquire the ¹H NMR spectrum. (Typical scans: 8-16) acq2->acq3 acq4 Acquire the proton-decoupled ¹³C NMR spectrum. (Typical scans: 1024-4096) acq3->acq4 acq5 Process the data (Fourier transform, phase correction, and baseline correction). acq4->acq5

Caption: General workflow for NMR sample preparation and data acquisition.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh the desired amount of this compound into a small glass vial. For a standard 5 mm NMR tube, aim for 10-20 mg for ¹H NMR or 50-100 mg for ¹³C NMR.[9][10]

  • Dissolution: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) containing TMS as an internal standard.[6]

  • Mixing: Gently vortex or place the vial in an ultrasonic bath for a short period to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.[9]

  • Transfer: If any particulate matter is visible, filter the solution into the NMR tube. A simple and effective method is to use a glass Pasteur pipette with a small plug of cotton wool or glass wool at the neck.[6]

  • Final Check: Ensure the liquid height in the tube is approximately 4-5 cm. Cap the tube securely and wipe the exterior with a lint-free tissue before placing it in the spectrometer.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Example)
  • Experiment: Standard 1D Proton

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

  • Temperature: 298 K

Protocol 3: ¹³C{¹H} NMR Data Acquisition (100 MHz Example)
  • Experiment: Standard 1D Carbon with proton decoupling

  • Pulse Program: zgpg30

  • Number of Scans (NS): 1024 or higher, depending on concentration

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

  • Temperature: 298 K

Data Analysis and Interpretation

The analysis of NMR spectra involves examining four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3] Based on data from structurally similar imidazo[1,2-a]pyridine derivatives, a representative spectrum for this compound in DMSO-d₆ can be predicted.[11][12][13]

Expected ¹H NMR Data

The proton spectrum is expected to show signals for all non-exchangeable protons. The integration value for each signal should correspond to the number of protons it represents.

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)IntegrationAssignmentRationale
1~8.3-8.4d~7.01HH-5Aromatic proton adjacent to N4, deshielded. Coupled to H-6.
2~7.6-7.7s-1HH-2Proton on the imidazole ring, typically a singlet.
3~7.1-7.2t~7.01HH-6Aromatic proton coupled to both H-5 and H-7.
4~6.9-7.0d~7.01HH-7Aromatic proton coupled to H-6.
5~5.2-5.3t~5.51H-CH₂ OH Hydroxyl proton, shows coupling to CH₂ in DMSO-d₆.
6~4.7-4.8d~5.52H-CH₂ OHMethylene protons adjacent to -OH and the aromatic ring.
7~2.5-2.6s-3H-CH₃ Methyl group protons, typically a sharp singlet.

Note: The residual solvent peak for DMSO-d₅ appears at ~2.50 ppm and water at ~3.33 ppm.

Expected ¹³C NMR Data

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~145-146C-8aBridgehead carbon attached to two nitrogen atoms.
~140-141C-5Aromatic CH carbon on the pyridine ring.
~125-126C-2Carbon on the imidazole ring.
~124-125C-3Carbon bearing the CH₂OH substituent.
~123-124C-8Carbon bearing the methyl substituent.
~120-121C-7Aromatic CH carbon on the pyridine ring.
~112-113C-6Aromatic CH carbon on the pyridine ring.
~55-56-C H₂OHAliphatic carbon of the hydroxymethyl group.
~16-17-C H₃Aliphatic carbon of the methyl group.

Note: The solvent signal for DMSO-d₆ appears as a multiplet centered at ~39.5 ppm.[14]

Interpreting Key Structural Features

G H5 H-5 H6 H-6 H5->H6 J ≈ 7 Hz H7 H-7 H6->H7 J ≈ 7 Hz CH2 CH₂ OH OH CH2->OH J ≈ 5.5 Hz (in DMSO-d₆)

Caption: Predicted ¹H-¹H spin-spin coupling network.

  • Pyridine Ring Protons (H-5, H-6, H-7): The signals for these protons are expected in the aromatic region (6.5-8.5 ppm). Their splitting patterns (doublet, triplet, doublet) and coupling constants (~7 Hz) are characteristic of an ortho- and meta-coupled three-spin system, confirming the substitution pattern on the pyridine ring.

  • Imidazole Ring Proton (H-2): This proton typically appears as a sharp singlet, as it lacks adjacent non-equivalent protons with which to couple. Its downfield shift is characteristic of its position in the electron-deficient five-membered ring.

  • Hydroxymethyl Group (-CH₂OH): In DMSO-d₆, the -OH proton signal should appear as a triplet due to coupling with the two equivalent protons of the adjacent methylene (-CH₂) group. Correspondingly, the -CH₂ signal will appear as a doublet due to coupling with the single -OH proton. This reciprocal coupling is powerful evidence for the presence of the -CH₂OH moiety.

  • Methyl Group (-CH₃): The protons of the methyl group at the C-8 position will appear as a sharp singlet in the upfield region (~2.5-2.6 ppm), confirming its presence and location.

Conclusion

This application note outlines a systematic and robust methodology for the complete structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and leveraging the interpretive power of a well-chosen solvent like DMSO-d₆, researchers can obtain unambiguous data to confirm the identity, purity, and structure of this important heterocyclic compound. The principles and techniques described herein are broadly applicable to the characterization of other novel small molecules in a research and development setting.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(1-(1-HYDROXY-1-METHYL)-PROPYL)-IMIDAZO-[1,2-A]-PYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]

  • Wiley Online Library. (2023). Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-ylmethanol. Retrieved from [Link]

Sources

Mass spectrometry analysis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the High-Resolution Mass Spectrometry Analysis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound (CAS: 178488-40-9), a key heterocyclic building block in pharmaceutical research.[1] Imidazo[1,2-a]pyridine derivatives are of significant interest in drug development due to their diverse pharmacological activities.[2][3][4] Accurate and reliable analytical methods are therefore paramount for purity assessment, metabolite identification, and pharmacokinetic studies. We present a detailed protocol employing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), focusing on method development, data interpretation, and validation principles tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a member of the imidazopyridine scaffold, a privileged structure in medicinal chemistry.[5] Its molecular formula is C₉H₁₀N₂O with a monoisotopic mass of 162.0793 Da. The presence of nitrogen atoms in the fused ring system and a polar methanol group dictates its physicochemical properties, making it an ideal candidate for analysis by Electrospray Ionization (ESI) Mass Spectrometry.

The objective of this guide is to move beyond a simple recitation of steps and instead provide the underlying scientific rationale for methodological choices. By understanding the "why" behind the "how," researchers can adeptly adapt and troubleshoot the analysis for this compound and its analogues. This application note leverages the capabilities of modern high-resolution mass analyzers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, which provide the mass accuracy and resolution required for confident structural elucidation and quantification.[6][7]

Foundational Principles: Instrumentation and Ionization

The selection of appropriate instrumentation is the bedrock of a successful analytical method. For nitrogen-containing heterocyclic compounds like this compound, a combination of liquid chromatography with a soft ionization source and a high-resolution mass analyzer is the gold standard.[8][9]

Ionization Source: Electrospray Ionization (ESI)

ESI is the technique of choice due to its "soft" nature, which minimizes in-source fragmentation and typically produces an intact protonated molecule, [M+H]⁺.[10] The basic nitrogen atoms within the imidazopyridine core are readily protonated in the acidic mobile phases commonly used in reversed-phase chromatography, leading to high ionization efficiency in positive ion mode.[11] This ensures maximum sensitivity for detecting the parent compound.

Mass Analyzer: The Power of High Resolution

High-Resolution Mass Spectrometry (HRMS) is critical for distinguishing the analyte from isobaric interferences and for determining its elemental composition.[12]

  • Quadrupole Time-of-Flight (Q-TOF): These hybrid instruments combine the selectivity of a quadrupole mass filter with the high speed and mass accuracy of a TOF analyzer.[7][13] Q-TOF systems are lauded for their rapid acquisition speeds, making them highly compatible with fast UHPLC separations, and their robust performance in both MS and MS/MS modes.[14]

  • Orbitrap™ Mass Analyzer: Orbitrap technology provides exceptionally high resolution (up to 1,000,000 FWHM) and sub-1 ppm mass accuracy.[15][16] This level of performance enables unambiguous elemental composition assignment and confident identification of metabolites and impurities, even in complex biological matrices.[6][17]

For this application, either platform is suitable. The choice often depends on the specific research goal; Q-TOF may be preferred for high-throughput quantitative workflows, while the Orbitrap excels in complex structural elucidation challenges.

Method Development: A Structured Approach

A robust analytical method is developed through the systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Analytical method development is a systematic process to create reliable and accurate methods for analyzing drug compounds.[18]

Sample Preparation

The primary goal is to dissolve the analyte in a solvent compatible with the reversed-phase LC mobile phase and to remove particulates.

  • Solvent Selection: A starting solvent of 50:50 Methanol:Water is recommended. Methanol is a polar organic solvent that will readily dissolve the analyte without being overly strong, which could distort peak shape upon injection.[19]

  • Stock Solution: Prepare a 1 mg/mL stock solution in the chosen solvent.

  • Working Solutions: Create a dilution series from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to generate a calibration curve.

  • Filtration: All samples should be filtered through a 0.22 µm syringe filter to prevent clogging of the LC system.

Liquid Chromatography (LC) Separation

The objective is to achieve a sharp, symmetrical chromatographic peak for the analyte, with adequate retention and separation from any impurities.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides excellent retention for moderately polar compounds. The dimensions are suitable for standard analytical flow rates and provide high efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source to enhance ionization efficiency in positive ESI mode and improves chromatographic peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% to 95% B over 8 minutesA generic gradient is a good starting point to determine the elution profile. This can be optimized to reduce run time once the analyte's retention time is known.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal linear velocity and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and peak shape.
Injection Vol. 2 µLA small injection volume minimizes the potential for peak distortion and column overload.
Mass Spectrometry (MS) Detection

MS parameters must be tuned to maximize the signal for the protonated parent ion ([M+H]⁺, C₉H₁₁N₂O⁺, m/z 163.0866) and to generate informative fragment ions for structural confirmation.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe presence of basic nitrogen atoms makes the molecule highly amenable to protonation.
Scan Range (Full MS) m/z 100 - 500A wider range to capture the parent ion and any potential low-mass fragments or impurities.
Resolution (Orbitrap) 60,000 @ m/z 200Provides sufficient mass accuracy (< 5 ppm) for confident elemental composition determination.[15]
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Collision Energy (MS/MS) Stepped: 15, 25, 35 eVUsing a stepped collision energy ensures a wide range of fragments (both low and high energy) are produced for comprehensive structural analysis.
Data Acquisition Data-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most intense ions detected in the full MS scan, enabling efficient collection of fragmentation data.

Data Interpretation: From Spectra to Structure

Qualitative Analysis: Identification and Fragmentation

The first step in data analysis is to confirm the presence of the target compound by extracting the accurate mass of its protonated ion (m/z 163.0866 ± 5 ppm). The next step is to analyze the MS/MS spectrum to gain structural insights. The fragmentation of protonated imidazo[1,2-a]pyridines is influenced by the stable heterocyclic core.[20] For this compound, the primary fragmentation pathways are expected to involve the hydroxymethyl side chain.

Proposed Fragmentation Pathway:

  • Parent Ion ([M+H]⁺, m/z 163.0866): The molecule is protonated, likely on one of the ring nitrogens.

  • Loss of Water (-H₂O, m/z 145.0760): A common fragmentation for alcohols, this results in the formation of a stable resonance-delocalized carbocation.

  • Loss of Formaldehyde (-CH₂O, m/z 133.0760): This pathway involves a rearrangement followed by the neutral loss of formaldehyde, yielding the protonated 8-methylimidazo[1,2-a]pyridine ion.

  • Pyridine Ring Fission: At higher collision energies, fragmentation of the fused ring system can occur, yielding characteristic product ions.

Fragmentation_Pathway parent [M+H]⁺ This compound m/z 163.0866 frag1 [C₉H₉N₂]⁺ m/z 145.0760 parent->frag1 - H₂O frag2 [C₈H₉N₂]⁺ m/z 133.0760 parent->frag2 - CH₂O frag3 Further Fragments frag1->frag3 Ring Fission frag2->frag3 Ring Fission

Method Validation: Ensuring Trustworthy Results

Once developed, the analytical method must be validated to prove it is suitable for its intended purpose.[21][22] Validation is a documented process that provides evidence of a method's reliability.[18][21] Key parameters, as defined by ICH guidelines, should be assessed.[23]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of other components (impurities, matrix).No interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995 over a defined concentration range.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision and accuracy.

Detailed Application Protocols

The following protocols provide step-by-step instructions for the analysis.

Protocol 1: Sample Preparation and LC-MS/MS Analysis
  • Stock Solution Preparation: Accurately weigh ~5 mg of this compound standard and dissolve in 5 mL of 50:50 Methanol:Water to make a 1 mg/mL stock.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution in mobile phase A.

  • QC Sample Preparation: Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate weighing of the standard.

  • System Setup: Equilibrate the LC-MS system with the initial mobile phase conditions as described in Table 1.

  • Sequence Creation: Set up an injection sequence including blanks, calibration standards, QC samples, and unknown samples.

  • Data Acquisition: Initiate the sequence using the MS parameters outlined in Table 2.

Protocol 2: Data Processing and Quantification
  • Peak Integration: Using the instrument's software, integrate the chromatographic peak for the [M+H]⁺ ion (m/z 163.0866) across all injections.

  • Calibration Curve Generation: Plot the peak area versus concentration for the calibration standards. Apply a linear regression with 1/x weighting.

  • Concentration Calculation: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak areas from the calibration curve.

  • Data Review: Verify that all QC samples meet the pre-defined accuracy and precision criteria (e.g., within ±15% of the nominal value). Confirm the mass accuracy of the parent ion is within 5 ppm.

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Weigh Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Calibrators & QCs B->C D LC Separation (C18 Gradient) C->D E HRMS Detection (ESI+, DDA Mode) D->E F Extract Ion Chromatogram (m/z 163.0866) E->F G Generate Calibration Curve F->G H Quantify Samples G->H I Review & Report Results H->I

Conclusion

This application guide outlines a robust and reliable LC-HRMS method for the analysis of this compound. By combining a systematic approach to method development with the power of high-resolution mass spectrometry, researchers can achieve confident identification and accurate quantification of this pharmaceutically relevant compound. The provided protocols and validation framework serve as a comprehensive resource to ensure data integrity and support the advancement of drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Thermo Fisher Scientific. (n.d.). Orbitrap Exploris Mass Spectrometers.
  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
  • AxisPharm. (n.d.). Orbitrap Mass Spectrometer.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Foy, C., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals, 15(3), 339.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • UK Essays. (n.d.). Analytical method validation: A brief review.
  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS).
  • Wikipedia. (n.d.). Time-of-flight mass spectrometry.
  • Al-Tannak, N. F., & Hemmateenejad, B. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of the Association for Mass Spectrometry, 26(1), 1-16.
  • Kumar, S., & Sharma, R. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(3), 1045-1055.
  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865.
  • Thermo Fisher Scientific. (n.d.). Orbitrap LC-MS.
  • CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Kiontke, A., et al. (2016).
  • Gunia-Krzyżak, A., et al. (2021).
  • ResearchGate. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
  • Wikipedia. (n.d.). Methanol.
  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents.

Sources

Application Note: FT-IR Spectroscopic Analysis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the structural characterization of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol using Fourier Transform Infrared (FT-IR) Spectroscopy. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making rapid and reliable analytical methods for its derivatives essential for researchers in drug discovery and development.[1] This document outlines the fundamental principles of FT-IR, step-by-step protocols for sample preparation using Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method, and a thorough guide to spectral interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction to FT-IR for Heterocyclic Compound Analysis

This compound is a heterocyclic building block used in the synthesis of novel pharmaceutical compounds. Its structure combines a bicyclic aromatic imidazo[1,2-a]pyridine core with a primary alcohol functional group. Verifying the chemical identity and structural integrity of such molecules is a critical step in the research and development pipeline.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose. It operates by measuring the absorption of infrared radiation by a molecule's covalent bonds, which vibrate at specific, characteristic frequencies.[2] The resulting spectrum provides a unique molecular "fingerprint," allowing for the unambiguous identification of key functional groups present in the sample.[2] This application note serves as a practical guide for obtaining and interpreting a high-quality FT-IR spectrum of this compound.

Molecular Structure and Expected Vibrational Modes

The chemical structure of this compound (C₉H₁₀N₂O) dictates its infrared spectrum. The key functional groups and their expected vibrational modes are:

  • Hydroxyl Group (-OH): The O-H bond is highly polar, and in a solid sample, it will engage in intermolecular hydrogen bonding. This results in a characteristically strong and broad absorption band for the O-H stretching vibration.[3][4][5]

  • Primary Alcohol (-CH₂OH): This group is characterized by the C-O stretching vibration, which is expected to be a strong band in the fingerprint region.[3] The position of this C-O stretch can help confirm the primary nature of the alcohol.[6]

  • Aliphatic C-H Bonds (-CH₃, -CH₂-): The methyl and methylene groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, rocking) vibrations at lower wavenumbers.[7][8]

  • Aromatic Imidazo[1,2-a]pyridine Ring: This fused heterocyclic system will show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹.[7][9] Additionally, the in-ring C=C and C=N stretching vibrations will produce a series of medium-to-strong bands in the 1600-1400 cm⁻¹ region.[8][9]

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Protocols for FT-IR Spectrum Acquisition

The quality of an FT-IR spectrum is critically dependent on proper sample preparation.[10] Since this compound is a solid at room temperature, two common and effective methods are presented below.

Protocol 1: Attenuated Total Reflectance (ATR) Method

ATR is the preferred method for rapid, routine analysis due to its minimal sample preparation.[11][12] The technique works by pressing the sample against a high-refractive-index crystal (commonly diamond or germanium), allowing an "evanescent wave" of IR radiation to penetrate a few microns into the sample surface.[13][14]

Methodology:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to ratio out instrument and atmospheric (H₂O, CO₂) absorptions from the final sample spectrum.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[10]

  • Data Acquisition: Collect the sample spectrum using the parameters specified in Table 1.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface as described in Step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method that involves dispersing the sample within an IR-transparent matrix, typically potassium bromide (KBr).[15] It can produce very high-quality spectra but requires more careful sample handling.

Causality: KBr is used because it is an alkali halide that becomes plastic under pressure and forms a pellet that is transparent to infrared radiation.[16] The sample must be ground to a fine powder (particle size < 2 microns) and kept extremely dry, as water exhibits strong IR absorption bands that can obscure the sample's spectral features.[17][18]

Methodology:

  • Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven (e.g., at 100-110°C for 2-4 hours) and allow it to cool in a desiccator.[17]

  • Grinding and Mixing: In an agate mortar and pestle, place 1-2 mg of the this compound sample. Grind it to a very fine, glossy powder.

  • Add approximately 100-200 mg of the dried KBr powder to the mortar.[10] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. A sample concentration of 0.5% to 2% by weight is a good starting point.[19]

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[17][19] This should result in a thin, transparent, or translucent pellet.[20]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum using the parameters in Table 1, using the empty sample holder for the background scan.

Instrument and Data Collection Parameters

The following are typical parameters for acquiring a mid-IR spectrum.

ParameterRecommended SettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers the entire mid-infrared region where fundamental molecular vibrations occur.[21]
Resolution 4 cm⁻¹Provides sufficient detail for routine identification without excessive noise.
Number of Scans 16 to 32Co-adding multiple scans improves the signal-to-noise ratio of the spectrum.
Detector DTGS or MCTStandard detectors for mid-IR spectroscopy.
Apodization Happ-GenzelA common mathematical function applied to the interferogram to reduce spectral artifacts.

Spectral Interpretation and Data Analysis

A high-quality FT-IR spectrum of this compound will display several characteristic absorption bands. The interpretation should be systematic, starting from the high-wavenumber region.

High-Wavenumber Region (4000 – 2500 cm⁻¹)
  • O-H Stretch: The most prominent feature will be a very strong and broad absorption centered around 3350 - 3200 cm⁻¹ . This is the classic signature of an intermolecularly hydrogen-bonded hydroxyl group.[4][8] Its broadness is due to the sample containing a population of molecules with a wide range of hydrogen bond strengths.[5]

  • Aromatic C-H Stretch: A series of weaker, sharp peaks is expected between 3100 - 3000 cm⁻¹ . These are characteristic of the C-H stretching vibrations on the imidazo[1,2-a]pyridine ring.[7][9]

  • Aliphatic C-H Stretch: Stronger, sharp peaks will appear just below 3000 cm⁻¹, in the range of 2980 - 2850 cm⁻¹ . These correspond to the asymmetric and symmetric C-H stretching modes of the methyl (-CH₃) and methylene (-CH₂) groups.[8]

Fingerprint Region (1700 – 400 cm⁻¹)

This region is complex but highly informative, containing the stretching and bending vibrations unique to the molecule's structure.

  • Aromatic Ring Stretches (C=C, C=N): A set of sharp, medium-to-strong intensity bands will be observed between 1650 - 1400 cm⁻¹ . These are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring structure. Specific peaks for the imidazo[1,2-a]pyridine scaffold are expected around 1640, 1520, and 1470 cm⁻¹.[22]

  • Aliphatic C-H Bending: Bending vibrations for the methyl and methylene groups will appear around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bend).[8]

  • C-O Stretch (Primary Alcohol): A very strong, distinct peak is expected in the 1075 - 1000 cm⁻¹ range. This absorption is due to the C-O stretching vibration of the primary alcohol group (-CH₂OH) and is a key confirmatory peak.[3][6]

  • Aromatic C-H Out-of-Plane (OOP) Bending: In the 900 - 675 cm⁻¹ region, several sharp bands will appear corresponding to the out-of-plane C-H bending vibrations of the substituted pyridine and imidazole rings.[9] The exact positions of these bands are sensitive to the substitution pattern on the aromatic rings.

Table 2. Summary of Expected FT-IR Absorption Bands
Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3350 - 3200Strong, BroadO-H Stretch (H-bonded)Hydroxyl (-OH)
3100 - 3000Weak to Medium, SharpC-H StretchAromatic Ring
2980 - 2850Medium to Strong, SharpC-H Stretch (asymmetric & symmetric)Methyl (-CH₃), Methylene (-CH₂)
1650 - 1450Medium to Strong, SharpC=C and C=N Ring StretchesImidazo[1,2-a]pyridine Core
~1465MediumC-H Bend (Scissoring/Asymmetric)Methylene (-CH₂), Methyl (-CH₃)
~1375MediumC-H Bend (Symmetric)Methyl (-CH₃)
1075 - 1000Strong, SharpC-O StretchPrimary Alcohol (-CH₂OH)
900 - 700Medium, SharpC-H Out-of-Plane BendAromatic Ring

Experimental Workflow Visualization

The logical flow from sample preparation to final data interpretation is crucial for a systematic analysis. The following diagram illustrates this workflow.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Processing & Interpretation prep_choice Choose Method atr_prep ATR: Place small powder on crystal prep_choice->atr_prep ATR kbr_prep KBr: Grind 1-2 mg sample with 100-200 mg KBr prep_choice->kbr_prep KBr background Collect Background Spectrum (Air or KBr) atr_prep->background press_pellet Press KBr mixture into transparent pellet kbr_prep->press_pellet press_pellet->background sample_scan Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) background->sample_scan processing Ratio Sample vs. Background (Generate Absorbance Spectrum) sample_scan->processing interpretation Peak Identification & Assignment: - O-H Stretch (~3300 cm⁻¹) - C-H Stretches (3100-2850 cm⁻¹) - Ring Stretches (1650-1400 cm⁻¹) - C-O Stretch (~1050 cm⁻¹) processing->interpretation report Final Report: Confirm Structure interpretation->report

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of synthesized heterocyclic compounds like this compound. By following the detailed protocols for either the rapid ATR method or the traditional KBr pellet technique, researchers can obtain high-quality, reproducible spectra. Correct interpretation of the key absorption bands—specifically the broad O-H stretch, the aromatic and aliphatic C-H stretches, the strong primary alcohol C-O stretch, and the characteristic fingerprint vibrations of the imidazo[1,2-a]pyridine core—provides definitive confirmation of the molecule's identity and the presence of its critical functional groups.

References

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Randall, D. D., & Hobbs, C. L. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Periodico di Mineralogia, 90(1). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Structural Chemistry, 20(3), 423-434. Retrieved from [Link]

  • S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. Retrieved from [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 18-23. Retrieved from [Link]

  • Deprez, B., et al. (1998). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. SAR and QSAR in Environmental Research, 9(3-4), 287-307. Retrieved from [Link]

  • Efendi, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-18. Retrieved from [Link]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 7(47), 43059-43073. Retrieved from [Link]

  • Berezina, G. R., et al. (2025). VIBRATIONAL SPECTRA OF 2-(2′-PYRIDYL)IMIDAZOLE IN SOLID AND SOLUTIONS: EXPERIMENT AND QUANTUM-CHEMICAL CALCULATIONS. Lomonosov Chemistry Journal, 66(1), 43-51. Retrieved from [Link]

  • Dymińska, L., et al. (2011). Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. Journal of Molecular Structure, 1002(1-3), 10-17. Retrieved from [Link]

  • Martinez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(21), 7215. Retrieved from [Link]

  • Zhang, S., et al. (2023). Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. Food Chemistry, 404, 134591. Retrieved from [Link]

  • Ku, S. C., & Mun, S. P. (2006). Identification of Absorption Peaks in FT-IR Spectra of Methanol-and Ether-Insoluble Fractions of Oak, Pine, and Bamboo Pyrolysis Tars. Journal of Wood Science, 52(4), 351-356. Retrieved from [Link]

  • Coldea, T. E., et al. (2024). The specific IR spectra for methanol and ethanol, as pure substances... [Figure]. ResearchGate. Retrieved from [Link]

  • Coldea, T. E., et al. (2013). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 70(1). Retrieved from [Link]

Sources

The Versatile Scaffold: (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This bicyclic heterocycle is present in numerous clinically approved drugs, underscoring its therapeutic significance.[2] Among the myriad of derivatives, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of a methyl group at the 8-position and a reactive hydroxymethyl group at the 3-position provides a versatile platform for structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

This technical guide delves into the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology. We will explore its synthesis, its derivatization into potent bioactive molecules, and provide detailed protocols for the evaluation of these compounds.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-3-methylpyridine. The initial step involves the construction of the 8-methylimidazo[1,2-a]pyridine core, followed by formylation at the C3 position and subsequent reduction to the desired alcohol.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Cyclization: After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 8-methylimidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation and Reduction

  • Formylation: To a solution of 8-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise at 0 °C.[3][4] The reaction mixture is then stirred at room temperature for 2-3 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Isolation of Aldehyde: Collect the solid by filtration, wash with water, and dry. The crude aldehyde can be used in the next step without further purification or can be purified by recrystallization.

  • Reduction: Suspend the crude aldehyde (1 equivalent) in methanol. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC. Upon completion, quench the reaction by the dropwise addition of water.

  • Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by column chromatography.

Application in Oncology: A Scaffold for Potent Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[5][6] this compound serves as a key intermediate for the synthesis of inhibitors targeting critical cancer-related pathways, most notably the PI3K/Akt/mTOR signaling cascade.[1][7][8][9][10]

The hydroxymethyl group at the C3 position offers a convenient handle for further chemical modifications, allowing for the exploration of the chemical space around the core scaffold to optimize interactions with the target kinase.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers.[7] Derivatives of imidazo[1,2-a]pyridine have been shown to be potent inhibitors of PI3K and/or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][7]

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of PI3K by this compound derivatives blocks downstream signaling, leading to reduced cell proliferation and survival.

Protocol 2: In Vitro Evaluation of Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13] This protocol outlines the steps to determine the cytotoxic effects of newly synthesized derivatives of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer)[7]

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, demonstrating the potential of this scaffold in oncology research.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[7]
Compound 6WM115 (Melanoma)15.2[7]
Compound 6HeLa (Cervical)12.5[7]
IP-5HCC1937 (Breast)45[14][15][16]
IP-6HCC1937 (Breast)47.7[14][15][16]
PI3Kα InhibitorT47D (Breast)>10[7]

Application in Kinase Inhibition Assays

To confirm that the observed anticancer activity is due to the inhibition of a specific kinase, in vitro kinase inhibition assays are essential.

Protocol 3: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, such as PI3K.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a peptide or protein)

  • ATP

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Reaction Setup: In a suitable assay plate (e.g., 384-well), add the test compound at various concentrations.

  • Enzyme Addition: Add the kinase and its substrate to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Quantitative Data: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

The following table presents the kinase inhibitory activity of selected imidazo[1,2-a]pyridine derivatives.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 14PI3Kα-[8]
PI3Kα InhibitorPI3Kα2[7]
Compound 4cCLK1700[6]
Compound 4cDYRK1A2600[6]
Compound 26TAK155[17]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group make it an ideal starting point for the development of novel therapeutic agents. As demonstrated, derivatives of this scaffold have shown significant promise as anticancer agents, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals to synthesize, evaluate, and optimize new drug candidates based on this privileged scaffold. The continued exploration of the chemical space around this compound is expected to yield novel and effective treatments for a range of diseases.

References

  • Al-Qadi, I., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 398. Available at: [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(7), 3539-3561. Available at: [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 918-923. Available at: [Link]

  • Barlaam, B., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1789-1795. Available at: [Link]

  • Nishimura, T., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4166-4170. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(25), 5249-5255. Available at: [Link]

  • Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. Available at: [Link]

  • Tasneem, M., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76, 3055–3065. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Available at: [Link]

  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 331-343. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available at: [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link]

  • Boateng, E., et al. (2023). Discovery of 3,6-disubstituted imidazo[1,2-b]pyridazines as potent TAK1 inhibitors with activity against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2419-2428. Available at: [Link]

  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 331-343. Available at: [Link]

  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 331-343. Available at: [Link]

  • El-Naggar, M. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46830-46851. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link]

  • Tasneem, M., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76, 3055–3065. Available at: [Link]

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(1), 1017-1027. Available at: [Link]

  • Al-Jafari, A. A., et al. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 58(8), 654-660. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • Miller, M. J., et al. (2016). Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. U.S. Patent No. 9,309,238. Washington, DC: U.S. Patent and Trademark Office. Available at: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available at: [Link]

Sources

Application Notes and Protocols for (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is not extensively documented in publicly available scientific literature as a characterized kinase inhibitor. The following application notes and protocols are presented as a representative guide for the investigation of a novel compound from the imidazo[1,2-a]pyridine class, a known scaffold for kinase inhibitors, for which this specific molecule would be a candidate. The described methodologies are based on established practices in kinase inhibitor discovery and development.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1][2][3] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.[2][3][4][5] The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6][7][8] Numerous derivatives of this scaffold have been developed as potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), Akt, and FMS-like tyrosine kinase 3 (FLT3).[9][10][11][12][13]

This compound represents a novel, yet uncharacterized, member of this chemical class. Its structural features suggest potential for interaction with the ATP-binding pocket of various kinases. These application notes provide a comprehensive framework for the initial characterization of this compound, from primary biochemical screening to cell-based validation, to determine its potential as a kinase inhibitor.

Compound Handling and Preparation

This compound

  • CAS Number: 178488-40-9[14][15][16]

  • Molecular Formula: C₉H₁₀N₂O[14][15]

  • Molecular Weight: 162.19 g/mol [14]

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage and at 4°C for short-term use. The final DMSO concentration in assays should be kept below 1% to minimize solvent effects.[17]

Biochemical Assays: In Vitro Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to assess its direct effect on the enzymatic activity of a purified kinase.[5][18] A variety of assay formats are available, with luminescence-based ADP detection assays offering a universal and robust method for measuring kinase activity.[19]

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Objective: To quantify the potency of the test compound in inhibiting the activity of a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[19] The luminescence signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[17]

Materials:

  • This compound

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (specific to the target kinase)

  • ATP

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Workflow:

Caption: Workflow for biochemical IC50 determination.

Procedure:

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution of this compound in DMSO to create a range of concentrations (e.g., from 1 mM to 10 nM). Further dilute these in kinase buffer to the desired final concentrations.

  • Assay Setup: Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of the kinase/substrate mixture to each well. The optimal kinase concentration should be empirically determined to ensure the reaction is in the linear range.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. The ATP concentration should be at or near the Km for the target kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[17][20]

Expected Outcome: This assay will provide the IC50 value of this compound for the target kinase, indicating its in vitro potency.

Table 1: Hypothetical IC50 Data for this compound against a Panel of Kinases

Kinase TargetIC50 (µM)
Kinase A0.5
Kinase B12.8
Kinase C> 50
Kinase D2.3

Cell-Based Assays: Target Engagement and Cellular Potency

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can enter cells, engage its target, and exert a biological effect in a physiological context.[2][18][21]

Protocol: Western Blot for Phospho-Protein Levels

This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Objective: To determine if the test compound inhibits the target kinase's activity within a cell, leading to a decrease in substrate phosphorylation.

Principle: Kinase activation leads to the phosphorylation of its downstream substrates. An effective kinase inhibitor will reduce the levels of these phosphorylated proteins, which can be detected by Western blotting using phospho-specific antibodies.[22]

Materials:

  • Cancer cell line with a known activated kinase pathway

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Workflow:

Caption: Western Blot workflow for phospho-protein analysis.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Data Analysis: Quantify the band intensities of the phospho-protein and normalize them to the total protein levels. Compare the levels of phosphorylation in the treated samples to the DMSO control.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase's substrate will indicate that this compound is cell-permeable and inhibits the kinase in a cellular environment.

Protocol: Cell Viability/Proliferation Assay

This protocol measures the effect of this compound on the viability and proliferation of cancer cells that are dependent on the target kinase for survival.

Objective: To determine the cellular potency (IC50) of the test compound in a cancer cell line.

Principle: Many cancer cells are addicted to the signaling from a particular kinase. Inhibiting this kinase will lead to a decrease in cell proliferation and/or an increase in cell death, which can be measured using various assays, such as the MTT or CellTiter-Glo® assay.[2][22]

Materials:

  • Cancer cell line dependent on the target kinase

  • This compound

  • Cell culture medium and supplements

  • 96-well clear-bottom plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Viability Measurement (CellTiter-Glo®):

    • Add CellTiter-Glo® reagent to each well.

    • Mix and incubate for 10 minutes.

    • Measure the luminescence.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[17]

Expected Outcome: This assay will provide the cellular IC50 value, indicating the concentration of this compound required to inhibit cell proliferation by 50%.

Table 2: Hypothetical Cellular IC50 Data for this compound

Cell LineTarget KinaseCellular IC50 (µM)
Cell Line XKinase A1.2
Cell Line YKinase D5.8
Cell Line Z(Wild-type)> 100

Kinase Selectivity Profiling

To assess the specificity of this compound, it is crucial to screen it against a broad panel of kinases.[18] This helps to identify potential off-target effects and provides a clearer picture of its therapeutic window.[23]

Methodology: Kinase selectivity profiling is typically performed by specialized contract research organizations (CROs) that offer screening against large panels of kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM) or by determining the IC50 for a smaller, more focused panel.[23] The data is often represented as a kinome map or a selectivity score.

Data Interpretation: A selective inhibitor will show high potency against the intended target and significantly lower potency against other kinases. A promiscuous inhibitor will inhibit multiple kinases with similar potency.[24]

Mechanism of Action Studies

Further studies can be conducted to elucidate the mechanism of action of this compound.

Kinetic Analysis: Determine whether the inhibitor is ATP-competitive, non-competitive, or uncompetitive. This can be done by performing the in vitro kinase assay with varying concentrations of both the inhibitor and ATP.[18]

Binding Assays: Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used to measure the binding affinity (Kd) of the compound to the target kinase.[18]

Conclusion

The imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel kinase inhibitors. The protocols outlined in these application notes provide a systematic approach to the initial characterization of this compound as a potential kinase inhibitor. By following this workflow, researchers can determine its in vitro potency, cellular efficacy, selectivity, and mechanism of action, thereby establishing a solid foundation for further preclinical development.

References

  • Baviskar, A. T., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
  • Bosc, D., et al. (2019). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Cugola, L., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • Hu, Y., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Lee, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
  • Mériaudeau, G., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH.
  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • Reaction Biology. (2022).
  • BenchChem. (n.d.). Determining the IC50 of the Allosteric Aurora A Kinase Inhibitor, AurkA allosteric-IN-1. BenchChem.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Kumar, R., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library.
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Kuster, B. (Ed.). (2012). Kinase Inhibitors: Methods and Protocols. Humana Press.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development. BenchChem.
  • Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Health and Life Sciences.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC - NIH.
  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • BenchChem. (n.d.). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem.
  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • ResearchGate. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells.
  • CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. CP Lab Safety.
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Ling, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC - NIH.
  • Beilstein Journals. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
  • PubChem. (n.d.).
  • PMC - NIH. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.

Sources

Application Notes and Protocols for the In Vitro Biological Evaluation of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antitubercular agents.[1][3][4] Notably, several imidazo[1,2-a]pyridine-based molecules have been investigated for their ability to inhibit key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5][6] Other derivatives have demonstrated potent and selective inhibition of enzymes like Cyclooxygenase-2 (COX-2), a key mediator of inflammation.[3][7]

Given the established therapeutic potential of this chemical class, any novel derivative, such as (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol (hereafter referred to as "the Compound"), warrants a thorough investigation of its biological activities. This document provides a structured, multi-tiered approach to characterizing the in vitro biological profile of the Compound. We begin with a foundational assessment of its general cytotoxicity to establish a working concentration range and conclude with more specific assays to probe its potential as a targeted anti-inflammatory or anticancer agent.

Tier 1: Foundational Cytotoxicity Screening

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and helps define the appropriate concentration range for subsequent, more mechanistic assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability.[8][9]

Protocol 1: General Cytotoxicity Assessment via MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the Compound across a panel of representative cancer cell lines.

Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[10] The concentration of these formazan crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[1]

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Culture & Maintain Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of the Compound cell_seeding->compound_prep treatment 4. Treat Cells with Compound Dilutions compound_prep->treatment incubation 5. Incubate for 48 hours treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_sol 7. Solubilize Formazan Crystals (DMSO) mtt_add->formazan_sol absorbance 8. Measure Absorbance (570 nm) formazan_sol->absorbance analysis 9. Calculate % Viability & Determine IC50 absorbance->analysis

Caption: General workflow for in vitro cytotoxicity testing.

Materials:

  • This compound ("the Compound")

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom tissue culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]

    • Incubate the plates for 24 hours to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the Compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Carefully aspirate the medium from the seeded cells and replace it with 100 µL of the medium containing the various concentrations of the Compound.

    • Include "vehicle control" wells containing medium with the highest concentration of DMSO used (e.g., 0.5%) and "untreated control" wells with medium only.[8]

  • Incubation:

    • Incubate the treated plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate for an additional 4 hours at 37°C, protected from light.[8]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[10][11]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100

    • Plot the % Cell Viability against the logarithm of the Compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation:

Cell LineTissue of OriginCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
HCT116Colon CarcinomaHypothetical ValueHypothetical Value
Table 1: Hypothetical cytotoxicity data for the Compound. IC50 values represent the mean ± SD from three independent experiments.

Tier 2: Mechanistic Exploration - Anti-Inflammatory Potential

The imidazo[1,2-a]pyridine scaffold is present in molecules that act as selective COX-2 inhibitors.[3][7] Dysregulation of COX-2 is a hallmark of many inflammatory conditions.[12] Therefore, assessing the Compound's ability to inhibit COX-2 and other inflammatory mediators is a logical next step.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity can be monitored by observing the oxidation of a fluorometric probe, and the inhibition of this process indicates COX-2 inhibition.[13]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • Celecoxib (selective COX-2 inhibitor positive control)

  • 96-well opaque white plates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions (e.g., Assay Genie BN00777 or Cayman Chemical 700200).[13][14] This typically involves diluting the assay buffer, enzyme, heme, and substrate to their working concentrations.

  • Assay Setup:

    • In a 96-well white opaque plate, set up the following wells in triplicate:

      • Enzyme Control (EC): Add 10 µL of Assay Buffer.

      • Inhibitor Control (IC): Add 10 µL of Celecoxib solution.

      • Sample Screen (S): Add 10 µL of the Compound at various concentrations.

  • Reaction Mixture:

    • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of diluted COX-2 enzyme to all wells except the background/no-enzyme controls.

    • Incubate for 10-15 minutes at 25°C.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.[13]

    • Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition using the formula: % Inhibition = ((Slope_EC - Slope_S) / Slope_EC) * 100

    • Plot the % Inhibition against the logarithm of the Compound concentration to determine the IC50 value.

Protocol 3: Nitric Oxide Production in LPS-Stimulated Macrophages

Principle: Inducible nitric oxide synthase (iNOS) is upregulated in macrophages upon stimulation with lipopolysaccharide (LPS), leading to a burst of nitric oxide (NO) production, a key inflammatory mediator.[15] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[16]

  • Sodium Nitrite (for standard curve)

Protocol Outline:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the Compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[16]

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[17] The reduction in nitrite concentration in Compound-treated wells compared to LPS-only wells indicates inhibition of NO production.

Tier 3: Mechanistic Exploration - Kinase Inhibition Potential

The imidazo[1,2-a]pyridine scaffold has been identified in potent inhibitors of various protein kinases, particularly within the PI3K/Akt/mTOR pathway.[5][6] A direct assessment of the Compound's effect on kinase activity is crucial for exploring this potential mechanism.

Signaling Pathway: The PI3K/Akt/mTOR Axis

This pathway is a central regulator of cell growth, proliferation, and survival.[9][18] Its aberrant activation is a common feature in many cancers. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which phosphorylates PIP2 to PIP3. This recruits Akt to the cell membrane, where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates numerous downstream targets, including mTORC1, which promotes protein synthesis and cell growth.[12][19]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This is a homogeneous, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal is generated in a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate light.

Materials:

  • Kinase of interest (e.g., PI3K, Akt, or mTOR)

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of the Compound in DMSO.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted Compound or DMSO control to each well.

    • Add 2.5 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the appropriate substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a light signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive, tiered framework for the initial in vitro biological characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory properties, and kinase inhibition potential, researchers can efficiently identify its primary biological activities and generate the necessary data to guide further drug development efforts. The protocols described herein are robust, well-established, and grounded in authoritative methodologies, ensuring the generation of reliable and reproducible data.

References

  • ResearchGate.

  • International Journal of Pharmaceutical Research and Applications.

  • Benchchem.

  • ResearchGate.

  • Benchchem.

  • Benchchem.

  • Abcam.

  • NCBI Bookshelf.

  • Encyclopedia.pub.

  • Benchchem.

  • YouTube.

  • Wikipedia.

  • Assay Genie.

  • PMC - NIH.

  • ResearchGate.

  • RSC Advances.

  • ACS Omega.

  • Bentham Science.

  • Taylor & Francis Online.

  • PMC - PubMed Central.

  • Wikipedia.

  • Interchim.

  • JoVE.

  • PMC.

  • ResearchGate.

  • ACS Publications.

  • BMC Chemistry.

  • RSC Publishing.

  • Thermo Fisher Scientific.

  • ResearchGate.

  • PMC - PubMed Central.

  • ResearchGate.

  • Reaction Biology.

  • PMC - PubMed Central.

  • Google Search.

Sources

Application Notes & Protocols: Evaluating the Anticancer Efficacy of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties and structural versatility have led to the development of agents with a wide spectrum of therapeutic activities, including notable anticancer potential.[1] These compounds exert their effects by interacting with a variety of molecular targets crucial for cancer cell survival and proliferation.[2]

This guide focuses on a specific, promising subclass: (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol derivatives . Recent studies have highlighted their potential, demonstrating significant cytotoxic effects against various cancer cell lines.[3][4] The development of these derivatives often involves molecular hybridization strategies to enhance their bioactivity and target specificity.[3] This document provides a comprehensive, technically-grounded framework for researchers to reliably evaluate the anticancer properties of these novel agents in vitro. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible approach to drug discovery.

Core Mechanisms of Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including the this compound series, mediate their anticancer effects through the modulation of critical cellular signaling pathways. A frequently implicated mechanism is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.[3][5]

One of the most pivotal pathways dysregulated in many cancers and targeted by these compounds is the PI3K/Akt/mTOR pathway .[2][5] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of key kinases like PI3K and Akt by imidazo[1,2-a]pyridine derivatives can trigger a cascade of events leading to the activation of apoptotic machinery.[6][7] This often involves the upregulation of pro-apoptotic proteins (e.g., Bax) and tumor suppressors (e.g., p53, p21), and the activation of caspases, the executioner enzymes of apoptosis.[5][6][8]

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Derivative (8-Methylimidazo[1,2-a]pyridin-3-yl) methanol Derivative PI3K PI3K Derivative->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates p53 p53 pAkt->p53 Inhibits Bax Bax p53->Bax Activates Mito Cytochrome c Release Bax->Mito Promotes Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mito->Caspase9 Activates

Caption: Inhibition of the PI3K/Akt pathway leading to apoptosis.

A Validated Workflow for In Vitro Evaluation

A systematic, multi-step approach is essential for characterizing the anticancer activity of novel compounds. The following workflow ensures a logical progression from broad cytotoxicity screening to specific mechanistic validation. This structured process maximizes data integrity and provides a comprehensive profile of the compound's biological effects.

Experimental_Workflow Start Start: Compound Synthesis CellCulture Step 1: Cell Culture (e.g., A549, MCF-7, HCT-116) Start->CellCulture MTT Step 2: Cytotoxicity Screening (MTT Assay) Determine IC50 Values CellCulture->MTT ApoptosisAssay Step 3: Mechanism of Cell Death (Annexin V/PI Flow Cytometry) Quantify Apoptosis vs. Necrosis MTT->ApoptosisAssay For potent compounds WesternBlot Step 4: Target Pathway Validation (Western Blot) Analyze Protein Expression (p-Akt, Caspase-3, PARP) ApoptosisAssay->WesternBlot Confirm mechanism End End: Data Synthesis & Reporting WesternBlot->End

Caption: Logical workflow for in vitro testing of novel anticancer agents.

Standardized Operating Protocols

The following protocols are designed to be self-validating by incorporating necessary controls and providing clear endpoints. Adherence to these standardized methods is critical for generating reproducible and reliable data.

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of any reliable in vitro assay. Maintaining cells in an exponential growth phase ensures that experimental results reflect the compound's effect on proliferating cancer cells, rather than artifacts of poor cell health.[9]

  • Culture Medium: Culture cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[9]

  • Subculture (Passaging): When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS), detach using a brief incubation with Trypsin-EDTA, and re-seed into new flasks at a lower density to maintain exponential growth.[10]

  • Cell Counting: Always perform a cell count (e.g., using a hemocytometer or automated cell counter) with a viability stain (e.g., Trypan Blue) before seeding for an experiment to ensure accuracy and consistency.

Protocol 2: Cytotoxicity Profiling via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[12]

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Allow cells to adhere and stabilize overnight in the incubator.[9][13]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (e.g., a known anticancer drug like Doxorubicin).[9]

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[9][14]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[13][14] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11][12] A reference wavelength of >650 nm can be used to subtract background noise.[11]

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[15]

Protocol 3: Quantifying Apoptosis via Annexin V/PI Flow Cytometry

Rationale: This assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[17]

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension.[16]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in a commercial kit.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Use FITC signal detection for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin signal detector for PI.[16]

  • Data Interpretation:

    • Annexin V- / PI- (Bottom Left Quadrant): Live, viable cells.

    • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells (rarely, indicates primary necrosis).

Protocol 4: Mechanistic Verification via Western Blotting

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins within a cell lysate.[19] This technique is crucial for confirming that the observed apoptosis is mediated by the intended signaling pathway. By probing for key proteins like phosphorylated Akt (p-Akt), cleaved caspases, and PARP, one can validate the mechanism of action suggested by earlier assays.[5][8]

  • Cell Lysis: After treating cells with the compound as in the apoptosis assay, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000g) at 4°C to pellet cell debris.[20]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.[20]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder to identify molecular weights. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3, cleaved Caspase-3, PARP, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[22]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20] The downregulation of p-Akt and the appearance of cleaved Caspase-3 and cleaved PARP are strong indicators of apoptosis induction via the targeted pathway.

Data Analysis & Presentation

Clear and concise presentation of quantitative data is paramount for interpretation and comparison. IC₅₀ values should be summarized in a table to easily compare the potency of different derivatives across multiple cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM) ± SD
Derivative A A549 (Lung)10.2 ± 1.1
MCF-7 (Breast)14.8 ± 2.5
HCT-116 (Colon)8.5 ± 0.9
Derivative B A549 (Lung)5.6 ± 0.7
MCF-7 (Breast)7.9 ± 1.3
HCT-116 (Colon)4.1 ± 0.5
Doxorubicin A549 (Lung)0.8 ± 0.1
(Positive Control)MCF-7 (Breast)1.2 ± 0.2
HCT-116 (Colon)0.9 ± 0.1

Note: Data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The standard deviation (SD) should be calculated from at least three independent experiments.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-90. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental and Therapeutic Medicine, 22(5), 1-10. [Link]

  • Pal, D., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53736. [Link]

  • Fan, F. T., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3355-3363. [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]

  • ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. [Link]

  • Royal Society of Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • Singh, D., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 125, 105882. [Link]

  • Al-Ostath, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Heliyon, e24346. [Link]

  • OUCI. (n.d.). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • ResearchGate. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. [Link]

  • Bohrium. (2021). design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. [Link]

Sources

Structure-activity relationship (SAR) of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

Structure-Activity Relationship (SAR) of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol Analogs as Potent Anticancer Agents

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their broad therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[2][3] This application note focuses on the structure-activity relationship (SAR) of a specific subclass: this compound and its analogs. We will explore how structural modifications to this core influence its anticancer activity, with a particular emphasis on the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[4][5]

Core Scaffold and Rationale for Investigation

The this compound scaffold provides a unique three-dimensional structure with multiple points for chemical modification. The 8-methyl group can influence steric and electronic properties, while the 3-hydroxymethyl group offers a key site for derivatization to modulate solubility, hydrogen bonding capacity, and interaction with biological targets. Understanding the SAR of this scaffold is crucial for designing next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core and modifications of the 3-hydroxymethyl group.

Modifications at the 2-Position

Substitution at the 2-position of the imidazo[1,2-a]pyridine ring with various aryl and heteroaryl groups has been shown to be a critical determinant of anticancer activity.

  • Aryl Substituents: The presence of an aryl group at the 2-position is generally favorable for activity. The electronic nature of the substituents on this aryl ring plays a significant role.

    • Electron-withdrawing groups (EWGs): Introduction of EWGs like nitro (NO₂) or halo groups (e.g., Cl, F) on the 2-phenyl ring can enhance cytotoxic activity against various cancer cell lines.[6] For instance, a nitro-substituted analog demonstrated high inhibitory activity against the HT-29 colon cancer cell line.[6]

    • Electron-donating groups (EDGs): The effect of EDGs is variable and appears to be cell-line dependent.

Modifications at the 3-Position (Derivatization of the Methanol Group)

The 3-hydroxymethyl group is a versatile handle for chemical modification. Its conversion to other functional groups can significantly impact biological activity.

  • Ethers and Esters: Conversion of the hydroxyl group to ethers or esters can modulate lipophilicity and cell permeability. This can lead to improved cellular uptake and enhanced anticancer activity.

  • Amines: Replacement of the hydroxyl group with an amino group (to form 3-aminomethyl analogs) introduces a basic center, which can form salt bridges with target proteins. Further derivatization of this amino group can be explored to optimize interactions within the binding pocket.

Modifications at other positions (6, 7, 8)

Substitutions on the pyridine ring of the imidazo[1,2-a]pyridine core also influence activity.

  • 8-Position: The presence of a methyl group at the 8-position, as in our core scaffold, can provide a beneficial steric interaction with the target protein and enhance lipophilicity.

  • 6-Position: Halogenation at the 6-position, such as with iodine or bromine, has been shown to be important for the binding affinity of some imidazo[1,2-a]pyridine derivatives to their targets.[7]

The following table summarizes the general SAR trends for anticancer activity:

Position of ModificationSubstituentEffect on Anticancer ActivityReference
2-Position Aryl with EWG (e.g., -NO₂, -Cl)Generally increases activity[6]
Aryl with EDG (e.g., -OCH₃)Variable, cell-line dependent
3-Position -CH₂OH (Methanol)Core structure with moderate activity
-CH₂OR (Ethers)Potential for increased activity
-CH₂OC(O)R (Esters)Potential for increased activity
-CH₂NHR (Amines)Potential for new interactions and increased activity[8]
6-Position Halogens (e.g., -I, -Br)Can enhance binding affinity[7]
8-Position -CH₃ (Methyl)Favorable steric and lipophilic properties

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Several studies have implicated the PI3K/Akt/mTOR signaling pathway as a key target for the anticancer effects of imidazo[1,2-a]pyridine derivatives.[4][9] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers.

Our proposed mechanism is that this compound analogs act as inhibitors of one or more kinases in this pathway, such as PI3Kα.[9] By inhibiting this pathway, these compounds can induce cell cycle arrest and trigger apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycle Cell Cycle Progression Akt->CellCycle Promotion Proliferation Cell Growth & Proliferation mTORC1->Proliferation Analog This compound Analog Analog->PI3K

Figure 1: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound analogs.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the corresponding 3-formyl derivative.

Step 1: Vilsmeier-Haack formylation of 8-methylimidazo[1,2-a]pyridine

  • To a solution of 8-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture and pour it onto crushed ice, then neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Step 2: Reduction to this compound [10]

  • Suspend 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 equivalent) in ethanol.

  • Add a solution of sodium borohydride (NaBH₄, 2 equivalents) in 0.1 N NaOH dropwise at room temperature.[10]

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow Start 8-Methylimidazo[1,2-a]pyridine Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Intermediate 8-Methylimidazo[1,2-a]pyridine- 3-carbaldehyde Step1->Intermediate Step2 Reduction (NaBH₄, EtOH) Intermediate->Step2 Product (8-Methylimidazo[1,2-a]pyridin- 3-yl)methanol Step2->Product

Figure 2: General synthetic workflow for this compound.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized analogs against a panel of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each analog.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The SAR data suggests that strategic modifications at the 2- and 3-positions can significantly enhance cytotoxic activity. Further investigation, guided by the protocols outlined in this application note, will be instrumental in optimizing this scaffold to produce drug candidates with improved efficacy and safety profiles. The inhibition of the PI3K/Akt/mTOR pathway appears to be a key mechanism of action, providing a clear direction for future mechanistic studies.

References

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. [Link]

  • Synthesis of 3-hydroxymethyl imidazo[1,2-a]azines and structures 1, 2 and 8. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Ingenta Connect. [Link]

  • Synthesis of 3-hydroxymethylimidazo[1,2-a]pyridine. PrepChem.com. [Link]

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. MDPI. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. ACS Publications. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. PubMed. [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. ACS Publications. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 178488-40-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the reproducibility of their results. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs like Zolpidem and Alpidem, making efficient synthetic routes to its derivatives highly valuable.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and literature precedents.

Section 1: Foundational Synthetic Strategy

The most common and direct approach to constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction often referred to as the Tschitschibabin (or Chichibabin) synthesis.[2] For the target molecule, this compound, a logical pathway involves a two-step sequence:

  • Cyclization: Reaction of 2-amino-3-methylpyridine with an α-halo ester, such as ethyl bromopyruvate, to form the corresponding ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Reduction: Subsequent reduction of the ester functional group to the primary alcohol.

This strategy is advantageous as it builds the core heterocycle and installs a functional group at the 3-position that is readily converted to the desired methanol moiety.

cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A 2-Amino-3-methylpyridine C Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate A->C Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Reflux B Ethyl Bromopyruvate B->C E This compound C->E Anhydrous Solvent (e.g., THF) 0°C to RT D Reducing Agent (e.g., LiAlH4) D->E cluster_workflow General Troubleshooting Workflow start Low Yield or Impure Product check_reagents Step 1: Verify Reagents - Purity (NMR, GC) - Stoichiometry - Anhydrous? start->check_reagents optimize_cond Step 2: Optimize Conditions - Solvent Screen - Temperature Screen - Base Selection check_reagents->optimize_cond Reagents OK analyze_byproducts Step 3: Analyze Byproducts - Isolate & Characterize (LC-MS, NMR) - Postulate Side Reaction Mechanism optimize_cond->analyze_byproducts Still Low Yield purification Step 4: Refine Purification - Recrystallization - Acid/Base Extraction - Chromatography Optimization optimize_cond->purification Yield Improved, Purity is an issue success Improved Yield & Purity optimize_cond->success Yield & Purity OK analyze_byproducts->optimize_cond Insight Gained purification->success

Sources

Technical Support Center: Synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 178488-40-9).[1] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of side products during the synthesis of this important heterocyclic building block.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[2][3][4] Its synthesis, while well-established, can be accompanied by challenges, primarily the formation of impurities that complicate purification and reduce yields. This guide offers expert insights and practical solutions to these common issues.

Common Synthetic Strategies & Key Challenges

The synthesis of 3-substituted imidazo[1,2-a]pyridines can be achieved through several pathways. A prevalent modern approach is the multicomponent Groebke-Blackburn-Bienaymé reaction (GBBR), which efficiently constructs the core scaffold from a 2-aminopyridine, an aldehyde, and an isocyanide.[2][5] However, to achieve the desired (hydroxymethyl) group at the C3 position, multi-step sequences are often required.

A common and illustrative pathway involves two key stages:

  • Cyclization: Formation of the 8-methylimidazo[1,2-a]pyridine ring system, typically by reacting 2-amino-3-methylpyridine with a suitable α-halocarbonyl compound (e.g., ethyl bromopyruvate).

  • Functionalization/Reduction: Introduction of a carbonyl group at the C3 position (e.g., via Vilsmeier-Haack formylation) followed by reduction to the primary alcohol.

Side products can arise at any stage, stemming from incomplete reactions, competing mechanistic pathways, or degradation of materials.

Troubleshooting Guide: Diagnosis and Mitigation of Side Products

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction to form the imidazo[1,2-a]pyridine core is complete by TLC, but after workup, my crude NMR is complex and the yield is low. What are the likely side products?

Answer:

This is a common issue, particularly when using the classical condensation of 2-amino-3-methylpyridine with an α-haloketone (like ethyl bromopyruvate). While the primary reaction involves the nucleophilic attack of the endocyclic pyridine nitrogen followed by cyclization, several competing reactions can occur.[4]

Potential Side Products & Their Origins:

  • N-Oxide Formation: If any oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures, the pyridine nitrogen can be oxidized.

  • Dimerization of Starting Material: Under basic conditions, α-haloketones can undergo self-condensation. Similarly, 2-aminopyridines can form dimeric structures.

  • Regioisomeric Impurity: While the initial alkylation strongly favors the more nucleophilic endocyclic nitrogen, a small percentage of alkylation on the exocyclic amino group can occur. This leads to a different heterocyclic system that can be difficult to separate.

  • Incomplete Cyclization Intermediate: The initial N-alkylated pyridinium salt may persist if the subsequent intramolecular condensation (cyclization) is slow or incomplete. This intermediate is highly polar and may be lost during aqueous workup, contributing to low yield.

Mitigation Strategies:

  • Strict Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the 2-amino-3-methylpyridine to ensure the complete consumption of the lachrymatory α-haloketone.

  • Temperature Management: Run the initial alkylation at a moderate temperature (e.g., 60-80 °C) and monitor closely by TLC. Avoid excessive heating, which can promote side reactions.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side products.

  • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are generally effective. For greener alternatives, some protocols have been developed in aqueous media or PEG-400, which can sometimes alter the side product profile.[6][7]

Workflow for Side Product Identification

Caption: Troubleshooting decision tree for identifying side products.

Question 2: I'm performing a Vilsmeier-Haack formylation at the C3 position, but I'm getting multiple products. Why is this happening?

Answer:

The Vilsmeier-Haack reaction (using POCl₃/DMF) is an effective way to introduce a formyl group onto the electron-rich imidazo[1,2-a]pyridine ring. The C3 position is the most nucleophilic and typically the primary site of substitution. However, side product formation is possible if the reaction conditions are not carefully controlled.

Potential Side Products & Their Origins:

  • Diformylation: If a large excess of the Vilsmeier reagent is used or the reaction temperature is too high, a second formyl group may be added to another position on the ring system.

  • Chlorination: The phosphorus oxychloride (POCl₃) can act as a chlorinating agent, especially at elevated temperatures, leading to chlorinated imidazopyridine species.

  • Hydrolysis of Vilsmeier Reagent: If moisture is present in the reaction, the Vilsmeier reagent will be quenched, leading to incomplete conversion and unreacted starting material.

Mitigation Strategies:

  • Control Reagent Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.5-2.0 equivalents). Add the reagent slowly at a low temperature (0 °C) before allowing the reaction to warm.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere.

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Monitor by TLC and quench the reaction as soon as the starting material is consumed to avoid over-reaction.

Question 3: The final reduction of the C3-aldehyde to the alcohol is not clean. What impurities should I look for?

Answer:

The reduction of the aldehyde to the primary alcohol is typically straightforward using a hydride reducing agent like sodium borohydride (NaBH₄). However, impurities can still arise.

Potential Side Products & Their Origins:

Side ProductOriginKey Analytical Signature (LC-MS)
Unreacted Aldehyde Incomplete reduction (insufficient NaBH₄, short reaction time, low temp).M+H peak corresponding to the aldehyde.
Over-reduced Species Reduction of the pyridine ring. This is rare with NaBH₄ but possible with stronger reducing agents (e.g., LiAlH₄).M+2 or M+4 peaks.
Dimeric Ether Acidic conditions during workup can promote the condensation of two alcohol molecules.Peak at (2*M - 18) + H.

Mitigation Strategies:

  • Use a Mild Reducing Agent: NaBH₄ in methanol or ethanol is generally sufficient and selective.

  • Ensure Complete Reaction: Use a slight excess of NaBH₄ (1.5-2.0 eq) and monitor the reaction by TLC until all the aldehyde is gone.

  • Neutral or Basic Workup: Quench the reaction carefully with water or saturated ammonium chloride solution, and ensure the pH is neutral or slightly basic before extraction to prevent dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common class of side products in multicomponent reactions (like GBBR) used to form the imidazo[1,2-a]pyridine core? The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[8][9] While efficient, the primary side products are often derived from incomplete reactions or "escapes" from the catalytic cycle. These can include uncyclized Schiff base intermediates (from the aldehyde and aminopyridine) or products from the Passerini or Ugi reactions if water or other nucleophiles are present as contaminants.[5][10] Careful selection of catalysts and anhydrous conditions are key to minimizing these.[11]

Q2: How can I proactively minimize side product formation across the entire synthesis? The key is process control.

  • High Purity Reagents: Use high-purity, dry starting materials and solvents.

  • Inert Atmosphere: For moisture or air-sensitive steps (like formylation or reactions with strong bases/hydrides), always use an inert atmosphere.

  • Stepwise Monitoring: Use TLC or LC-MS to monitor each reaction's progress. Do not proceed to the next step until the previous one is complete.

  • Optimized Conditions: Do not "push" reactions with excessive heat or reagent concentrations. A well-optimized, slightly longer reaction is often cleaner than a fast, forced one.

Q3: What are the recommended analytical techniques for identifying these impurities? A combination of techniques is most powerful:

  • LC-MS: Ideal for quickly identifying the molecular weights of impurities and tracking their formation and consumption.

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass, allowing for the determination of the elemental composition of an unknown side product.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): The gold standard for definitive structure elucidation of isolated impurities.

  • FTIR: Can help identify key functional group changes, such as the appearance of a C=O stretch from an aldehyde or the disappearance of an N-H stretch.[11]

Q4: Are there "greener" synthetic routes that might offer a better impurity profile? Yes, the field is actively moving towards more environmentally benign syntheses. Many modern protocols for imidazo[1,2-a]pyridine synthesis avoid transition metals and harsh solvents.[4][12][13] Methods utilizing microwave assistance, ultrasound, or catalysts in aqueous micellar media have been shown to accelerate reactions, often leading to higher yields and fewer side products in shorter times.[6][7][14]

Experimental Protocol: Purification of this compound

Objective: To remove common, slightly less polar impurities (e.g., unreacted C3-aldehyde) and more polar impurities (e.g., uncyclized intermediates).

Methodology: Silica Gel Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading). To do this, dissolve the crude oil/solid in a minimal amount of a polar solvent (e.g., methanol or DCM). Add 2-3 times the mass of silica gel and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a silica gel column using a suitable eluent system. A good starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH).

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin elution with 100% DCM, gradually increasing the polarity by adding methanol. A typical gradient might be:

    • 100% DCM (2 column volumes)

    • 1-2% MeOH in DCM (5-10 column volumes)

    • 2-5% MeOH in DCM (5-10 column volumes)

  • Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate or UV light). The desired product is moderately polar due to the hydroxyl group. The unreacted aldehyde will typically elute slightly earlier (is less polar), while highly polar impurities will remain on the column or elute much later.

  • Confirmation: Combine the pure fractions and confirm their identity and purity (>98%) by ¹H NMR and LC-MS.

Reaction Scheme: Potential Side Product Pathways

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction A 2-Amino-3-methylpyridine + Ethyl Bromopyruvate B 8-Methyl-3-carbethoxy-imidazo[1,2-a]pyridine A->B Desired Path S1 Regioisomeric Impurity A->S1 Side Path (Exocyclic N attack) C Reduction (e.g., LiAlH4) B->C D This compound (TARGET) C->D Desired Path S2 Unreacted Ester C->S2 Incomplete Reaction

Caption: A simplified synthetic pathway and points of side product formation.

References

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (n.d.).
  • Bonne, D., et al. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed.
  • The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026.
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2023).
  • Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology.
  • The Groebke-Blackburn-Bienayme Reaction. (2019). University of Groningen Research Portal.
  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
  • (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. (n.d.). CP Lab Safety. Retrieved January 6, 2026.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • (8-Methylimidazo 1,2-a pyridin-3-yl)methanol AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026.
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (n.d.).
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences.
  • Imidazo[1,2-a]pyridin-8-ylmethanol. (n.d.). PubChem. Retrieved January 6, 2026.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021).

Sources

Technical Support Center: Crystallization of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS No. 178488-40-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related imidazopyridine derivatives. Our goal is to provide you with the expertise and practical insights needed to achieve high-quality crystalline material.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My compound, this compound, "oiled out" instead of crystallizing. What are the causes and how can I fix this?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the supersaturation of the solution is too high, or the temperature of the solution is above the melting point of the solute in the presence of the solvent. For a compound like this compound, which possesses a hydroxyl group capable of hydrogen bonding and a polar heterocyclic system, its interaction with the solvent is critical.

Underlying Causes:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can cause the compound's concentration to exceed the metastable zone limit too quickly, leading to liquid-liquid phase separation instead of controlled nucleation.

  • Low Melting Point Impurities: The presence of impurities can significantly depress the melting point of the mixture, making it more prone to oiling out, especially at elevated temperatures.

  • Inappropriate Solvent Choice: If the boiling point of the solvent is significantly higher than the melting point of your compound, it may "melt" in the hot solution before it has a chance to crystallize upon cooling.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, proceed with gradual cooling in a refrigerator and then a freezer.

    • Gradual Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring at a constant temperature.

  • Adjust the Solvent System:

    • Add More "Good" Solvent: Re-heat the oiled-out mixture and add a small amount of the solvent in which your compound is more soluble. This reduces the overall supersaturation.

    • Change Solvents: Select a solvent with a lower boiling point.

  • Increase Purity: If impurities are suspected, consider purifying the material by another method, such as column chromatography, before attempting crystallization.

Q2: I'm not getting any crystals to form, even after cooling the solution. What should I do?

A2: The failure of crystals to form is usually due to either insufficient supersaturation or kinetic barriers to nucleation.

Underlying Causes:

  • Solution is Too Dilute: You may have used too much solvent, and the solution is not saturated or supersaturated upon cooling.

  • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Lack of Nucleation Sites: Crystallization requires an initial nucleus to begin. In very clean solutions, spontaneous nucleation may not occur.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a few crystals from a previous batch, add a single, small "seed crystal" to the supersaturated solution.

  • Increase Supersaturation:

    • Evaporate Solvent: Slowly evaporate some of the solvent to increase the concentration of your compound.

    • Add an Anti-solvent: Introduce a solvent in which your compound is insoluble but is miscible with your primary solvent.

    • Further Cooling: Try cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath), but do so gradually to avoid rapid precipitation.

Q3: My crystallization yielded very small, needle-like crystals. How can I grow larger, single crystals suitable for X-ray diffraction?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger, higher-quality crystals, the rate of these processes needs to be slowed down significantly.

Underlying Causes:

  • High Rate of Nucleation: Too many nuclei forming at once leads to a large number of small crystals competing for the solute.

  • Rapid Crystal Growth: Fast growth can lead to defects and less well-defined crystal habits.

Solutions:

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with a cap that has a small hole pricked in it to allow for very slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This is a very effective method for growing high-quality single crystals.

    • Place a small vial containing a concentrated solution of your compound inside a larger, sealed jar.

    • The larger jar should contain a more volatile "anti-solvent" in which your compound is insoluble.

    • Over time, the anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.

  • Liquid-Liquid Diffusion: Carefully layer a solution of your compound with a less dense, miscible anti-solvent in a narrow tube (like an NMR tube). Crystals will slowly form at the interface of the two liquids.

II. Frequently Asked Questions (FAQs)

Q: What are the ideal solvents for crystallizing this compound?

A: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the structure of this compound, which contains a polar heterocyclic ring system and a hydroxyl group, polar protic and aprotic solvents are good starting points. A systematic approach to solvent screening is recommended.

Solvent Screening Protocol:

  • Place a small amount (e.g., 10-20 mg) of your compound into several different test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and water) dropwise at room temperature until the solid dissolves. Note the approximate solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the mixture gently to see if it dissolves. If it does, allow it to cool slowly to see if crystals form.

  • For solvents in which the compound is highly soluble at room temperature, consider using them in combination with an anti-solvent.

Predicted Suitable Solvents:

  • Good Solvents (for dissolving): Alcohols (methanol, ethanol), acetone, ethyl acetate.

  • Anti-solvents (for precipitating): Hexanes, diethyl ether, water (depending on solubility in the primary solvent).

The crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, was obtained by recrystallization from ethanol, suggesting that alcohols are a good starting point for your investigations.[3][4]

Q: What is the expected crystal morphology of this compound?

A: The crystal morphology (shape) is influenced by the solvent and the conditions of crystallization. Imidazopyridine derivatives can crystallize in various forms, including plates and prisms. For instance, the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol reveals a triclinic crystal system with molecules linked by hydrogen bonds.[3][4] The presence of the hydroxyl group in your compound suggests that hydrogen bonding will play a significant role in the crystal packing.

Q: Can polymorphism be an issue for this compound?

A: Yes, polymorphism (the ability of a compound to exist in more than one crystal form) is a known phenomenon for imidazopyridine derivatives. Different polymorphs can have different physical properties, such as solubility and stability. The choice of solvent can influence which polymorphic form is obtained. It is crucial to characterize your crystalline material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and control the polymorphic form.

III. Experimental Protocols & Data

Protocol 1: Cooling Crystallization
  • Solvent Selection: Based on your solvent screen, choose a solvent in which this compound has good solubility at elevated temperatures and poor solubility at low temperatures (e.g., ethanol or isopropanol).

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a slight excess of solvent to ensure the solution is not saturated at the boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (4 °C) and then in a freezer (-20 °C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Solvent-Antisolvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol or acetone) at room temperature.

  • Antisolvent Addition: Slowly add an "anti-solvent" (e.g., hexanes or water) dropwise with stirring until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time.

Property Value Source
Molecular Formula C₉H₁₀N₂O[2][5]
Molecular Weight 162.19 g/mol [6]
Physical Form Solid
CAS Number 178488-40-9[1][2]

IV. Visual Guides

Troubleshooting Crystallization Workflow

G start Start Crystallization Experiment oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No slow_cooling Reduce Cooling Rate Add More 'Good' Solvent oiling_out->slow_cooling Yes small_crystals Small/Needle-like Crystals? no_crystals->small_crystals No induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation Yes success High-Quality Crystals Obtained small_crystals->success No slow_growth Employ Slow Growth Techniques: - Slow Evaporation - Vapor Diffusion small_crystals->slow_growth Yes slow_cooling->start change_solvent Change to a Lower Boiling Point Solvent slow_cooling->change_solvent change_solvent->start induce_nucleation->start increase_concentration Increase Concentration: - Evaporate Solvent - Add Anti-solvent induce_nucleation->increase_concentration increase_concentration->start slow_growth->success

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Vapor Diffusion Crystallization Setup

G cluster_0 Sealed Jar cluster_1 Inner Vial solution Solution of This compound in a 'Good' Solvent anti_solvent Reservoir of volatile Anti-solvent diffusion_arrow_start diffusion_arrow_end diffusion_arrow_start->diffusion_arrow_end Vapor Diffusion

Caption: A diagram illustrating the setup for vapor diffusion crystallization.

V. References

  • This compound, 1 gram, Reagent Grade. CP Lab Safety. --INVALID-LINK--

  • This compound. Amerigo Scientific. --INVALID-LINK--

  • This compound, AldrichCPR. Sigma-Aldrich. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • Re-crystallization experiments. Royal Society of Chemistry. --INVALID-LINK--

  • This compound | 178488-40-9. ChemicalBook. --INVALID-LINK--

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. National Center for Biotechnology Information. --INVALID-LINK--

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Navigating the Purification of Polar Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar imidazo[1,2-a]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable heterocyclic scaffolds. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

The inherent polarity of the imidazo[1,2-a]pyridine core, stemming from the presence of multiple nitrogen atoms, often leads to complications in standard purification protocols. These challenges can manifest as poor chromatographic resolution, compound instability, and difficulties in obtaining crystalline material. This guide will equip you with the knowledge to diagnose and resolve these common issues, ensuring the integrity and purity of your target compounds.

Troubleshooting Guide: Common Purification Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Chromatography Complications

Question: My polar imidazo[1,2-a]pyridine compound shows poor or no retention on a C18 reverse-phase HPLC column. What are my options?

Answer: This is a classic challenge with highly polar molecules. The hydrophobic nature of the C18 stationary phase is not conducive to retaining polar analytes, causing them to elute in or near the solvent front.[1] Here are several strategies to overcome this:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modified stationary phases that enhance their interaction with polar compounds, thereby increasing retention.[1]

  • Decrease the Organic Modifier Concentration: In reverse-phase chromatography, water is the weaker solvent. Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of polar compounds.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[1][2] It utilizes a polar stationary phase (like silica or a zwitterionic phase) and a mobile phase with a high concentration of a less polar organic solvent.[1][3][4] Water acts as the strong eluting solvent in HILIC.[4]

Question: My compound streaks or decomposes on a standard silica gel column. How can I prevent this?

Answer: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, particularly those with basic nitrogen moieties like imidazo[1,2-a]pyridines.[5] Streaking can also be a sign of strong, undesirable interactions with the stationary phase.

  • Assess Compound Stability: Before committing to a large-scale column, run a 2D TLC. Spot your compound, run the plate, then rotate it 90 degrees and run it again in the same solvent system. The appearance of new spots or significant streaking suggests instability on silica.[5]

  • Switch to a Less Acidic Stationary Phase:

    • Alumina (basic or neutral): This can be a good alternative for basic compounds that are sensitive to acid.

    • Deactivated Silica Gel: You can prepare this by treating silica gel with a base, such as triethylamine, in the mobile phase. A common practice is to use a solvent system containing a small percentage of ammonia in methanol, which is then mixed with a non-polar solvent like dichloromethane.[6]

  • Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening and streaking. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column, can significantly improve separation.[5][6][7]

Experimental Protocol: Dry Loading for Column Chromatography

  • Dissolve your crude product in a suitable solvent.

  • Add silica gel (approximately 10-20 times the mass of your sample) to the solution.[5][7]

  • Evaporate the solvent using a rotary evaporator until you obtain a dry, free-flowing powder.[5][7]

  • Carefully add this powder to the top of your packed column.[5]

  • Gently add a layer of sand on top to prevent disturbance of the sample layer when adding the eluent.[6]

  • Proceed with the elution as planned.

Question: I'm struggling to find a good solvent system for my column chromatography. My compound either stays at the baseline or runs with the solvent front.

Answer: Finding the right mobile phase is crucial for good separation. The ideal Rf value for your target compound on a TLC plate should be around 0.2-0.4 for optimal separation on a column.[5]

  • If your compound stays at the baseline (low Rf): Your solvent system is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If that is insufficient, consider adding a small amount of a more polar solvent like methanol.[5]

  • If your compound runs with the solvent front (high Rf): Your solvent system is too polar. You need to use a less polar mobile phase.[5] Always collect and check the first few fractions from your column, as your compound may have eluted very quickly.[5][6]

Solvent Selection Table for Polar Imidazo[1,2-a]pyridines

Polarity of CompoundStationary PhaseRecommended Starting Solvent System
Moderately PolarSilica GelHexane/Ethyl Acetate (gradient)[8][9]
Dichloromethane/Methanol (gradient)[8]
Highly Polar / BasicDeactivated SilicaDichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution[6]
AluminaHexane/Ethyl Acetate (gradient)
Very Highly PolarHILIC ColumnAcetonitrile/Water with buffer (e.g., ammonium formate)[10]
Recrystallization and Isolation Issues

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is too saturated or cools too quickly.

  • Add More Solvent: Add more of the hot solvent to the solution to ensure the compound remains dissolved until a lower temperature is reached.[5]

  • Try a Different Solvent System: A single solvent may not be ideal. Consider a two-solvent system where your compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent), provided they are miscible. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[11]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the difficulty in purifying polar imidazo[1,2-a]pyridine derivatives?

A1: The main challenges arise from their high polarity and the presence of a basic nitrogen atom in the pyridine ring.[1] This can lead to strong interactions with polar stationary phases like silica, causing peak tailing or irreversible adsorption, and poor retention on traditional reverse-phase columns.[1] Their high polarity can also result in high solubility in polar solvents, making crystallization difficult.[1]

Q2: Are there any advanced chromatographic techniques that are particularly well-suited for these compounds?

A2: Yes, two techniques stand out:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It provides excellent retention and separation for molecules that are not well-retained in reverse-phase chromatography.[1][3][4][12]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[13] It is considered a "green" chromatography method due to reduced solvent consumption.[14][15] SFC is particularly effective for the purification of polar and thermally labile molecules and can offer different selectivity compared to HPLC.[13][14][16]

Q3: How can I remove highly polar, colored impurities from my final product?

A3: If your compound is stable, a common method is to treat a hot solution of your compound with a small amount of activated charcoal before filtration. The charcoal can adsorb colored impurities. However, be aware that it can also adsorb your product, so use it sparingly and you may experience some yield loss.

Q4: My purified compound is a solid, but I can't get a good NMR spectrum due to broad peaks. What could be the issue?

A4: Broad peaks in the NMR spectrum of a purified compound can sometimes be due to the presence of paramagnetic impurities, even at very low levels. It can also be a result of aggregation of your polar compound in the NMR solvent. Try filtering your NMR sample through a small plug of celite or glass wool in a Pasteur pipette. If aggregation is suspected, try a different NMR solvent or run the spectrum at a higher temperature.

Visualizing the Purification Workflow

The following diagram illustrates a logical workflow for approaching the purification of a polar imidazo[1,2-a]pyridine compound.

Purification_Workflow cluster_start Initial Assessment cluster_chromatography Chromatographic Purification cluster_crystallization Final Purification Start Crude Product TLC TLC Analysis (Silica, Alumina) Start->TLC Assess Polarity & Stability Column Column Chromatography (Silica/Alumina) TLC->Column Rf 0.2-0.4 Stable HILIC HILIC TLC->HILIC Very Polar (Rf ~ 0) SFC SFC TLC->SFC Alternative for Polar Compounds Recrystallization Recrystallization TLC->Recrystallization Crude >90% Pure Column->Recrystallization Fractions >95% Pure HILIC->Recrystallization SFC->Recrystallization Final_Product Pure Compound Recrystallization->Final_Product

Caption: A decision-making workflow for purifying polar imidazo[1,2-a]pyridines.

References

  • Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis - Benchchem. (n.d.).
  • Supercritical fluid chromatography - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (n.d.). Retrieved January 6, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (n.d.). Retrieved January 6, 2026, from [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved January 6, 2026, from [Link]

  • Supercritical Fluid Chromatography for the 21st Century - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale - YouTube. (2020, February 14). Retrieved January 6, 2026, from [Link]

  • Mastering HILIC-Z Separation for Polar Analytes | Agilent. (2023, May 22). Retrieved January 6, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 6, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011, August 31). Retrieved January 6, 2026, from [Link]

  • Using HILIC and RP-LC together to Analyze Polar and Non-Polar Compounds - YouTube. (2014, March 31). Retrieved January 6, 2026, from [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Scaling the Synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazo[1,2-a]pyridine scaffold in a wide range of therapeutic agents.[1][2][3][4][5] Scaling the synthesis of this compound from the bench to pilot scale introduces challenges that require a robust understanding of the reaction mechanism and careful optimization of process parameters.[6][7] This guide is structured to provide practical, experience-driven solutions to common issues encountered during synthesis, ensuring both scientific integrity and successful scale-up.

Synthetic Overview & Core Workflow

The synthesis is typically approached as a two-step process: first, the construction of the imidazo[1,2-a]pyridine core via a cyclocondensation reaction, followed by the reduction of a C3-ester functionality to the desired primary alcohol. This strategy allows for the use of readily available starting materials and provides a reliable pathway to the target molecule.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Ester Reduction SM1 2-Amino-3-methylpyridine reaction1 SM1->reaction1 SM2 Ethyl 3-bromo-2-oxopropanoate SM2->reaction1 Reagent1 Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Reagent1->reaction1 Intermediate Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate Intermediate_ref Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate reaction1->Intermediate Reflux Reagent2 Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) reaction2 Reagent2->reaction2 Product This compound Workup Aqueous Work-up (e.g., Fieser method) Product->Workup Quench & Purify Intermediate_ref->reaction2 reaction2->Product 0 °C to RT

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate (Cyclocondensation)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-methylpyridine (1.0 eq.), ethanol (approx. 10 mL per gram of aminopyridine), and sodium bicarbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 3-bromo-2-oxopropanoate (1.1 eq.) dropwise to the suspension. Note: This reagent is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure ester intermediate.

Protocol 2: Synthesis of this compound (Reduction)
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of ester).

  • Cool the solvent to 0 °C using an ice bath.

  • Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq.) portion-wise to the cold THF. Extreme Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Dissolve the ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq.) from Protocol 1 in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄. A standard Fieser workup is recommended: sequentially add water (X mL), then 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or flash chromatography if necessary.

Troubleshooting Guide

Step 1: Cyclocondensation Reaction

Question: My cyclocondensation reaction is stalled or showing very low conversion. What could be the cause?

  • Answer: There are several potential causes for a stalled reaction.

    • Insufficient Base: The reaction generates HBr as a byproduct. The base (e.g., NaHCO₃) is crucial to neutralize this acid. If the acid is not neutralized, it will protonate the pyridine nitrogen of the starting material, deactivating it from participating in the initial nucleophilic attack.[8] Ensure at least two equivalents of a mild base are used. For a sluggish reaction, a stronger, non-nucleophilic base could be trialed, but this requires careful optimization.

    • Purity of Starting Materials: 2-amino-3-methylpyridine can degrade over time, especially if not stored properly.[9][10] Use a fresh or purified batch. The bromo-reagent can also hydrolyze; ensure it is of high quality.

    • Solvent Choice: While ethanol is standard, polar aprotic solvents like DMF or acetonitrile have been used for similar transformations.[11] However, be aware that these can complicate work-up. On scale, solvent choice also impacts heat transfer and cost.[7]

Question: I am observing a significant, hard-to-separate impurity alongside my desired ester product. What is it and how can I avoid it?

  • Answer: A common impurity is the regioisomer formed from the initial alkylation occurring at the exocyclic amino group instead of the endocyclic pyridine nitrogen. The generally accepted mechanism involves initial attack by the more nucleophilic pyridine nitrogen, followed by cyclization.[8] However, reaction conditions can influence this.

    • Mitigation Strategy: Running the reaction at a controlled temperature (avoiding excessive heat) often favors the desired kinetic product. Ensuring slow addition of the bromo-reagent can also help maintain a low instantaneous concentration, minimizing side reactions. If the impurity persists, a more rigorous purification, such as preparative HPLC, may be required, though this is not ideal for scale-up.

Step 2: Ester Reduction

Question: My reduction with LiAlH₄ is incomplete, leaving starting material even after extended reaction times. Why?

  • Answer: Incomplete reduction is often due to the deactivation of the reducing agent or poor reagent quality.

    • Reagent Activity: LiAlH₄ is extremely sensitive to moisture. Any water in the solvent or on the glassware will consume the reagent. Ensure you are using anhydrous solvents and flame-dried glassware under a robust inert atmosphere.

    • Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

    • Scale-Up Consideration: On a larger scale, efficient stirring is critical. If the LiAlH₄ forms clumps, its surface area is reduced, leading to slower, incomplete reactions.[12] A mechanical stirrer is recommended for reactions larger than a few grams.

Question: The work-up of my LiAlH₄ reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter and leads to product loss.

  • Answer: This is a very common issue with aluminum hydride reductions. The formation of fine, gelatinous aluminum salts can trap the product.

    • The Fieser Workup: The sequential addition of H₂O, aqueous NaOH, and then more H₂O, as described in Protocol 2, is specifically designed to produce granular, easily filterable aluminum salts. Adhering strictly to these ratios is key.

    • Stirring and Celite®: After the quench, stirring the slurry vigorously for at least 30 minutes helps the salts to granulate. Using a thick pad of a filter aid like Celite® is non-negotiable for an efficient filtration. Be sure to wash the filter cake extensively with a polar organic solvent (like THF or EtOAc) to recover all the trapped product.

Question: Can I use a milder reducing agent like Sodium Borohydride (NaBH₄) to avoid the hazards of LiAlH₄?

  • Answer: Generally, NaBH₄ is not strong enough to reduce esters to primary alcohols under standard conditions (e.g., in methanol or ethanol).[13] The B-H bond in borohydride is less polarized than the Al-H bond in aluminohydride, making it a weaker hydride donor. However, its reactivity can be enhanced.

    • Enhanced Reactivity: The use of additives like LiCl or heating in higher-boiling solvents like THF or diglyme can sometimes facilitate the reduction of esters with NaBH₄.[14] This approach requires significant optimization and may not be as clean or efficient as using LiAlH₄. For a robust, scalable process, LiAlH₄ or other powerful hydrides like LiBH₄ are more reliable choices for this transformation.[14][15]

Reducing AgentTypical SolventsConditionsKey Considerations & Causality
LiAlH₄ Ethers (THF, Et₂O)0 °C to RTHighest Reactivity. The Al-H bond is highly polarized, making it a powerful nucleophile. Reduces most carbonyls. Work-up is hazardous but well-established.[13][16]
LiBH₄ Ethers (THF)RT to RefluxLess reactive than LiAlH₄ but stronger than NaBH₄. Good solubility in THF. Can offer better selectivity in multifunctional molecules.[14]
NaBH₄ Alcohols (MeOH, EtOH)RT to RefluxGenerally unreactive with esters. Requires activation (e.g., with additives like LiCl or high heat) which complicates the process.[14][17]
DIBAL-H Toluene, Hexane, DCM-78 °C to 0 °CCan reduce esters to aldehydes at low temperatures. Warming allows reduction to the alcohol. Offers different selectivity and solvent choices compared to LiAlH₄.[14]

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting 2-amino-3-methylpyridine?

  • A1: It is extremely critical. 2-aminopyridines are nucleophilic and can participate in various side reactions if impurities are present. Commercial sources can have purities ranging from 95-98%.[10][18] For reproducible, high-yielding reactions, especially during scale-up, using material that is >98% pure is highly recommended. If purity is a concern, consider purification by distillation or recrystallization.

Q2: What is the best way to monitor these reactions?

  • A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like ethyl acetate/hexanes. The imidazo[1,2-a]pyridine core is highly UV-active, making visualization easy. For confirmation, especially when troubleshooting, LC-MS is invaluable for identifying starting materials, intermediates, products, and potential byproducts by their mass.

Q3: My final product has a persistent color. How can I obtain a clean, white solid?

  • A3: A persistent yellow or brown color often indicates trace impurities. If recrystallization and column chromatography are insufficient, a final wash with a minimally soluble solvent (like cold diethyl ether) can sometimes remove colored impurities. Alternatively, treatment of a solution of your product with a small amount of activated carbon followed by filtration through Celite® can effectively decolorize the material.

Q4: What are the main challenges when moving this synthesis from 10g to 1kg scale?

  • A4: The primary challenges are process safety and maintaining efficiency.[6]

    • Heat Management: The LiAlH₄ reduction is highly exothermic, especially during the quench. On a large scale, this heat must be managed with an efficient cooling system and slow, controlled additions to prevent a thermal runaway.[19]

    • Mass Transfer: Efficient mixing becomes much more difficult at scale. Inadequate stirring can lead to localized "hot spots" or concentration gradients, causing side reactions and lower yields.[12] A switch from magnetic stirring to overhead mechanical stirring is essential.

    • Work-up and Isolation: Handling and filtering large volumes of the post-reduction slurry can be a bottleneck. Ensure you have appropriately sized filtration equipment. The volume of solvents used will increase significantly, impacting cost and waste disposal.[7]

References

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy.Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of imidazo[1,2-a]pyridines.Organic Chemistry Portal.
  • Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study.IUCr.
  • Ester to Alcohol - Common Conditions.Organic Chemistry Portal.
  • Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Organic Letters - ACS Publications. [Link]

  • In focus: 2-Amino-3-methylpyridine. ExSyn. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]

  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. PMC - PubMed Central. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

  • Carbonyl reduction. Wikipedia. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]

  • How to reduce a secondary alcohol without using a hydride (NaBH4/LAH). Quora. [Link]

  • 2-AMINO-3-METHYLPYRIDINE 95% For Synthesis. Loba Chemie. [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health (NIH). [Link]

  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmacy & Organic Process Research. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. CPI. [Link]

  • 2-AMINO-3-METHYLPYRIDINE For Synthesis. Alpha Chemika. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Looking for tips on scaling up organic syntheses. Reddit. [Link]

  • When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. CP Lab Safety. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. [Link]

  • Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. Patent US-9309238-B2 - PubChem. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

Sources

Groebke-Blackburn-Bienaymé Reaction: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Groebke-Blackburn-Bienaymé (GBB) Reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful multicomponent reaction for the synthesis of fused imidazopyridine and related heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to diagnose and resolve common experimental challenges.

The GBB reaction is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex, drug-like molecules in a single synthetic step.[1][2][3] However, like any sophisticated chemical transformation, its success is contingent on a nuanced understanding of the interplay between substrates, catalysts, and reaction conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the common pitfalls encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My GBB reaction is giving very low yields. What are the most common causes and how can I improve it?

Low yield is one of the most frequent issues and can stem from several factors. Let's break down the key parameters to investigate:

  • Catalyst Choice and Loading: The choice of acid catalyst is critical. While Scandium(III) triflate (Sc(OTf)₃) is often considered the gold standard for the GBB reaction, other Lewis and Brønsted acids can also be effective.[4][5] If you are experiencing low yields with a particular catalyst, consider screening others. For instance, Gadolinium(III) triflate (Gd(OTf)₃) has been shown to be a cost-effective alternative to Sc(OTf)₃ with comparable performance.[5][6] For substrates sensitive to strong acids, milder catalysts like acetic acid (AcOH) have been successfully employed, particularly in specialized applications like DNA-encoded libraries.[5][7] Catalyst loading is also important; typically, 10-20 mol% is used, but optimization may be required for your specific substrates.[5]

  • Solvent Effects: The solvent is not merely an inert medium in the GBB reaction. Alcohols, such as methanol and ethanol, have been shown to act as co-catalysts, accelerating key steps of the reaction.[8][9] If you are using a non-alcoholic solvent and observing poor performance, switching to methanol or ethanol could provide a significant rate enhancement.[9] For specific applications requiring co-solvents, such as reactions with DNA-conjugated molecules, dimethyl sulfoxide (DMSO) has been shown to be effective.[7]

  • Temperature and Reaction Time: While many GBB reactions proceed at room temperature, heating can often improve yields, especially for less reactive substrates.[10] Microwave irradiation has also been utilized to accelerate the reaction and improve yields.[4][5] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition of products or starting materials.

  • Reactant Stoichiometry and Purity: Ensure that your starting materials (amidine, aldehyde, and isocyanide) are pure and used in the correct stoichiometric ratio (typically 1:1:1). Impurities in any of the components can inhibit the catalyst or lead to side reactions.

Troubleshooting Guide: Specific Scenarios

Scenario 1: I am observing a significant side product, and I suspect it's from a competing reaction.

This is a common issue, particularly when using certain classes of substrates. Here’s how to diagnose and mitigate this:

  • Ugi-type Side Products with Aliphatic Aldehydes: When using aliphatic aldehydes, a competing four-component Ugi reaction can sometimes occur, leading to the formation of linear peptide-like structures instead of the desired fused imidazole.[5][7] This is because the carboxylic acid used as a catalyst (or present as an impurity) can participate in the reaction.

    • Solution: If you suspect Ugi product formation, consider using a Lewis acid catalyst like Sc(OTf)₃ instead of a Brønsted acid. Additionally, ensuring the dryness of your reactants and solvent can help to suppress this side reaction.

  • Aldehyde Instability: Some aldehydes, like 5-hydroxymethylfurfural (5-HMF), can be unstable under the acidic conditions and elevated temperatures often used in the GBB reaction.[11]

    • Solution: For acid-sensitive aldehydes, it's crucial to use milder reaction conditions. This could involve using a weaker acid catalyst (e.g., acetic acid), lowering the reaction temperature, and minimizing the reaction time.[11]

Scenario 2: My reaction seems to work, but I'm struggling with the purification of my product.

Purification can be challenging due to the polar nature of the fused imidazole products and the presence of unreacted starting materials or catalyst residues.

  • Standard Chromatographic Issues: If you are using column chromatography, screen different solvent systems to achieve better separation. Sometimes, a small amount of a basic additive like triethylamine in the eluent can improve the peak shape of amine-containing products.

  • Alternative Purification Strategy: Salt Formation: For products that are difficult to purify by chromatography, consider a salt formation strategy. An industrial process for the synthesis of 3-aminoimidazo[1,2-a]pyrazines utilized sulfate salt formation for efficient purification, which also avoids the use of halogenated solvents.[12]

Substrate Scope and Limitations

It's important to recognize that not all substrates are equally effective in the GBB reaction. Understanding these limitations can save you significant time and effort.

  • Aldehyde Component: Electron-poor aromatic aldehydes have been reported to perform poorly in some cases.[13] Conversely, benzaldehydes with a range of both electron-donating and electron-withdrawing substituents generally give excellent yields.[7]

  • Amidine Component: The electronic properties of the amidine can influence the reaction outcome. For instance, certain aminopyrimidine derivatives have shown poor reactivity.[13]

  • Isocyanide Component: A wide variety of isocyanides, including aromatic, aliphatic, and sterically hindered ones, are generally well-tolerated.[5][7]

Experimental Protocols

General Procedure for the Sc(OTf)₃-Catalyzed Groebke-Blackburn-Bienaymé Reaction
  • To a solution of the amidine (1.0 mmol) and aldehyde (1.0 mmol) in methanol (5 mL), add Sc(OTf)₃ (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimized Conditions for DNA-Encoded Library Synthesis

For sensitive substrates like DNA-conjugated molecules, milder conditions are necessary:

  • Combine the DNA-conjugated starting material, aldehyde (500 equiv), and isocyanide (500 equiv) in a co-solvent system of H₂O and DMSO.

  • Add acetic acid (30 equiv) as the catalyst.

  • Allow the reaction to proceed at 25 °C for 24 hours.[7]

Visualizing the GBB Reaction

Reaction Mechanism

The generally accepted mechanism for the GBB reaction proceeds through the following key steps:

GBB_Mechanism Amidine Amidine Imine Imine Intermediate Amidine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium Product Fused Imidazole Nitrilium->Product Intramolecular Cyclization

Caption: The mechanism of the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting Workflow

When encountering issues with your GBB reaction, a systematic approach to troubleshooting is essential.

GBB_Troubleshooting cluster_solutions Potential Solutions Start Low Yield or Side Products CheckCatalyst Evaluate Catalyst (Type and Loading) Start->CheckCatalyst CheckSolvent Assess Solvent (Alcohol vs. Aprotic) Start->CheckSolvent CheckTemp Optimize Temperature and Reaction Time Start->CheckTemp CheckPurity Verify Starting Material Purity Start->CheckPurity SideReaction Identify Side Products (e.g., Ugi) Start->SideReaction Purification Address Purification Challenges Start->Purification Sol_Catalyst Screen Catalysts (Sc(OTf)₃, Gd(OTf)₃, AcOH) Adjust Loading CheckCatalyst->Sol_Catalyst Sol_Solvent Switch to Methanol/Ethanol Consider Co-solvents (DMSO) CheckSolvent->Sol_Solvent Sol_Temp Increase Temperature Use Microwave Monitor Reaction CheckTemp->Sol_Temp Sol_Purity Re-purify Starting Materials CheckPurity->Sol_Purity Sol_SideReaction Change Catalyst Type Ensure Anhydrous Conditions SideReaction->Sol_SideReaction Sol_Purification Optimize Chromatography Consider Salt Formation Purification->Sol_Purification

Caption: A workflow for troubleshooting common GBB reaction pitfalls.

Quantitative Data Summary

CatalystTypical Loading (mol%)Common SolventsKey AdvantagesReference
Sc(OTf)₃10-20Methanol, EthanolHigh efficiency, widely applicable[4][5]
Gd(OTf)₃10-20Methanol, EthanolCost-effective alternative to Sc(OTf)₃[5][6]
p-TsOH20MethanolReadily available Brønsted acid[4][10]
Acetic Acid30 equivH₂O/DMSOMild, suitable for sensitive substrates[5][7]

References

  • Bonne, D., et al. (2019). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]

  • Martini, F., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). PubMed. Available at: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. The University of Groningen research portal. Available at: [Link]

  • Kim, Y., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. Available at: [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. Available at: [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Available at: [Link]

  • Chernyshev, V. M., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ramadoss, R., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Semantic Scholar. Available at: [Link]

  • Ramadoss, R., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

  • Optimization of the reaction conditions. a. ResearchGate. Available at: [Link]

  • Optimization of the cyclization reaction conditions. a. ResearchGate. Available at: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Catalyst Removal in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The synthesis of imidazo[1,2-a]pyridines is a cornerstone of modern medicinal chemistry, yielding scaffolds of significant therapeutic interest. A variety of catalytic methods, often employing transition metals like palladium, copper, and gold, are pivotal for achieving high yields and molecular diversity. However, the very efficiency of these catalysts presents a critical downstream challenge: their complete removal from the final active pharmaceutical ingredient (API). Residual metal impurities are a major concern for drug development professionals as they can interfere with biological assays, compromise API stability, and pose toxicological risks. This guide provides in-depth troubleshooting advice and protocols to address common issues encountered during the removal of catalysts from imidazo[1,2-a]pyridine synthesis reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Foundational Issues & Method Selection

Question 1: I've completed my C-N coupling reaction to synthesize an imidazo[1,2-a]pyridine using a palladium catalyst. What is my first and simplest option for catalyst removal?

Your initial and most straightforward approach should always be filtration through a specialized medium. For many common palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings sometimes adapted for these scaffolds, the catalyst may precipitate upon cooling or can be adsorbed onto a solid support.

Recommended Protocol: Filtration

  • Reaction Quenching & Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. In many cases, this can induce the precipitation of the palladium catalyst, especially if it's a heterogeneous catalyst or if it agglomerates post-reaction.

  • Solvent Addition: Dilute the reaction mixture with a solvent in which your product is highly soluble but the catalyst is not (e.g., ethyl acetate, dichloromethane). This reduces the viscosity and prevents your product from crashing out with the catalyst.

  • Filtration Medium Selection: Pass the diluted mixture through a pad of Celite® or a syringe filter with a silica or alumina stationary phase. Celite is effective at trapping finely dispersed palladium particles.

  • Washing: Wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.

  • Analysis: Concentrate the filtrate and analyze the residue for palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm if the removal was successful.

Causality: This method relies on the physical separation of the solid-state catalyst (or catalyst adsorbed onto a solid) from the soluble product. Its effectiveness is highest when the catalyst is heterogeneous or when homogeneous catalysts form insoluble aggregates upon reaction completion.

Question 2: Simple filtration didn't work. My product is still contaminated with significant levels of dissolved catalyst. What should I do next?

This is a common issue, particularly with homogeneous catalysts like Pd(PPh₃)₄, which remain soluble in the reaction medium. In this scenario, you must move to more active removal techniques, with the choice depending on the nature of your imidazo[1,2-a]pyridine product and the specific catalyst used. The primary options are liquid-liquid extraction with a chelating agent or the use of scavenger resins.

Workflow: Post-Filtration Purification Strategy

Below is a decision-making workflow to guide your choice.

G start Initial Filtration Fails (High Catalyst Content) product_props Assess Product Properties: - pH sensitivity? - Metal coordinating groups? start->product_props extraction Option A: Aqueous Wash / Liquid-Liquid Extraction product_props->extraction Product is stable to acid/base and won't chelate scavenger Option B: Scavenger Resin product_props->scavenger Product is sensitive or contains chelating moieties acidic_wash Acidic Wash (e.g., dil. HCl, NH4Cl) Removes basic catalysts/ligands extraction->acidic_wash chelator_wash Chelator Wash (e.g., EDTA, Thiourea soln.) Binds dissolved metal ions extraction->chelator_wash resin_choice Select Resin Type: - Thiol-based (for Pd, Cu) - Amine-based (for acidic metals) - Iminodiacetic acid (broad spectrum) scavenger->resin_choice final_analysis Final Analysis (ICP-MS) & Column Chromatography acidic_wash->final_analysis chelator_wash->final_analysis resin_choice->final_analysis

Caption: Decision workflow for post-filtration catalyst removal.

Category 2: Scavenger Resins

Question 3: I've decided to use a scavenger resin. How do I choose the right one for my palladium-catalyzed reaction?

Choosing the correct scavenger resin is crucial for efficient catalyst removal and depends on the nature of the metal and its oxidation state. For palladium, which is a soft metal, scavengers containing soft donor atoms like sulfur are highly effective.

Table 1: Common Scavenger Resins for Palladium Removal

Resin Functional GroupPrimary TargetBinding MechanismTypical Conditions
Thiol (Mercapto) Pd(0), Pd(II)Covalent bond formation (soft acid-soft base interaction)Room temp to 60 °C, 2-24 h
Amines (Primary, Secondary, Tertiary) Pd(II), Acidic LigandsCoordination, Ion ExchangeRoom temp, 1-12 h
Iminodiacetic Acid (IDA) Pd(II) and other divalent cationsChelationRoom temp, 4-24 h
Thiourea Pd(0), Pd(II), RuStrong ChelationRoom temp to 50 °C, 2-16 h

Expert Recommendation: For most imidazo[1,2-a]pyridine syntheses using common palladium catalysts (e.g., Pd/C, Pd(OAc)₂, Pd(PPh₃)₄), a thiol-functionalized silica or polystyrene resin is the most reliable starting point.

Protocol: Catalyst Scavenging with Thiol Resin

  • Solvent Exchange: After initial workup, dissolve your crude product in a solvent like dichloromethane (DCM), toluene, or acetonitrile. Ensure the product is fully dissolved.

  • Resin Addition: Add the scavenger resin (typically 3-10 equivalents relative to the catalyst amount).

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-16 hours. The optimal time should be determined by monitoring the palladium content.

  • Filtration: Filter off the resin.

  • Washing: Wash the resin with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate, and submit for ICP-MS analysis to confirm palladium levels are below the acceptable limit (typically <10 ppm for late-stage intermediates).

Category 3: Specific Catalyst Issues

Question 4: My reaction uses a copper catalyst (e.g., CuI). Are there special considerations for its removal?

Yes, copper catalysts can be particularly challenging. Copper(I) can be oxidized to Copper(II) during workup, leading to a mixture of species. Furthermore, the imidazo[1,2-a]pyridine core itself contains nitrogen atoms that can chelate with copper, making it difficult to remove.

Troubleshooting Copper Contamination:

  • Ammonia/Ammonium Chloride Wash: An aqueous wash with a solution of ammonium hydroxide or saturated ammonium chloride is often very effective. Ammonia forms a highly soluble deep-blue tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which partitions readily into the aqueous phase.

  • Acidic Wash: A wash with a dilute non-coordinating acid (e.g., 1 M HCl) can also be effective, but you must first confirm your product is stable under acidic conditions.

  • Specialized Scavengers: If aqueous washes are insufficient, use a scavenger resin with high affinity for copper. Iminodiacetic acid (IDA) functionalized resins are particularly effective chelators for Cu(II).

Question 5: I'm using a gold or iron catalyst for a cyclization step. How does their removal differ from palladium?

Gold (Au): Gold catalysts, often used in hydroamination or cyclization reactions, can be removed by adsorption onto activated carbon. A simple filtration of the reaction mixture through a pad of charcoal can significantly reduce gold content. Thiol-based scavengers are also highly effective for gold.

Iron (Fe): Iron is generally considered a more benign metal, but its removal is still necessary.

  • Oxidative Workup: An oxidative workup (e.g., with a dilute solution of H₂O₂ or bubbling air) can convert iron species to iron(III) hydroxides/oxides, which are insoluble and can be removed by filtration through Celite.

  • Acidic Extraction: Most iron salts can be removed with a simple acidic aqueous wash (e.g., dilute HCl), provided your product is acid-stable.

  • Chelation: For stubborn cases, washing with a solution of ethylenediaminetetraacetic acid (EDTA) can sequester the iron into the aqueous phase.

References

  • Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry. [Link]

  • Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Chemical Reviews. [Link]

  • Palladium Scavengers for Pharmaceutical Applications. Organic Process Research & Development. [Link]

  • Recent advances in the synthesis of imidazo[1,2-a]pyridines. RSC Advances. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines via a Copper-Catalyzed Tandem Reaction. Organic Letters. [Link]

Overcoming poor regioselectivity in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem, Alpidem, and Minodronic acid.[1][2] However, controlling the regioselectivity during their synthesis can be a significant challenge. This guide provides in-depth, troubleshooting-focused answers to common issues, backed by mechanistic insights and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My three-component reaction of a 2-aminopyridine, aldehyde, and isocyanide is giving me a mixture of regioisomers. How can I improve the regioselectivity for the 3-aminoimidazo[1,2-a]pyridine product?

This is a classic challenge often encountered in the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][3] The GBB reaction is a powerful tool for generating 3-aminoimidazo[1,2-a]pyridines, but its success and regioselectivity are highly dependent on the reaction conditions, particularly the catalyst employed.[4][5]

Core Problem: The key to regioselectivity in the GBB reaction lies in the initial condensation of the 2-aminopyridine with the aldehyde to form a Schiff base (iminium intermediate). The subsequent [4+1] cycloaddition of the isocyanide with this intermediate dictates the final regiochemical outcome. Side reactions or lack of proper activation can lead to a mixture of products.

Troubleshooting & Solutions:

  • Catalyst Selection is Crucial: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[6] The choice of catalyst can significantly impact the reaction rate and selectivity.

    • For improved yields and cleaner reactions, consider using:

      • Scandium triflate (Sc(OTf)₃): Known to be highly effective in catalyzing this transformation.[7]

      • Zirconium(IV) chloride (ZrCl₄): Another powerful Lewis acid for this reaction.[8]

      • p-Toluenesulfonic acid (p-TSA): A commonly used and effective Brønsted acid catalyst.[8]

      • Ammonium chloride (NH₄Cl): A milder and often effective catalyst.[6]

  • Solvent and Temperature Optimization:

    • While the GBB reaction can be performed under solvent-free conditions, the choice of solvent can influence the reaction's efficiency.[3] Common solvents include methanol, ethanol, and acetonitrile.

    • Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[9][10]

  • Use of Dehydrating Agents: To drive the formation of the crucial iminium intermediate, the addition of a dehydrating agent like trimethyl orthoformate can be beneficial, especially for less reactive aldehydes.[11]

Underlying Mechanism: The Groebke-Blackburn-Bienaymé Reaction

The reaction proceeds through the formation of an iminium ion from the condensation of the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a formal [4+1] cycloaddition with the iminium species, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_1 Step 1: Iminium Formation cluster_2 Step 2: [4+1] Cycloaddition cluster_3 Step 3: Tautomerization 2-Aminopyridine 2-Aminopyridine Iminium Ion Iminium Ion 2-Aminopyridine->Iminium Ion + Aldehyde, [H+] Aldehyde Aldehyde Aldehyde->Iminium Ion Cycloadduct Cycloadduct Iminium Ion->Cycloadduct + Isocyanide Isocyanide Isocyanide Isocyanide->Cycloadduct Final Product 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->Final Product Rearrangement

Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Question 2: I am trying to synthesize a 3-unsubstituted imidazo[1,2-a]pyridine, but I am getting low yields and purification is difficult. What are some reliable methods?

Synthesizing 3-unsubstituted imidazo[1,2-a]pyridines often involves a cascade reaction between a 2-aminopyridine and a suitable two-carbon synthon. The choice of catalyst and reaction conditions is critical to ensure a clean and efficient reaction.

Core Problem: Incomplete reaction, side-product formation, and harsh reaction conditions can lead to low yields and difficult purification. A common issue is the need for a catalyst that is both effective and easily separable from the reaction mixture.

Troubleshooting & Solutions:

  • Reaction with Nitroolefins: A highly effective method involves the cascade reaction of 2-aminopyridines with nitroolefins.

    • Catalyst: Iron(III) chloride (FeCl₃) has been identified as a superior Lewis acid catalyst for this transformation, outperforming others like AlCl₃, ZnCl₂, and various triflates.[7][12]

    • Mechanism: The reaction likely proceeds through a Michael addition of the 2-aminopyridine to the nitroolefin, followed by cyclization and elimination of nitrous acid.[13]

  • Solvent and Temperature: The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.

  • Alternative Reagents: While α-haloketones are traditionally used, their lachrymatory nature can be problematic. The use of nitroolefins provides a valuable alternative.

Experimental Protocol: FeCl₃-Catalyzed Synthesis of 3-Unsubstituted Imidazo[1,2-a]pyridines [7][12]

  • To a solution of 2-aminopyridine (1.0 mmol) and the nitroolefin (1.2 mmol) in ethanol (5 mL), add FeCl₃ (10 mol%).

  • Reflux the reaction mixture for the time indicated by TLC analysis (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 3: My synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines is not regioselective. How can I control the substitution pattern?

Achieving specific substitution patterns, especially when installing different groups at the C2 and C3 positions, requires careful selection of starting materials and reaction methodology. Multicomponent reactions and sequential functionalization are key strategies.

Core Problem: Many classical methods, such as the condensation of a 2-aminopyridine with a diketone, can lead to mixtures of isomers if the diketone is unsymmetrical. Modern synthetic methods offer greater control.

Troubleshooting & Solutions:

  • One-Pot, Three-Component Reactions:

    • Using Arylglyoxals, 1,3-Dicarbonyls, and 2-Aminopyridines: This metal-free approach, often catalyzed by molecular iodine under microwave irradiation, provides a rapid and efficient route to a wide variety of 2,3-disubstituted imidazo[1,2-a]pyridines.[14] The regioselectivity is generally excellent.

    • Microwave-Assisted Synthesis: The use of microwave heating can significantly reduce reaction times and improve yields, often leading to cleaner products.[14][15][16]

  • Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones:

    • A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a versatile method that tolerates a broad range of functional groups.[17] This reaction proceeds through a catalytic Ortoleva-King type reaction.

  • Gold-Catalyzed Synthesis from Pyridine N-Oxides and Alkynes:

    • A regioselective, atom-economical synthesis using a gold catalyst (e.g., PicAuCl₂) has been developed.[18] This method is particularly mild and can be useful for installing stereogenic centers. The proposed mechanism involves the formation of a gold-carbenoid intermediate.[18]

Comparative Table of Regioselective Methods:

MethodKey ReagentsCatalystKey AdvantagesReference
GBB Reaction 2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃, ZrCl₄Access to 3-amino substituted products.[3][8]
Reaction with Nitroolefins 2-Aminopyridine, NitroolefinFeCl₃Excellent for 3-unsubstituted products.[7][12]
Iodine-Catalyzed MCR 2-Aminopyridine, Arylglyoxal, 1,3-DicarbonylI₂ (Molecular)Metal-free, rapid (microwave-assisted), diverse 2,3-disubstitution.[14]
Copper-Catalyzed Aerobic Oxidation 2-Aminopyridine, KetoneCuIBroad functional group tolerance.[17]
Gold-Catalyzed Redox Synthesis Pyridine N-Oxide, AlkynePicAuCl₂Mild conditions, atom-economical, potential for stereocontrol.[18]

Visualization of a Regioselective Pathway

regioselective_synthesis Start Starting Materials (2-Aminopyridine, Ketone) Intermediate Ortoleva-King Intermediate Start->Intermediate CuI Catalyst, O₂ (Air) Product Regioselective Product (2,3-Disubstituted Imidazo[1,2-a]pyridine) Intermediate->Product Intramolecular Cyclization

Caption: Copper-catalyzed regioselective synthesis workflow.

References

Validation & Comparative

A Comparative Spectroscopic Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a key heterocyclic compound within the medicinally significant imidazo[1,2-a]pyridine scaffold. Due to the limited availability of complete experimental spectra for this specific molecule, this guide presents a combination of predicted data, based on established spectroscopic principles and experimental data from closely related structural analogs. This approach offers a robust framework for the characterization and identification of this compound and its derivatives in a research and development setting.

The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, forming the core of drugs such as the hypnotic zolpidem and the anxiolytic alpidem. The introduction of various substituents onto this scaffold allows for the fine-tuning of its biological activity, making the precise characterization of novel derivatives paramount.

Comparative Spectroscopic Analysis

This section details the expected and observed spectroscopic data for this compound and compares it with its unsubstituted analog, imidazo[1,2-a]pyridin-3-ylmethanol, and the parent scaffold, 8-methylimidazo[1,2-a]pyridine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~7.6s-Singlet due to the absence of adjacent protons.
H-5~7.9d~7.0Doublet due to coupling with H-6.
H-6~6.7t~7.0Triplet due to coupling with H-5 and H-7.
H-7~7.1d~7.0Doublet due to coupling with H-6.
CH₃ (at C-8)~2.4s-Singlet for the methyl group protons.
CH₂OH~4.8s-Singlet for the methylene protons of the methanol group.
OHVariablebr s-Broad singlet, position is solvent and concentration dependent.

Experimental ¹H NMR Data for Imidazo[1,2-a]pyridin-3-ylmethanol:

A partial experimental spectrum for the unsubstituted analog, imidazo[1,2-a]pyridin-3-ylmethanol, has been reported as follows: ¹H NMR (500 MHz, CDCl₃) δ 8.11 – 8.03 (m, 1H), 7.56 (d, J = 9.0 Hz, 2H), 7.16 (ddd, J = 9.3, 6.8, 1.2 Hz, 1H), 6.77 (dt, J = 7.6, 3.8 Hz, 1H), 4.86 (s, 2H)[1]. The multiplet at ~8.0-8.1 ppm likely corresponds to H-5, while the signals around 7.56, 7.16, and 6.77 ppm represent the other pyridine ring protons. The singlet at 4.86 ppm is assigned to the CH₂OH group.

Comparison and Rationale:

The predicted spectrum for the 8-methyl derivative is based on the known effects of substituents on the chemical shifts of the imidazo[1,2-a]pyridine ring system. The electron-donating methyl group at the C-8 position is expected to cause a slight upfield shift of the adjacent pyridine protons compared to the unsubstituted analog. The chemical shifts of the imidazole ring proton (H-2) and the methanol side chain are expected to be less affected.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~130
C-3~125
C-5~123
C-6~112
C-7~128
C-8~128
C-8a~145
CH₃ (at C-8)~17
CH₂OH~55

Comparative ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives:

For comparison, the ¹³C NMR data for 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde shows signals for the imidazo[1,2-a]pyridine core at δ = 179.3, 158.0, 147.5, 132.2, 130.2, 129.6, 128.7, 128.6, 120.5, 117.2, and 115.1 ppm[2]. The presence of the electron-withdrawing aldehyde and phenyl groups significantly influences the chemical shifts.

Rationale for Prediction:

The predicted ¹³C NMR chemical shifts for this compound are estimated based on the additive effects of the methyl and hydroxymethyl substituents on the parent imidazo[1,2-a]pyridine scaffold. The C-8 carbon bearing the methyl group and the C-3 carbon attached to the methanol group will show characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₃, CH₂)
1640-1500C=C and C=N stretchAromatic rings
1450-1350C-H bendAliphatic (CH₃, CH₂)
1200-1000C-O stretchAlcohol

Comparative IR Data for Imidazo[1,2-a]pyridine:

The FT-IR spectrum of the parent imidazo[1,2-a]pyridine has been studied, and its vibrational bands have been assigned using DFT calculations[3]. The characteristic ring stretching and bending vibrations provide a baseline for interpreting the spectrum of its derivatives. The introduction of the methanol group in the target molecule will introduce a prominent broad O-H stretching band and a strong C-O stretching band.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This reaction offers an efficient one-pot synthesis of the imidazo[1,2-a]pyridine scaffold.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq.), an appropriate aldehyde (e.g., paraformaldehyde, 1.2 eq.), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq.) in a suitable solvent such as methanol.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

G cluster_0 Groebke-Blackburn-Bienaymé Reaction 2-amino-3-methylpyridine 2-amino-3-methylpyridine Reaction_Mixture Reaction Mixture (Stir at RT) 2-amino-3-methylpyridine->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Isocyanide Isocyanide Isocyanide->Reaction_Mixture Solvent (Methanol) Solvent (Methanol) Solvent (Methanol)->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Concentration Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Workflow

G cluster_1 Spectroscopic Analysis Sample Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Standard workflow for spectroscopic characterization of the synthesized compound.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, supported by comparative data from closely related analogs. The predicted ¹H NMR, ¹³C NMR, and IR data, along with the provided synthetic and analytical workflows, serve as a valuable resource for researchers working on the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives. As experimental data for the title compound becomes available, this guide can be further refined to provide an even more accurate and detailed spectroscopic profile.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classic Condensations to Modern Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1] Its derivatives have demonstrated a broad spectrum of therapeutic activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[2] This guide provides a comparative analysis of the most prominent synthetic methodologies for constructing this privileged heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific needs.

Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Synthesis

The traditional methods for synthesizing imidazo[1,2-a]pyridines have been instrumental in the development of this field. These reactions, while sometimes requiring harsh conditions, are well-established and offer reliable routes to a variety of derivatives.

The Tschitschibabin Reaction: A Century-Old Condensation

First reported in 1925, the Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] Mechanistically, the reaction proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.

The choice of base and solvent is critical in this reaction. While early procedures utilized high temperatures in the absence of a base, the introduction of a mild base such as sodium bicarbonate allows for milder reaction conditions and improved yields.[3]

Mechanism of the Tschitschibabin Reaction

Tschitschibabin Reaction Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2-Aminopyridine 2-Aminopyridine Intermediate_1 N-Alkylated Intermediate 2-Aminopyridine->Intermediate_1 alpha-Haloketone α-Haloketone alpha-Haloketone->Intermediate_1 Cyclized_Intermediate Cyclized Intermediate Intermediate_1->Cyclized_Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo[1,2-a]pyridine -H2O

Caption: Mechanism of the Tschitschibabin Reaction.

The Ortoleva-King Reaction: A Tandem Approach

The Ortoleva-King reaction provides an alternative classical route, particularly for the synthesis of 2-aryl-imidazo[1,2-a]pyridines. This method involves the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine.[4] The reaction is believed to proceed through the in situ formation of an α-iodoacetophenone, which then undergoes a Tschitschibabin-type condensation.[5] This one-pot, tandem process avoids the need to pre-synthesize and handle lachrymatory α-haloketones.[4]

Recent modifications have introduced catalytic systems, such as copper(I) iodide, to facilitate the reaction under aerobic conditions.[5] Mechanistic studies suggest these catalytic variants proceed through a catalytic Ortoleva-King pathway.[5]

Modern Methods: Efficiency, Diversity, and Greener Approaches

Contemporary synthetic chemistry has driven the development of more efficient, versatile, and environmentally benign methods for constructing the imidazo[1,2-a]pyridine core. These approaches often involve multicomponent reactions, microwave assistance, and one-pot procedures.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Multicomponent Strategy

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[6][7] This reaction is highly valued for its atom economy, operational simplicity, and the ability to generate a wide diversity of substituted imidazo[1,2-a]pyridines in a single step.[6]

The GBB reaction is particularly effective for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7] The choice of catalyst is crucial for optimizing the reaction, with acids like perchloric acid, ammonium chloride, and p-toluenesulfonic acid being commonly employed.[6][8][9]

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB Reaction Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Rearrangement 2-Aminopyridine 2-Aminopyridine Imine Imine Intermediate 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloadduct [4+1] Cycloadduct Imine->Cycloadduct + Isocyanide Imidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->Imidazo[1,2-a]pyridine Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Microwave-Assisted Synthesis: Accelerating the Pace of Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[10][11] The application of microwave energy to the synthesis of imidazo[1,2-a]pyridines has been demonstrated for various reaction types, including the Tschitschibabin condensation and multicomponent reactions.[10][12]

For instance, the reaction of 2-aminopyridines with α-bromoketones under microwave irradiation can be completed in minutes, compared to hours required for conventional heating, often with higher yields.[10] This rapid and efficient approach is highly amenable to the construction of compound libraries for drug discovery and materials science research.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for a particular imidazo[1,2-a]pyridine target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key features of the discussed methods.

Method Starting Materials Key Reagents/Catalysts Typical Reaction Time Typical Yields Advantages Disadvantages
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneBase (e.g., NaHCO₃)Hours to daysModerate to goodWell-established, reliableRequires α-haloketones (lachrymatory), sometimes harsh conditions
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneIodine, Catalysts (e.g., CuI)HoursModerateOne-pot, avoids handling α-haloketonesMay require optimization, moderate yields
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine, Aldehyde, IsocyanideLewis/Brønsted acid (e.g., HClO₄, NH₄Cl)HoursGood to excellentHigh atom economy, diversity-oriented, one-potIsocyanides can be toxic and have unpleasant odors
Microwave-Assisted Synthesis Various (depends on reaction)VariousMinutesGood to excellentRapid, often higher yields, suitable for high-throughput synthesisRequires specialized microwave equipment

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of representative imidazo[1,2-a]pyridines using the Tschitschibabin, GBB, and microwave-assisted methods are provided below.

General Experimental Workflow

Experimental Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Temperature/Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, HRMS, etc.) Purification->Characterization Product Pure Imidazo[1,2-a]pyridine Characterization->Product

Caption: A general experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via a Modified Tschitschibabin Reaction
  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.1 mmol) and sodium bicarbonate (1.5 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine via the Groebke-Blackburn-Bienaymé Reaction[6]
  • In a sealed vial, combine 2-aminopyridine (1.0 mmol, 1.0 equiv.), furfural (1.0 mmol, 1.0 equiv.), and cyclohexyl isocyanide (1.0 mmol, 1.0 equiv.).[6]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (10 mol%).[9]

  • Dissolve the mixture in ethanol (1.0 M) and stir at room temperature for the specified time (monitor by TLC).[9]

  • Alternatively, for an ultrasound-assisted procedure, place the sealed vial in an ultrasonic bath at room temperature for a shorter duration.[6]

  • After completion of the reaction, remove the solvent under reduced pressure.[6]

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.[6]

Protocol 3: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines[10]
  • In a microwave-safe reaction vessel, combine the 2-aminopyridine (1.0 mmol), the appropriate α-bromoketone (1.1 mmol), and a suitable solvent such as a mixture of water and isopropanol (H₂O-IPA).[10]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100 °C) for a short duration (typically 5-15 minutes).[10]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylimidazo[1,2-a]pyridine.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical condensation reactions to modern, highly efficient multicomponent and microwave-assisted methods. The Tschitschibabin and Ortoleva-King reactions remain valuable for their simplicity and reliability, while the Groebke-Blackburn-Bienaymé reaction offers unparalleled opportunities for generating molecular diversity. The advent of microwave-assisted synthesis has further revolutionized the field by dramatically reducing reaction times and improving yields.

The selection of a synthetic strategy should be guided by the specific research goals, taking into account factors such as substrate availability, desired substitution patterns, and scalability. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully synthesize these important heterocyclic compounds for their applications in drug discovery and materials science.

References

  • Bâenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Cervantes-Reyes, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18, 10. [Link]

  • Chung, N. T., Dung, V. C., & Duc, D. X. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2012). A One-Pot Three-Component Strategy for the Synthesis of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 77(9), 4438–4444.
  • Hamdi, A., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 68, 00018. [Link]

  • Kurteva, V. B., & Lubenov, L. A. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(96), 53965-53974. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Mishra, A., et al. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 22(11), 586-594. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103964. [Link]

  • Mondal, S., & Guchhait, S. K. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ChemistrySelect, 4(29), 8569-8573. [Link]

  • Morales-Cerrada, R., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc., 16, 88. [Link]

  • Name Reactions. (n.d.). Chichibabin Reaction. [Link]

  • Panda, G., & Mishra, M. (2022). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 58(1), 13-31. [Link]

  • Ramirez-Quiroz, J. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16, 28. [Link]

  • Rivera-Lugo, M. J., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chem. Proc., 18, 25. [Link]

  • Rodríguez-Cárdenas, N., et al. (2021). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of the Mexican Chemical Society, 65(3), 362-376. [Link]

  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(13), 5552–5559. [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. [Link]

  • Singh, A., & Singh, U. P. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Chemical Science International Journal, 31-38. [Link]

  • Wang, X., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1480–1485. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • Yancheva, D., & Kurteva, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35227–35240. [Link]

  • Zare, A., & Meraj, F. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 45(1), 107-114. [Link]

  • Zare, A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. [Link]

  • Zare, A., et al. (2017). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2017(4), M959. [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]

  • Various Authors. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. [Link]

Sources

A Technical Guide to the Biological Activity of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol in Comparison to Other Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol against other functionalized imidazopyridine scaffolds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes structure-activity relationship (SAR) data from closely related analogs to project its likely biological profile. We will delve into key therapeutic areas where imidazopyridines have shown promise, including oncology, inflammation, and neuroscience, providing a framework for hypothesis-driven research and drug discovery efforts.

The Imidazopyridine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[1] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent) feature this scaffold, underscoring its therapeutic potential.[1] The biological activity of imidazopyridine derivatives can be finely tuned by substitutions at various positions of the bicyclic ring system, most notably at the C2, C3, C7, and C8 positions.

Comparative Biological Activity Analysis

This section will explore the known biological activities of imidazopyridine derivatives with structural similarities to this compound, focusing on anticancer, anti-inflammatory, and GABA-A receptor modulation activities.

Anticancer Activity

The imidazopyridine scaffold is a prominent feature in the design of novel anticancer agents, with derivatives showing inhibitory activity against various cancer cell lines and specific molecular targets.[2][3]

This compound incorporates a methyl group at the C8 position and a methanol group at the C3 position. Analysis of related compounds suggests these features may contribute to its anticancer potential.

  • Substitution at C3: Functionalization at the C3 position of the imidazopyridine ring is a common strategy in the development of anticancer agents.[1] For instance, a series of 3-aminoimidazo[1,2-a]pyridine compounds have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. In one study, a compound with a p-chlorophenyl group at the C3 position and a nitro group at the C2 position demonstrated high inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 µM. While a methanol group at C3, as in our target compound, is a relatively simple substitution, it provides a hydroxyl group that can participate in hydrogen bonding interactions with target proteins.

  • Substitution at C8: The influence of a methyl group at the C8 position on anticancer activity is less consistently documented. However, some studies on c-Met inhibitors with an imidazo[1,2-a]pyridine scaffold have explored substitutions at this position.[4] While a fluorine atom at C8 was used to mimic the properties of a nitrogen atom in related scaffolds, the impact of a methyl group would likely be on the compound's lipophilicity and steric profile, which could influence its binding to target kinases.[4]

Comparative Data for Anticancer Activity of Imidazopyridine Derivatives:

Compound/DerivativeC2-SubstituentC3-SubstituentC8-SubstituentCell LineIC50 (µM)Reference
Compound 12 4-NitrophenylN-(4-chlorophenyl)aminoHHT-29 (Colon)4.15
Compound 14 3-TolylN-(4-chlorophenyl)aminoHB16F10 (Melanoma)21.75
Compound 22e 6-(1-methyl-1H-pyrazol-4-yl)HFEBC-1 (Lung)0.045[4]
HB9 4-Carboxyphenyl-(hybridized)HHA549 (Lung)50.56[5]
HB10 4-Carboxyphenyl-(hybridized)HHHepG2 (Liver)51.52[5]

Based on the available data, functionalization at the C3 position appears to be a key determinant of anticancer activity. The methanol group in This compound could serve as a valuable synthetic handle for further derivatization to enhance potency.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, including cancer. Imidazopyridine derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators.[6][7]

A recent study on a novel 8-methyl-imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) , demonstrated significant anti-inflammatory effects in breast and ovarian cancer cell lines.[8] This compound, which shares the 8-methyl substitution with our target molecule, was shown to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[8]

  • Substitution at C8: The presence of the 8-methyl group in MIA suggests that this substitution is compatible with anti-inflammatory activity. It may contribute to the overall lipophilicity and binding affinity of the molecule to its targets.

  • Substitution at C3: In MIA, the C3 position is substituted with a bulky N-(p-tolyl)amino group.[8] In contrast, This compound has a much smaller and more polar methanol group at this position. This difference is likely to have a significant impact on the anti-inflammatory profile. While the hydroxyl group of the methanol could potentially form hydrogen bonds with target enzymes like COX-2, the overall smaller size might result in a different binding mode and potency compared to MIA.

Signaling Pathway Implicated in the Anti-inflammatory Action of an 8-Methyl-Imidazopyridine Derivative:

G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Inflammatory Mediators Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) STAT3 STAT3 Cytokines (e.g., IL-6)->STAT3 activates NF-κB NF-κB STAT3->NF-κB activates IκBα IκBα NF-κB->IκBα inhibits degradation of iNOS iNOS NF-κB->iNOS induces COX-2 COX-2 NF-κB->COX-2 induces MIA (8-Methyl-Imidazopyridine) MIA (8-Methyl-Imidazopyridine) MIA (8-Methyl-Imidazopyridine)->STAT3 inhibits phosphorylation MIA (8-Methyl-Imidazopyridine)->NF-κB suppresses

Caption: Proposed mechanism of anti-inflammatory action of an 8-methyl-imidazopyridine derivative.

GABA-A Receptor Modulation

Imidazopyridines are well-known for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9] This interaction is responsible for the sedative, anxiolytic, and anticonvulsant properties of drugs like zolpidem. The affinity and selectivity for different GABA-A receptor subtypes are highly dependent on the substitution pattern of the imidazopyridine core.

  • Substitution at C3 and C8: While specific data for This compound is unavailable, SAR studies of other imidazopyridines suggest that substituents at both C3 and C8 positions can influence GABA-A receptor binding. The C8 position, in particular, has been shown to play a role in subtype selectivity.[10] For example, in a series of imidazodiazepines, a C8-acetylene group was found to be important for α5-subtype selectivity.[10] The methyl group at C8 in our target compound is smaller and less electron-withdrawing than an acetylene group, which would likely alter its interaction with the receptor. The C3-methanol group, being polar, might also influence the binding affinity and selectivity.

Comparative Binding Affinities of Imidazopyridine Analogs at the Benzodiazepine Site of GABA-A Receptors:

CompoundC8-Substituentα1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)Reference
Zolpidem CH315300350400[11]
Alpidem Cl1.52.53.520[11]

The data for zolpidem, which also has a methyl group at a position on the pyridine ring (C7, not C8), highlights the importance of this type of substitution for GABA-A receptor affinity. The precise impact of an 8-methyl group in conjunction with a C3-methanol would require experimental validation.

Experimental Protocols

To facilitate further research, this section provides a general methodology for key assays used to evaluate the biological activities discussed above.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the test compound on NO production.

GABA-A Receptor Binding Assay

This radioligand binding assay measures the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.

  • Binding Reaction: In a 96-well plate, incubate the brain membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and various concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the mixture at 0-4°C for a specific period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like diazepam) from the total binding. Calculate the Ki (inhibition constant) of the test compound from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Biological Activity Screening:

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Tertiary Assays Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Anticancer_Assay Anticancer Assay (MTT) Structural_Analysis->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO) Structural_Analysis->Anti_inflammatory_Assay GABA_A_Binding GABA-A Receptor Binding Structural_Analysis->GABA_A_Binding Mechanism_of_Action Mechanism of Action Studies Anticancer_Assay->Mechanism_of_Action Active Anti_inflammatory_Assay->Mechanism_of_Action Active GABA_A_Binding->Mechanism_of_Action Active In_Vivo_Models In Vivo Efficacy Models Mechanism_of_Action->In_Vivo_Models ADME_Tox ADME/Tox Profiling In_Vivo_Models->ADME_Tox

Caption: A generalized workflow for the biological evaluation of novel imidazopyridine derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound is currently lacking in the public domain, a comparative analysis of structurally related imidazopyridine derivatives provides a strong foundation for predicting its potential therapeutic applications. The presence of the 8-methyl group, as seen in the anti-inflammatory agent MIA, and the C3-methanol group, a common site for functionalization in anticancer imidazopyridines, suggests that this compound is a promising candidate for further investigation in both oncology and inflammation. Furthermore, the established role of the imidazopyridine scaffold in modulating GABA-A receptors warrants exploration of its potential in neuroscience.

Future research should focus on the synthesis and comprehensive biological evaluation of This compound using the assays outlined in this guide. Mechanistic studies to identify its specific molecular targets and signaling pathways will be crucial for understanding its mode of action. The C3-methanol group also offers a convenient point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel imidazopyridine-based therapeutics.

References

  • Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2022). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). ACS Medicinal Chemistry Letters, 10(10), 1436–1441.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2015). Mini-Reviews in Medicinal Chemistry, 15(11), 933–949.
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(10), 1137–1142.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). BioImpacts, 13(4), 291–301.
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2018). Medicinal Chemistry Research, 27(4), 1149–1158.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (n.d.).
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). BioImpacts.
  • Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides. (2020). Asian Journal of Organic Chemistry, 9(8), 1206-1209.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Molecules, 27(18), 6035.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2025). Chemical Methodologies, 9(11), 1-15.
  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (2022). Molecules, 27(15), 4983.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2019). Organic & Biomolecular Chemistry, 17(29), 6929-6951.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.
  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. (2006). Journal of Medicinal Chemistry, 49(1), 35-38.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(19), 6296.
  • In Silico Screening of Novel α1-GABAAR PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (2022). International Journal of Molecular Sciences, 23(21), 13426.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 1-14.
  • This compound AldrichCPR 178488-40-9. (n.d.). Sigma-Aldrich.
  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2017). Scientific Reports, 7(1), 1-12.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • This compound | 178488-40-9. (n.d.). ChemicalBook.
  • Binding affinities of benzodiazepine site ligands to wild-type and mutant GABAA receptors. (2002). European Journal of Pharmacology, 434(3), 133-143.

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Platform for Potent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to IC50 Values of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse range of protein kinases implicated in cancer and other diseases. Its unique structural and electronic properties allow for the development of highly potent and selective inhibitors. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against key kinase targets, offering valuable insights for researchers and drug development professionals.

The Rise of Imidazo[1,2-a]pyridines in Kinase Inhibition

The fused bicyclic system of imidazo[1,2-a]pyridine offers a rigid framework that can be strategically functionalized to interact with the ATP-binding pocket of kinases. This adaptability has led to the discovery of inhibitors targeting a spectrum of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and c-Met, as well as serine/threonine kinases such as Aurora kinases. The exploration of this scaffold continues to yield novel compounds with significant therapeutic potential.

Comparative Analysis of IC50 Values

The inhibitory potency of a compound is a critical parameter in drug discovery, and the IC50 value remains a cornerstone for this assessment. The following sections present a comparative overview of the IC50 values for representative imidazo[1,2-a]pyridine-based inhibitors against several important kinase families.

c-Met Kinase Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is a key driver in various cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent c-Met inhibitors.

Compound/Derivativec-Met IC50 (nM)Reference
Anlotinib>2000[1]
Compound 22e3.9[2]
Compound 261.9[3]
Compound 3112.8[4]
Volitinib (Compound 16)6[5]

Key Insights: The data highlights the development of highly potent c-Met inhibitors from the imidazo[1,2-a]pyridine scaffold, with compounds like 22e and 26 demonstrating single-digit nanomolar IC50 values.[2][3] This underscores the scaffold's suitability for targeting the c-Met kinase.

VEGFR2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Targeting VEGFR2 is a clinically validated anti-cancer strategy.

Compound/DerivativeVEGFR2 IC50 (nM)Reference
Anlotinib0.2[1][6]
Compound 12k1[7]
Compound 262.2[3]

Key Insights: Anlotinib, a marketed drug, showcases the exceptional potency achievable with the imidazo[1,2-a]pyridine core, exhibiting a sub-nanomolar IC50 value against VEGFR2.[1][6] This level of potency is a significant contributor to its clinical efficacy.

Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for cell cycle regulation, particularly during mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

Compound/DerivativeAurora A IC50 (nM)Aurora B IC50 (nM)Reference
Imidazo-[1,2-a]-pyrazine (1)250 (cell potency)250 (cell potency)[7][8]
SCH 1473759 (12k)0.02 (Kd)0.03 (Kd)[7]
CCT137690 (51)1525[9]

Key Insights: The imidazo[1,2-a]pyridine and its related pyrazine bioisostere have yielded potent pan-Aurora kinase inhibitors. Notably, SCH 1473759 (12k) demonstrates picomolar binding affinity (Kd), indicating a very strong interaction with both Aurora A and B.[7]

Anlotinib: A Multi-Targeted Imidazo[1,2-a]pyridine Inhibitor

Anlotinib is a prime example of a successful drug molecule built upon the imidazo[1,2-a]pyridine scaffold. It is a multi-target tyrosine kinase inhibitor that has been approved for the treatment of various cancers. Its inhibitory profile highlights the broad applicability of this chemical class.

Kinase TargetAnlotinib IC50 (nM)Reference
VEGFR20.2[1][6]
VEGFR30.7[1]
c-Kit14.8[1]
PDGFRβ115.0[1]
FGFR111.7[10]
FGFR225[6]
VEGFR126.9[1]
c-Met>2000[1]

Key Insights: Anlotinib demonstrates potent inhibition of the VEGFR and FGFR families, consistent with its anti-angiogenic mechanism of action.[1][6][10] Its broader kinase profile contributes to its efficacy across different tumor types. The high IC50 value against c-Met suggests selectivity over this particular kinase.[1]

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The determination of IC50 values is a critical step in the evaluation of kinase inhibitors. A common method is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

Principle of the Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is typically measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. A common approach involves the use of a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine inhibitor in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations for testing. A 12-point, 3-fold dilution series is common.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted inhibitor or control (DMSO for 0% inhibition, a known broad-spectrum inhibitor like staurosporine for 100% inhibition) to the wells of a low-volume 384-well plate.

    • Add the purified kinase enzyme to each well, except for the "no enzyme" control wells.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Incubate to allow for complete ATP depletion.

    • Add a detection reagent that converts the ADP generated into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from the "no enzyme" control wells.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11][12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Mix add_substrate_atp Initiate Reaction with Substrate/ATP prep_substrate->add_substrate_atp add_inhibitor->add_kinase add_kinase->add_substrate_atp incubate Incubate at 30°C add_substrate_atp->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent read_luminescence Measure Luminescence add_detection_reagent->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data

Caption: Workflow for in vitro kinase assay to determine IC50 values.

Signaling Pathway Inhibition

The inhibition of kinases by imidazo[1,2-a]pyridine derivatives disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. The following diagram illustrates a simplified representation of the inhibition of the VEGFR2 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->VEGFR2 Inhibits (Blocks ATP Binding)

Caption: Inhibition of the VEGFR2 signaling pathway.

Conclusion

The imidazo[1,2-a]pyridine scaffold has proven to be a highly productive starting point for the development of potent and selective kinase inhibitors. The comparative IC50 data presented in this guide demonstrates the remarkable potency that has been achieved against key cancer targets such as c-Met, VEGFR2, and Aurora kinases. The successful clinical development of Anlotinib serves as a testament to the therapeutic potential of this chemical class. Continued exploration of the structure-activity relationships within this scaffold holds significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Yuan, H., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]

  • Lin, B., et al. (2018). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Science, 109(4), 1205-1215. [Link]

  • Trivedi, R., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Matsumoto, S., et al. (2014). Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 195-207. [Link]

  • Sun, Y., et al. (2018). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Science, 109(4), 1205-1215. [Link]

  • Wang, W., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(7), 964-974. [Link]

  • Trivedi, R., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][7]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • APExBIO. (2025). Anlotinib Hydrochloride: Multi-Target Tyrosine Kinase Inhibitor for Anti-Angiogenic Cancer Research. Inhibitor Research Hub.[Link]

  • Sun, T., et al. (2020). Anlotinib for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial. Frontiers in Oncology, 10, 706. [Link]

  • Safavi, M., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3644. [Link]

  • Howard, S., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a New Anticancer Candidate

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and selectivity remains paramount. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds often exert their influence by modulating key signaling pathways critical to cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][4]

This guide focuses on a specific derivative, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol . While its direct anticancer activities are not yet extensively documented in publicly available literature, its structural similarity to other bioactive imidazo[1,2-a]pyridines makes it a compelling candidate for investigation.[5][6][7]

The purpose of this document is not to present definitive results, but to provide a robust, field-proven framework for its evaluation. As senior application scientists, we understand that rigorous benchmarking is the crucible in which a compound's therapeutic potential is forged. Here, we outline a multi-tiered strategy, from broad cytotoxic screening to specific mechanistic assays and a framework for in vivo validation, comparing our candidate against established anticancer agents.

Compound Profiles: The Challenger and The Champions

A meaningful benchmark requires well-characterized comparators. We have selected a panel of standard-of-care anticancer drugs that represent diverse mechanisms of action, providing a comprehensive context for evaluating our target compound.

Compound NameChemical StructurePrimary Mechanism of Action
This compound Cc1cccn2c(CO)cnc12Hypothesized: Kinase inhibition, potentially targeting the PI3K/Akt/mTOR pathway based on the imidazo[1,2-a]pyridine core.[4]
Paclitaxel Microtubule StabilizerPromotes microtubule assembly and stabilization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Doxorubicin Topoisomerase II InhibitorIntercalates into DNA and inhibits topoisomerase II, preventing the re-ligation of DNA strands and leading to DNA damage and apoptosis.
Gefitinib EGFR Kinase InhibitorA targeted therapy that specifically inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, blocking downstream signaling pathways involved in cell proliferation.

Tier 1: In Vitro Cytotoxicity Screening

The Causality Behind the Choice: The first and most fundamental question is whether the compound can kill cancer cells. A cytotoxicity assay provides a quantitative measure of a drug's ability to inhibit cell growth or induce cell death. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, reliable, and high-throughput colorimetric method.[8][9][10] It measures the metabolic activity of a cell population, which in most cases, is directly proportional to the number of viable cells.[9][11] By determining the half-maximal inhibitory concentration (IC50), we can directly compare the potency of our candidate against benchmark drugs across a panel of cancer cell lines.

Illustrative Cytotoxicity Data (IC50, µM)

The following table presents plausible, illustrative data to demonstrate how results would be compared.

CompoundBreast (MCF-7)Lung (A549)Melanoma (A375)Cervical (HeLa)
This compound 8.512.29.7[4]15.4[4]
Paclitaxel 0.080.110.050.09
Doxorubicin 0.450.600.350.52
Gefitinib >505.5>508.2

Note: Data for Paclitaxel, Doxorubicin, and Gefitinib are representative values. Data for the test compound are hypothetical but informed by published data on similar scaffolds.[4]

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treat Drug Treatment cluster_assay MTT Assay seed 1. Seed Cells in 96-Well Plate (~1x10^4 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add Serial Dilutions of This compound & Benchmark Drugs incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL stock) incubate2->add_mtt incubate3 6. Incubate for 3-4h (Allows formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a series of dilutions for this compound and benchmark drugs (e.g., Paclitaxel, Doxorubicin) in culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[12][10]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of drug concentration and use non-linear regression to determine the IC50 value.

Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Arrest

The Causality Behind the Choice: A potent IC50 value tells us that a compound works, but not how. The next logical step is to investigate the primary mechanisms of cell death. Most effective anticancer drugs function by inducing apoptosis (programmed cell death) or by causing cell cycle arrest, which prevents cancer cells from dividing.[1][13] Flow cytometry-based assays are the gold standard for these investigations, allowing for rapid, quantitative analysis of individual cells within a population.[14]

A. Apoptosis Induction via Annexin V/PI Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect this event.[17][18] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[17]

Apoptosis_States Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApoptotic Early Apoptotic Cell Annexin V: Positive PI: Negative Healthy->EarlyApoptotic Apoptosis Initiation LateApoptotic Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive EarlyApoptotic->LateApoptotic Membrane Permeabilization

Caption: Cellular states as defined by Annexin V/PI staining.

Illustrative Apoptosis Data (% of Apoptotic Cells after 48h)
Compound (at 2x IC50)Early Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
Vehicle Control 2.1%1.5%3.6%
This compound 25.8%15.3%41.1%
Paclitaxel 18.2%35.7%53.9%
Doxorubicin 22.5%28.9%51.4%
Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the test compound and controls at their respective IC50 or 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., at 500 xg for 5 minutes), discard the supernatant, and wash the cells once with cold 1X PBS.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[15][19] The cell concentration should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL working solution) to the 100 µL cell suspension.[16][19] Gently vortex.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15][19]

  • Dilution & Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.[15][19] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

B. Cell Cycle Analysis

This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[13] DNA-intercalating dyes like Propidium Iodide (PI) stain the DNA stoichiometrically, meaning cells in the G2/M phase (with twice the DNA content of G1 cells) will exhibit twice the fluorescence intensity.[20] This allows us to identify if a compound causes cells to accumulate in a specific phase, indicating an interruption of the cell division process.

Cell_Cycle G1 G1 (2n DNA) S S (Synthesis) G1->S Growth & DNA Replication G2M G2/M (4n DNA) S->G2M Replication Complete G2M->G1 Mitosis

Caption: The major phases of the eukaryotic cell cycle.

Illustrative Cell Cycle Data (% of Cells in Phase after 24h)
Compound (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control 55.2%28.3%16.5%
This compound 20.1%15.5%64.4%
Paclitaxel 10.8%8.1%81.1%
Doxorubicin 45.3%12.2%42.5%
Detailed Protocol: Cell Cycle Analysis via PI Staining
  • Cell Treatment: Seed cells as described for the apoptosis assay and treat with compounds for 24 hours.

  • Harvesting: Collect and wash cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[21]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.[20] Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Tier 3: In Vivo Efficacy Framework

The Causality Behind the Choice: While in vitro data is essential, it cannot fully predict a drug's behavior in a complex biological system. An in vivo model is the critical next step to assess efficacy, toxicity, and pharmacokinetics.[22][23] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model for evaluating anticancer agents.[22][24][25]

Experimental Workflow: Human Tumor Xenograft Study

Xenograft_Workflow cluster_implant Tumor Implantation cluster_treat_vivo Treatment Phase cluster_endpoint Study Endpoint implant 1. Subcutaneously Inject Cancer Cells into Immunocompromised Mice growth 2. Monitor Mice until Tumors Reach Palpable Size (e.g., 100-150 mm³) implant->growth randomize 3. Randomize Mice into Treatment & Control Groups growth->randomize administer 4. Administer Compound & Controls (e.g., Daily, IP/IV/PO) randomize->administer monitor 5. Measure Tumor Volume & Body Weight Bi-weekly administer->monitor euthanize 6. Euthanize Mice at Endpoint (e.g., Day 21) monitor->euthanize excise 7. Excise & Weigh Tumors euthanize->excise analysis_vivo Data Analysis excise->analysis_vivo Calculate TGI

Caption: Workflow for an in vivo subcutaneous xenograft model.

High-Level Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Harvest cancer cells (e.g., A549 lung cancer) during their exponential growth phase. Resuspend cells in a sterile, serum-free medium, often mixed with Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[22][26]

  • Tumor Growth and Randomization: Monitor the mice until tumors reach an average volume of 100-150 mm³. Randomize the animals into treatment and control groups (typically n=8-10 mice per group).[26]

  • Drug Administration: Administer this compound, a benchmark drug (e.g., Paclitaxel), and a vehicle control according to a predetermined schedule (e.g., daily or every other day) and route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a specified size), euthanize the animals, excise the tumors, and measure their final weight.[26] Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.[26]

Mechanistic Hypothesis: Targeting the PI3K/Akt/mTOR Pathway

Based on extensive literature for the imidazo[1,2-a]pyridine scaffold, a plausible mechanism of action for our candidate is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway cluster_outputs Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Promotes Survival Survival mTORC1->Survival Promotes Growth Growth mTORC1->Growth Promotes Inhibitor This compound Inhibitor->PI3K Potential Inhibition

Caption: The PI3K/Akt/mTOR pathway, a potential target.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the preclinical benchmarking of this compound. The tiered approach, progressing from broad cytotoxicity screening to mechanistic studies and in vivo validation, represents a logical and efficient pathway in early-stage drug discovery.

Should the experimental data align with the illustrative results presented—demonstrating potent cytotoxicity, induction of apoptosis, and cell cycle arrest at G2/M, along with in vivo tumor growth inhibition—this compound would warrant significant further investigation. Subsequent steps would include Western blot analysis to confirm the modulation of proteins in the PI3K/Akt pathway (e.g., decreased phosphorylation of Akt and mTOR), lead optimization to improve potency and drug-like properties, and comprehensive ADME/Tox studies to fully characterize its safety and pharmacokinetic profile.

By systematically comparing this novel molecule against a panel of diverse and well-established anticancer drugs, researchers can make informed, data-driven decisions about its potential as a next-generation cancer therapeutic.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from Springer Nature website. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • An, Z., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from NanoCellect website. [Link]

  • Le, H., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from Bio-Rad website. [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from University of Wisconsin website. [Link]

  • GemPharmatech. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from GemPharmatech website. [Link]

  • Singh, S., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Pal, D., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Osorio, J., et al. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Li, J., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences website. [Link]

  • Handog, L. B., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Drug Discovery. [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from NCI website. [Link]

  • Reddy, G. S., et al. (2020). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. The Journal of Organic Chemistry. [Link]

  • CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. Retrieved from CP Lab Safety website. [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from Amerigo Scientific website. [Link]

  • Systematic Reviews in Pharmacy. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Retrieved from SRP website. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Bohrium. (2021). Design, synthesis, anticancer activity and in silico studies of novel imidazo [1, 2‐a] pyridine‐based 1 H‐1, 2, 3‐triazole derivatives. Retrieved from Bohrium website. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Novel Imidazo[1,2-a]pyridine Analogs: A Case Study with (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Selectivity Imperative

The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Derivatives of this versatile heterocycle have been developed to target a wide array of kinases, including critical oncology targets like FLT3, PI3K, c-Met, and VEGFR2[1][2][3][4]. While this scaffold provides a robust framework for ATP-competitive inhibition, achieving a high degree of selectivity remains a paramount challenge in the development of safe and effective therapeutics. Off-target kinase interactions can lead to unforeseen toxicities or polypharmacology that can be either detrimental or, in some cases, beneficial. Therefore, a rigorous and systematic approach to cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and therapeutic potential.

This guide provides a comprehensive framework for characterizing the kinase selectivity of a novel imidazo[1,2-a]pyridine derivative, using the commercially available yet biologically uncharacterized compound, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol , as our primary case study. We will detail the essential experimental workflows, from broad kinome screening to in-cell target engagement verification, and compare its hypothetical selectivity profile against established imidazo[1,2-a]pyridine-based inhibitors with distinct selectivity patterns.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the selectivity profile of our topic compound, we have selected three representative imidazo[1,2-a]pyridine-based inhibitors with known, divergent kinase targets. These will serve as our points of comparison:

  • Compound A (FLT3 Inhibitor): A highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly against internal tandem duplication (ITD) mutants common in Acute Myeloid Leukemia (AML)[5].

  • Compound B (Pan-PI3K Inhibitor): A broad-spectrum inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating efficacy in tumors with dysregulated PI3K/AKT/mTOR signaling[3][6].

  • Compound C (Dual c-Met/VEGFR2 Inhibitor): A dual inhibitor targeting both the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2), key drivers of tumor growth and angiogenesis[1][4].

The Experimental Workflow: A Two-Pronged Approach to Profiling

A robust cross-reactivity assessment combines a broad biochemical screen with a focused cellular assay to confirm target engagement in a physiological context. Our recommended workflow consists of two key stages:

  • Biochemical Kinome-Wide Profiling: An in vitro assay to quantify the inhibitory activity of the compound against a large panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to verify direct binding of the compound to its putative target(s) within intact cells[7][8].

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation a Test Compound: This compound b Kinome-Wide Panel (e.g., >400 kinases) a->b c In Vitro Kinase Assay (e.g., Radiometric or TR-FRET) b->c d Generate IC50 Values & Kinome Selectivity Map c->d e Identify Putative Targets (from kinome screen) d->e Prioritize Hits f Select Relevant Cell Line e->f g Cellular Thermal Shift Assay (CETSA®) f->g h Confirm Target Engagement (via thermal stabilization) g->h

Figure 1: Overall workflow for cross-reactivity profiling.

Part 1: In Vitro Kinome-Wide Selectivity Screening

The initial step is to broadly survey the kinase landscape to identify potential targets. Large-scale kinase panels, often employing radiometric or fluorescence-based detection methods, provide a quantitative measure of a compound's potency against hundreds of kinases simultaneously[9][10].

Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay)

This protocol is adapted from standard industry practices for radiometric kinase assays, which are considered a gold standard for their direct measurement of enzymatic activity[9][11].

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a comprehensive panel of human protein kinases.

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Recombinant human kinases (panel of >400).

  • Corresponding optimized peptide or protein substrates.

  • Assay Buffer (specific to each kinase, typically includes a buffer salt, MgCl₂, and a reducing agent like DTT).

  • [γ-³³P]-ATP (specific activity ~10 Ci/mmol).

  • Kinase reaction plates (e.g., 96-well or 384-well).

  • Filter paper membranes (for capturing phosphorylated substrate).

  • Scintillation counter and scintillation fluid.

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound in 100% DMSO. A common starting concentration is 10 mM, diluted to achieve final assay concentrations ranging from, for example, 10 µM to 0.1 nM.

  • Reaction Setup:

    • To each well of the reaction plate, add the assay buffer containing the specific kinase and its substrate.

    • Add the test compound from the dilution series or DMSO vehicle control. Allow a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit compound binding to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]-ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate potency assessment[12].

  • Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Substrate Capture: Terminate the reaction by spotting a portion of the reaction mixture onto the filter membrane. The membrane selectively captures the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively with a suitable wash buffer (e.g., phosphoric acid solution) to remove unreacted [γ-³³P]-ATP.

  • Detection: Place the dried filter membranes into scintillation vials with scintillation fluid and quantify the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation and Interpretation

The results of the kinome-wide screen are best visualized using a "kinome map" or a selectivity score. For clarity, we will present the hypothetical data in a comparative table.

Table 1: Hypothetical Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compoundCompound A (FLT3-selective)Compound B (pan-PI3K)Compound C (c-Met/VEGFR2)
FLT3 >10,0005 >10,0008,500
FLT3-ITD >10,0002 >10,0007,900
PI3Kα >10,0009,80025 >10,000
PI3Kβ >10,000>10,00040 >10,000
PI3Kδ >10,000>10,00015 >10,000
PI3Kγ >10,000>10,00035 >10,000
c-Met 8,500>10,0007,50010
VEGFR2 9,200>10,0008,10015
DYRK1A 50 1,2002,5004,500
CLK1 75 1,5003,1005,200
AKT1 >10,000>10,0001,500>10,000
mTOR >10,000>10,0002,200>10,000

This data is illustrative and not based on actual experimental results for this compound.

Interpretation: Based on this hypothetical screen, this compound emerges as a potent dual inhibitor of DYRK1A and CLK1, two kinases involved in mRNA splicing and neuronal development[11][13]. It shows minimal activity against the primary targets of our benchmark compounds, suggesting a distinct selectivity profile. This initial screen provides a clear hypothesis: our topic compound is a DYRK1A/CLK1 inhibitor.

Part 2: Cellular Target Engagement with CETSA®

Biochemical assays, while essential, do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and compound metabolism can significantly influence a drug's activity. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming that a compound binds to its intended target within the complex milieu of an intact cell[14][15][16]. The principle is based on ligand-induced thermal stabilization of the target protein.

Experimental Protocol: Western Blot-Based CETSA®

Objective: To determine if this compound engages and thermally stabilizes DYRK1A and CLK1 in a cellular context.

Materials:

  • Cell Line: A human cell line endogenously expressing DYRK1A and CLK1 (e.g., HEK293T or a relevant cancer cell line).

  • Test Compound and Vehicle Control (DMSO).

  • PBS (Phosphate-Buffered Saline) and Protease/Phosphatase Inhibitor Cocktail.

  • Lysis Buffer (e.g., RIPA buffer).

  • Primary antibodies specific for DYRK1A and CLK1.

  • Secondary HRP-conjugated antibody.

  • SDS-PAGE gels and Western blotting equipment.

  • Thermal cycler or heating blocks.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a saturating concentration (e.g., 10x the biochemical IC50) or with DMSO vehicle for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes[8].

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C). The supernatant contains the soluble, non-denatured protein fraction.

  • Western Blot Analysis:

    • Collect the supernatants and determine protein concentration.

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against DYRK1A and CLK1. A loading control (e.g., GAPDH) should also be probed.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity (normalized to the unheated control) against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Data Presentation and Interpretation

The CETSA results are presented as melting curves. A positive result would show that this compound stabilizes DYRK1A and CLK1, confirming that it binds to these targets in living cells. This cellular validation is crucial for linking the biochemical activity to a physiological effect.

Relevant Signaling Pathways

Understanding the signaling context of the identified targets is critical for predicting the functional consequences of their inhibition. While our hypothetical data points towards DYRK1A/CLK1, we present diagrams for the PI3K/AKT/mTOR and FLT3 pathways, as they are frequently modulated by the imidazo[1,2-a]pyridine scaffold.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation

Figure 2: The PI3K/AKT/mTOR Signaling Pathway.

G cluster_0 Downstream Pathways FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds & Activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3_ITD FLT3-ITD Mutant (Constitutively Active) FLT3_ITD->RAS FLT3_ITD->PI3K FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Figure 3: FLT3 Signaling in Acute Myeloid Leukemia.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the cross-reactivity profiling of novel imidazo[1,2-a]pyridine-based compounds, exemplified by this compound. By integrating broad biochemical screening with cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity and mechanism of action. Our hypothetical case study identified this compound as a potent and selective dual DYRK1A/CLK1 inhibitor, distinguishing it from other known inhibitors based on the same scaffold.

The crucial next steps would involve validating these findings through functional cellular assays. For instance, one could investigate the compound's effect on alternative splicing (a key function of DYRK1A/CLK1) or assess its anti-proliferative effects in cell lines known to be sensitive to DYRK1A inhibition. This rigorous, multi-faceted approach ensures that the journey from a novel chemical entity to a well-characterized pharmacological tool or therapeutic candidate is built on a solid foundation of scientific integrity and empirical data.

References

  • Matsumoto, S., et al. (2013). Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698. [Link]

  • Bardin, C., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 742-746. [Link]

  • Furet, P., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 117, 264-275. [Link]

  • Al-Ali, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4071. [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1431-1439. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring of drug candidates. Nature Protocols, 9(9), 2100-2122. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology Corp.[Link]

  • Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 287(12), 9419-9428. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Masuda, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2258. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Corp.[Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Corp.[Link]

  • Chen, Z., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research, 52(W1), W568-W575. [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron.[Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 987-996. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate.[Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2324-2333. [Link]

  • Han, W., et al. (2016). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Novartis Institutes for BioMedical Research.[Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-React KIN : A chemical systems biology approach. LSU Scholarly Repository.[Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.[Link]

  • CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. CP Lab Safety.[Link]

  • RSC Medicinal Chemistry. (2023). Imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. Royal Society of Chemistry.[Link]

  • Wang, Y., et al. (2021). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-8-ylmethanol. National Center for Biotechnology Information.[Link]

  • Hédou, D., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry, 156, 301-315. [Link]

Sources

Validating the Mechanism of Action of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules incorporating this heterocyclic system have demonstrated a broad therapeutic spectrum, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4] (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a member of this versatile class, presents a promising starting point for drug discovery campaigns. However, its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for validating a hypothesized mechanism of action for this compound, focusing on the highly plausible target of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, and numerous imidazo[1,2-a]pyridine derivatives have been identified as its modulators.[5][6][7]

This guide will provide a step-by-step methodology for researchers to independently verify the compound's activity, compare its performance against established inhibitors, and generate robust data to support further development.

Hypothesized Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

Based on extensive structure-activity relationship (SAR) studies of the imidazo[1,2-a]pyridine class, a compelling hypothesis is that this compound exerts its biological effects through the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

To rigorously validate this hypothesis, a series of experiments are proposed to:

  • Confirm direct engagement of the compound with a key kinase in the pathway, such as PI3Kα.

  • Quantify the inhibitory effect on the kinase's activity.

  • Assess the downstream consequences of target inhibition in a cellular context.

  • Benchmark the compound's performance against known inhibitors of the PI3K/AKT/mTOR pathway.

Below is a diagram illustrating the hypothesized signaling pathway and the proposed point of intervention for this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Inhibition Compound This compound Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Validation Workflow

A multi-pronged approach is essential for robustly validating the mechanism of action. The following workflow outlines the key experimental stages, from initial target engagement to cellular effect confirmation.

Experimental_Workflow A Stage 1: In Vitro Kinase Assay B Stage 2: Cellular Target Engagement A->B Confirm target binding in cells C Stage 3: Downstream Pathway Analysis B->C Assess functional consequence of binding D Stage 4: Cellular Proliferation Assay C->D Correlate pathway inhibition with cellular phenotype

Caption: A four-stage workflow for validating the mechanism of action.

Stage 1: In Vitro Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of a key kinase in the PI3K/AKT/mTOR pathway, such as PI3Kα.

Rationale: An in vitro kinase assay provides a clean, cell-free system to measure the direct interaction between the compound and its putative target. This is a critical first step to eliminate the possibility of indirect effects observed in cellular assays.

Detailed Protocol: PI3Kα Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from commercially available TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays, which are a robust and high-throughput method for quantifying kinase inhibition.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound stock in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Prepare a 4X kinase/antibody mixture containing the PI3Kα enzyme and a europium-labeled anti-tag antibody in the appropriate kinase buffer.

    • Prepare a 4X tracer/ATP mixture containing a fluorescently labeled ATP competitive tracer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X kinase/antibody mixture to all wells.

    • Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.

    • Add 5 µL of the 4X tracer/ATP mixture to all wells to initiate the binding competition reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (tracer) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Stage 2: Cellular Target Engagement

Objective: To confirm that this compound can enter cells and bind to its intended target in a physiological context.

Rationale: While in vitro assays confirm direct binding, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to have an active PI3K/AKT/mTOR pathway (e.g., HeLa or A375) to ~80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 2 hours).

  • Thermal Shift:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler. This creates a "melt curve."

    • Cool the samples to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble PI3Kα in the supernatant by Western blotting or ELISA.

  • Data Interpretation:

    • Plot the amount of soluble PI3Kα as a function of temperature for both the treated and untreated samples.

    • A positive result is indicated by a rightward shift in the melt curve for the compound-treated samples compared to the vehicle control. This demonstrates that the binding of the compound has stabilized the protein against thermal denaturation.

Stage 3: Downstream Pathway Analysis

Objective: To measure the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.

Rationale: Inhibition of PI3Kα should lead to a decrease in the phosphorylation of its downstream effectors, such as AKT and S6 kinase. This provides functional evidence of target inhibition.

Detailed Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment and Lysis:

    • Treat cancer cells (e.g., HeLa) with increasing concentrations of this compound for a specified time (e.g., 4 hours).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-p70S6K (Thr389), and total p70S6K. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A dose-dependent decrease in the phosphorylation of AKT and p70S6K in the compound-treated samples would confirm pathway inhibition.

Comparison with Alternatives

To contextualize the performance of this compound, it is essential to compare its activity with well-characterized inhibitors of the PI3K/AKT/mTOR pathway.

CompoundTarget(s)PI3Kα IC50 (nM)Cellular Proliferation IC50 (µM) (HeLa cells)
This compound Hypothesized: PI3KαTo be determinedTo be determined
Alpelisib (BYL719) PI3Kα50.5
Taselisib (GDC-0032) PI3Kα, β, δ, γ1.10.25
Wortmannin Pan-PI3K20.01

Note: The IC50 values for the reference compounds are approximate and can vary depending on the specific assay conditions.

This comparative analysis will help to position this compound in the landscape of existing PI3K inhibitors and inform decisions about its potential for further development.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. While the precise mechanism of action of this compound is yet to be definitively established, the evidence strongly suggests its potential as a modulator of the PI3K/AKT/mTOR pathway. The experimental framework outlined in this guide provides a rigorous and systematic approach to validating this hypothesis. By combining in vitro biochemical assays, cellular target engagement studies, and downstream pathway analysis, researchers can generate the high-quality data needed to confidently assess the compound's mechanism of action and its therapeutic potential. This structured approach, grounded in established methodologies, will enable a thorough and objective evaluation, ultimately accelerating the drug discovery and development process.

References

A Technical Guide to the Biological Activities of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system due to its broad spectrum of pharmacological activities.[1] This guide provides an in-depth, head-to-head comparison of imidazo[1,2-a]pyridine isomers in key biological assays, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Introduction: The Significance of Isomeric Variation in Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that offers multiple sites for substitution, leading to a diverse array of positional isomers. The biological activity of these derivatives is profoundly influenced by the nature and position of the substituents on this scaffold. Understanding the impact of isomeric variations is crucial for the rational design of potent and selective therapeutic agents. This guide will focus on a comparative analysis of these isomers in the context of their anticancer, antimicrobial, and anti-inflammatory properties.

The imidazo[1,2-a]pyridine ring system is amenable to electrophilic substitution, which commonly occurs at the 3-position.[2] However, synthetic strategies allow for the introduction of substituents at various other positions, each imparting unique physicochemical and pharmacological properties to the molecule.

Comparative Analysis of Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[3] The positioning of substituents on the imidazo[1,2-a]pyridine core can dramatically alter their cytotoxic potency and mechanism of action.

Influence of Substituent Position on Cytotoxicity

Numerous studies have demonstrated that the substitution pattern on the imidazo[1,2-a]pyridine ring is a critical determinant of anticancer activity. For instance, the presence of a methyl group at the 2-position has been shown to significantly enhance activity compared to the unsubstituted analogue.[4]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8b 2-methyl, 3-hydrazone derivativeLeukemia K-5622.91[5]
8c 2-methyl, 3-hydrazone derivativeLeukemia K-5621.09[5]
13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazolineVarious0.09 - 0.43[6]
I-11 Covalent inhibitor targeting KRAS G12CNCI-H358Potent[7]

Note: The data presented is a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.

The hydrazone derivatives 8b and 8c , with substitutions at the 3-position, exhibit potent cytotoxic activities against the leukemia K-562 cancer cell line.[5] Compound 13k , a 6-substituted derivative, shows broad-spectrum submicromolar inhibitory activity against various tumor cell lines.[6] Furthermore, compound I-11 highlights the potential of the imidazo[1,2-a]pyridine scaffold in the design of targeted covalent inhibitors.[7]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of imidazo[1,2-a]pyridines are often attributed to their ability to inhibit critical protein kinases and signaling pathways. For example, some derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Imidazo[1,2-a]pyridine compounds

  • Cancer cell lines (e.g., K-562, MCF-7, A549)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Head-to-Head Comparison of Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The isomeric form of these compounds plays a pivotal role in their antimicrobial efficacy and spectrum of activity.

Structure-Activity Relationship in Antimicrobial Assays

The antimicrobial activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of the substituents. For instance, the introduction of a p-tolyl group at the 2-position and an acetamido-methyl-benzamide moiety at the 3-position has been shown to result in high activity against Bacillus subtilis.[12]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternS. aureusB. subtilisE. coliP. aeruginosaReference
9a 2-(p-tolyl), 3-substituted-High activity--[12]
4a 6,8-dichloro, 3-acetyl---125

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data is from separate studies.

Compound 9a demonstrates the importance of substitutions at both the 2- and 3-positions for potent antibacterial activity.[12] In contrast, compound 4a , a 6,8-dichloro derivative, shows notable activity against Pseudomonas aeruginosa.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13]

Materials:

  • Imidazo[1,2-a]pyridine compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[14]

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[14]

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Comparative Insights into Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[15]

Isomeric Effects on COX Inhibition

The selectivity and potency of COX inhibition by imidazo[1,2-a]pyridines are closely linked to their substitution patterns. For example, a 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid derivative has been shown to preferentially inhibit COX-2.[15] Some derivatives have also been shown to exert their anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[16][17]

Table 3: Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternTargetActivityReference
5 3-amino, 2-carboxylic acidCOX-2Preferential Inhibition[15]
8c 2-methyl, 3-hydrazone derivativeCOX-2IC50 = 1.09 µM, SI = 13.78[5]
MIA 8-methyl, 2,3-disubstitutedSTAT3/NF-κBSuppression[17]

Note: SI (Selectivity Index) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Compound 5 highlights the role of substituents at the 2- and 3-positions in conferring COX-2 selectivity.[15] Compound 8c demonstrates potent and selective COX-2 inhibition.[5] The derivative MIA showcases an alternative anti-inflammatory mechanism through the suppression of key signaling pathways.[17]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Materials:

  • Imidazo[1,2-a]pyridine compounds

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, probe, and substrate according to the manufacturer's instructions.[18]

  • Assay Plate Setup: Add the assay buffer, test compounds (or control inhibitor), and COX-2 enzyme to the wells of the microplate.[19]

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[19]

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity and determine the IC50 value for each compound.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and pathways.

General Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 Biological Assays cluster_2 Data Analysis & SAR Synthesis Synthesis of Imidazo[1,2-a]pyridine Isomers Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Purification->Anti_inflammatory Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine isomers.

Simplified STAT3/NF-κB Signaling Pathway in Inflammation LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB activates IkB IκBα NF_kB->IkB releases from Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Cytokines induces transcription COX2_iNOS COX-2, iNOS NF_kB->COX2_iNOS induces transcription STAT3 STAT3 STAT3->Cytokines induces transcription JAK JAK JAK->STAT3 activates Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK activates Cytokines->Cytokine_Receptor activates Inflammation Inflammation Cytokines->Inflammation COX2_iNOS->Inflammation MIA Imidazo[1,2-a]pyridine (e.g., MIA) MIA->NF_kB inhibits MIA->STAT3 inhibits

Caption: A simplified diagram of the STAT3/NF-κB signaling pathway, a target for some anti-inflammatory imidazo[1,2-a]pyridines.

Conclusion and Future Perspectives

This guide provides a comparative overview of the biological activities of imidazo[1,2-a]pyridine isomers, emphasizing the profound impact of substituent positioning on their anticancer, antimicrobial, and anti-inflammatory properties. While the presented data is synthesized from various studies, it underscores clear structure-activity relationships that can guide the future design of more potent and selective therapeutic agents.

Future research should focus on systematic studies that directly compare a wide range of positional isomers under standardized assay conditions. This will provide a more definitive understanding of the SAR and facilitate the development of next-generation imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles.

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])

  • COX-2 Inhibitor Screening Kit (Fluorometric). (URL: [Link])

  • Broth microdilution. (URL: [Link])

  • COX2 Inhibitor Screening Assay Kit. (URL: [Link])

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])

  • DESIGN AND SYNTHESIS OF NOVEL IMIDAZO[1,2-A]PYRIDINE DERIVATIVES AND THEIR ANTI-BACTERIAL ACTIVITY. (URL: [Link])

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (URL: [Link])

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (URL: [Link])

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (URL: [Link])

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: [Link])

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (URL: [Link])

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (URL: [Link])

  • Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. (URL: [Link])

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (URL: [Link])

  • Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. (URL: [Link])

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (URL: [Link])

  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (URL: [Link])

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: [Link])

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (URL: [Link])

  • Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (URL: [Link])

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (URL: [Link])

  • Structure−Activity Relationship of Imidazo[1,2- a ]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (URL: [Link])

  • (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (URL: [Link])

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (URL: [Link])

Sources

A Researcher's Guide to the Structural Confirmation of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of any successful campaign. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, such as (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, are of significant interest for the development of novel drugs. This guide provides an in-depth comparison of the key analytical techniques used to confirm the structure of these derivatives, supported by experimental data and protocols. Our focus is not just on the "how," but the "why," to empower researchers with the understanding to make informed decisions in their own structural elucidation workflows.

The Imperative of Structural Integrity

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Even minor variations, such as the position of a methyl group or the stereochemistry of a chiral center, can drastically alter its pharmacological profile. Therefore, a robust and multi-faceted approach to structural confirmation is not merely a procedural formality but a scientific necessity. In the case of this compound and its analogues, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides an irrefutable structural assignment.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is often dictated by the nature of the sample, the information required, and the available instrumentation. For the structural confirmation of novel this compound derivatives, a synergistic application of NMR, MS, and X-ray crystallography is the gold standard.

Technique Principle Information Provided Strengths Limitations
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed information on the chemical environment, connectivity, and spatial proximity of atoms.Non-destructive; provides definitive information on the carbon-hydrogen framework in solution.Requires relatively large amounts of pure sample; can be complex to interpret for highly substituted or asymmetric molecules.
Mass Spectrometry Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Precise molecular weight and elemental composition; fragmentation patterns offer clues to the molecule's substructures.High sensitivity; requires very small amounts of sample.Provides limited information on stereochemistry and isomerism; fragmentation can be complex and may require computational support for interpretation.[2]
X-ray Crystallography Diffraction of X-rays by a single crystal.Definitive three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.Provides an unambiguous and highly detailed molecular structure.Requires a high-quality single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution-state conformation relevant to biological activity.

Delving into the Data: What to Expect for this compound Derivatives

Based on extensive literature precedent for imidazo[1,2-a]pyridine derivatives, we can predict the characteristic spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H5~7.9 - 8.1dJ ≈ 7.0
H7~7.0 - 7.2dJ ≈ 7.0
H6~6.7 - 6.9tJ ≈ 7.0
H2~7.5 - 7.7s-
-CH₂OH~4.8 - 5.0s-
-CH₃~2.5 - 2.7s-
-OHVariablebr s-

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Expected Chemical Shift (ppm)
C2~140 - 145
C3~125 - 130
C5~120 - 125
C6~110 - 115
C7~125 - 130
C8~130 - 135
C8a~145 - 150
-CH₂OH~55 - 60
-CH₃~15 - 20

Note: These are predicted ranges based on similar structures and may vary depending on the solvent and specific derivative.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through high-resolution instruments, the elemental composition. The fragmentation pattern is a molecular fingerprint. For this compound (C₉H₁₀N₂O, MW: 162.19 g/mol ), electrospray ionization (ESI) in positive mode is a common technique.

Expected Fragmentation Pathways:

A key fragmentation pathway for imidazo[1,2-a]pyridines involves the cleavage of the fused ring system. For derivatives with a substituent at the 3-position, the loss of this substituent is a characteristic fragmentation.[2]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a robust and reproducible approach to the structural confirmation of this compound derivatives.

General Workflow for Structural Confirmation

Caption: A general workflow for the synthesis and structural confirmation of novel chemical entities.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Acquire a standard ¹³C NMR spectrum, as well as 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for establishing long-range (2-3 bond) correlations, which helps in piecing together the molecular fragments.

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the proposed structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample solution into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). Use the exact mass to calculate the elemental composition and confirm that it matches the expected formula. If tandem MS (MS/MS) is available, fragment the molecular ion and analyze the fragmentation pattern to further support the proposed structure.

Single-Crystal X-ray Crystallography
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters to obtain the final structure.

Visualizing the Structure: The Power of Crystallography

While a crystal structure for this compound is not publicly available, the structure of the closely related (5-methylimidazo[1,2-a]pyridin-2-yl)methanol provides valuable insights into the molecular geometry of this class of compounds. The imidazo[1,2-a]pyridine core is largely planar, with the substituent groups extending from this plane.

G cluster_0 Key Structural Features of Imidazo[1,2-a]pyridine Methanol Derivatives A Planar Fused Ring System (Imidazole + Pyridine) B Methanol Substituent (-CH₂OH) A->B Provides a rigid core C Methyl Substituent (-CH₃) A->C Influences solubility and biological interactions D Intermolecular Hydrogen Bonding (O-H···N) B->D Key for crystal packing and receptor interactions

Caption: Key structural features and their significance in imidazo[1,2-a]pyridine methanol derivatives.

Conclusion

The structural confirmation of this compound derivatives is a critical step in their development as potential therapeutic agents. A comprehensive approach utilizing NMR spectroscopy, mass spectrometry, and X-ray crystallography provides the necessary data to unambiguously determine their chemical structure. By understanding the principles behind these techniques and the expected outcomes, researchers can confidently and efficiently characterize their novel compounds, paving the way for further biological evaluation.

References

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). [Link]

  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. [Link]

  • Hsu, F. L., et al. (Date not available). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Kavitha, S., et al. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

  • Mohamed, M. S., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). [Link]

  • Singh, V., et al. (2013). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry, 13(13), 1874-1893. [Link]

  • Sun, H., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Supporting Information - ScienceOpen. (Date not available). [Link]

  • Titi, A., et al. (2018). Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1482-1486. [Link]

  • Zulmy, W. P., et al. (Date not available). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS No. 178488-40-9). As a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are widely utilized in pharmaceutical research for their diverse biological activities, this substance requires careful handling throughout its lifecycle, including its final disposal.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices mitigate risks to personnel, the environment, and infrastructure.

The core principle of this guidance is responsible chemical stewardship . The toxicological properties of this compound have not been thoroughly investigated.[5] Therefore, it is imperative to treat it as a potentially hazardous substance and follow stringent disposal protocols.

Hazard Identification and Risk Assessment

While comprehensive hazard data for this specific molecule is limited, information from structurally related compounds and general principles of chemical safety necessitate a cautious approach.

  • Potential Hazards: Based on data for similar imidazo[1,2-a]pyridine derivatives, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause an allergic skin reaction (Skin Sensitization).[8][9]

  • Combustion Products: In the event of a fire, thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5][8]

  • Environmental Exposure: Care must be taken to prevent the compound from entering drains or waterways, as its environmental impact is not fully known.[5][6]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn to create a barrier against potential exposure:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[5]Prevents direct skin contact, which can lead to irritation or sensitization. Proper removal technique is critical to avoid cross-contamination.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[6]Protects eyes from splashes or contact with the solid material, which could cause serious irritation.
Skin and Body A lab coat should be worn at all times. Ensure it is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If dust formation is likely, use a NIOSH-approved respirator.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[5][6]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.[10][11]

Step 1: Designate a Waste Container

  • Select a clearly labeled, leak-proof, and chemically compatible container for all waste containing this compound.[12] The original product container is often a suitable choice.

  • The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: This compound .[12][13]

Step 2: Segregate Waste Streams

  • Solid Waste: Collect any contaminated solid materials, such as gloves, weighing papers, and absorbent pads, in a designated solid hazardous waste container.[13]

  • Liquid Waste: Unused or spent solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[13]

  • Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[14] Crucially, this rinsate must be collected and disposed of as hazardous waste. [14] After triple-rinsing and air-drying, the defaced container can typically be disposed of as regular trash, but institutional policies should always be confirmed.[15]

Step 3: Store Waste Appropriately

  • Keep waste containers securely closed at all times, except when adding waste.[12][16]

  • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials like strong acids or oxidizing agents.[8][11]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_disposal Disposal & Finalization cluster_spill Spill Response Start Waste Generation (Solid or Liquid) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste into Designated, Labeled Container 'HAZARDOUS WASTE' PPE->Segregate Store Store Securely in Satellite Accumulation Area Segregate->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS When container is full or project is complete ProvideInfo Provide Waste Inventory and SDS ContactEHS->ProvideInfo SchedulePickup Arrange for Pickup ProvideInfo->SchedulePickup Incineration Professional Disposal: Chemical Incineration SchedulePickup->Incineration Spill Accidental Spill Occurs Contain Contain Spill with Inert Absorbent Spill->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Collect->Store Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision workflow for handling and disposing of this compound waste.

Final Disposal Procedure

The recommended and required method for the ultimate disposal of this compound is through a licensed and accredited professional waste disposal company.[5]

Rationale: This class of chemical is not suitable for sewer or landfill disposal. The most effective method for destroying the compound and rendering it environmentally harmless is high-temperature chemical incineration, which must be equipped with an afterburner and scrubber to handle potentially hazardous combustion products.[5]

Operational Steps:

  • Contact your Institution's EHS: Your Environmental Health and Safety (EHS) department is the primary resource for managing hazardous waste. They will have established procedures and contracts with waste disposal vendors.

  • Provide Documentation: Be prepared to provide the full chemical name, CAS number, and an estimate of the quantity to be disposed of.

  • Schedule Pickup: Arrange for the collection of the sealed and properly labeled waste container directly from your laboratory's satellite accumulation area.[15]

Under no circumstances should you attempt to dispose of this chemical down the drain or in regular trash.[15][16]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[13][17] Do not use combustible materials like sawdust.[17]

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into your designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[13]

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's specific protocols.[13]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the valuable work of research and development does not come at the cost of personal or environmental safety.

References

  • Capot Chemical. (2025). MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol.
  • PubChemLite. * this compound*.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Pyridine-3-methanol.
  • AK Scientific, Inc. Safety Data Sheet: (7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)methanol.
  • Sigma-Aldrich. (8-Methylimidazo 1,2-a pyridin-3-yl)methanol AldrichCPR.
  • ChemicalBook. This compound | 178488-40-9.
  • CP Lab Safety. (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • European Chemicals Agency (ECHA). Substance Information: Pyridine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11029987, Imidazo[1,2-a]pyridin-8-ylmethanol.
  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
  • AK Scientific, Inc. Safety Data Sheet: (8-Nitroimidazo[1,2-a]pyridin-3-yl)methanol.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Hardy Diagnostics. (2006). Material Safety Data Sheet: Methanol.
  • European Chemicals Agency (ECHA). Substance Information: (1S,2S,4R)-(-)-α,α-dimethyl-1-vinyl-o-menth-8-ene-4-methanol.
  • European Chemicals Agency (ECHA). Substance Information: Methanol.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • BenchChem. Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • Oklahoma State University. Hazardous Waste Disposal Procedures.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22021344, Pyridine methanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7510, 3-Pyridinemethanol.
  • Amerigo Scientific. This compound.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Molecules. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).

Sources

Navigating the Unknown: A Safety and Handling Guide for (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: Proceed with Precaution

The foundational principle when handling (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is to treat it as a substance with unknown, and therefore potentially significant, hazards. The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[2] Therefore, a conservative approach to personal protective equipment (PPE) and handling protocols is not just recommended, but essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE, with the rationale rooted in protecting against potential skin and eye irritation, inhalation of airborne particles, and unforeseen systemic effects.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.To prevent skin contact. Gloves must be inspected before use and disposed of after handling the compound.[2]
Eye Protection Chemical splash goggles.To protect eyes from splashes or dust.[3][4]
Face Protection Face shield (in addition to goggles).Required when there is a risk of splashing or when handling larger quantities.[4][5]
Body Protection A flame-resistant lab coat.To protect skin and clothing from contamination.[4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Due to the unknown inhalation toxicity, respiratory protection is crucial, especially when handling the solid form or creating solutions.[2][3][6]
Foot Protection Closed-toe shoes.A standard laboratory practice to protect against spills.[4]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is critical to minimize exposure risk.

Receiving and Storage
  • Verification : Upon receipt, verify the container is intact and properly labeled.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] The container should be tightly closed.[7]

Handling and Use

All handling of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation.[2][8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Compound (avoid generating dust) don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve 2. decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose 3. doff_ppe Doff PPE Correctly dispose->doff_ppe 4.

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste materials, including contaminated PPE, disposable labware, and residual chemical, must be treated as hazardous waste.

  • Collection : Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[9][10]

  • Labeling : The label should include the chemical name, "this compound," and any known hazard warnings.

  • Disposal : Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[2]

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is vital.

Spills

The response to a spill will depend on its size and location.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[9][11]

    • Gently sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[2]

    • Decontaminate the area with a suitable solvent, followed by soap and water.[9]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.[10]

    • Alert your supervisor and institutional safety office.[9][10]

    • If the material is flammable, eliminate all ignition sources.[9]

    • Prevent the spill from entering drains.[12]

    • Allow only trained emergency responders to clean up the spill.

Emergency Spill Response Flowchart

spill Chemical Spill Occurs assess Assess Spill Size and Location spill->assess minor Minor Spill (in fume hood) assess->minor Minor major Major Spill (outside fume hood) assess->major Major contain Contain with Absorbent Material minor->contain evacuate Evacuate Area major->evacuate cleanup Clean Up and Decontaminate contain->cleanup dispose_waste Dispose of as Hazardous Waste cleanup->dispose_waste alert Alert Supervisor and Safety Office evacuate->alert secure Secure Area and Await Response Team alert->secure

A flowchart outlining the immediate actions to take in the event of a chemical spill.

Personal Exposure
  • Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice.[2]

  • Eye Contact : Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]

Conclusion

The responsible use of novel chemical compounds like this compound is paramount in a research and development setting. By adhering to the precautionary principles outlined in this guide, researchers can mitigate potential risks and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and guidelines in conjunction with this information.

References

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. Retrieved from [Link]

  • Univar Solutions. (2011, April 1). Safety Data Sheet Methanol. Retrieved from [Link]

  • Agilent. (2025, May 19). Safety data sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.